Product packaging for Diamino lipid DAL4(Cat. No.:)

Diamino lipid DAL4

Cat. No.: B12398828
M. Wt: 844.2 g/mol
InChI Key: QFBSJAJPMWFIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diamino lipid DAL4 is a useful research compound. Its molecular formula is C52H99BFN3O3 and its molecular weight is 844.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H99BFN3O3 B12398828 Diamino lipid DAL4

Properties

Molecular Formula

C52H99BFN3O3

Molecular Weight

844.2 g/mol

IUPAC Name

[2-[[6-[3-(didodecylamino)propyl-dodecylamino]hexanoylamino]methyl]-5-fluorophenyl]boronic acid

InChI

InChI=1S/C52H99BFN3O3/c1-4-7-10-13-16-19-22-25-28-33-41-56(42-34-29-26-23-20-17-14-11-8-5-2)45-37-46-57(43-35-30-27-24-21-18-15-12-9-6-3)44-36-31-32-38-52(58)55-48-49-39-40-50(54)47-51(49)53(59)60/h39-40,47,59-60H,4-38,41-46,48H2,1-3H3,(H,55,58)

InChI Key

QFBSJAJPMWFIDN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)F)CNC(=O)CCCCCN(CCCCCCCCCCCC)CCCN(CCCCCCCCCCCC)CCCCCCCCCCCC)(O)O

Origin of Product

United States

Foundational & Exploratory

Synthesis Pathway of Diamino Lipid DAL4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamino lipid DAL4 is a novel ionizable lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) therapeutics. Specifically, DAL4-containing LNPs have been effectively used for the intratumoral delivery of cytokine-encoding mRNA, such as IL-12 and IL-27, to elicit a potent anti-tumor immune response. This technical guide aims to provide a comprehensive overview of the synthesis pathway of this compound, including experimental protocols, data presentation, and visual diagrams to facilitate understanding and replication by researchers in the field.

While the primary literature introduces DAL4 and its applications, the detailed synthesis protocol is not available in the main body of the publications. This guide is based on the available information and general principles of organic synthesis relevant to similar lipid structures.

Core Synthesis Strategy

The synthesis of ionizable lipids like DAL4 typically involves a multi-step process that combines a hydrophobic lipid tail region with a hydrophilic headgroup containing ionizable amino functionalities. The general strategy involves the formation of ester or amide linkages to connect these two key components.

Experimental Protocols

As the specific, detailed experimental protocol for the synthesis of this compound is not publicly available in the primary scientific literature, the following represents a generalized, plausible synthesis pathway based on the known structure of similar diamino lipids used in mRNA delivery.

Materials:

  • Starting materials for the lipid tails (e.g., fatty acids or their activated derivatives)

  • Starting materials for the diamino headgroup

  • Appropriate solvents (e.g., dichloromethane, chloroform, dimethylformamide)

  • Coupling reagents (e.g., DCC, EDC/NHS)

  • Bases (e.g., triethylamine, diisopropylethylamine)

  • Purification materials (e.g., silica gel for column chromatography)

Generalized Synthesis Steps:

  • Activation of Lipid Tails: The hydrophobic lipid tails, typically long-chain fatty acids, are first activated to facilitate ester or amide bond formation. This can be achieved by converting the carboxylic acid to an acid chloride, an activated ester (e.g., NHS ester), or by using carbodiimide coupling agents.

  • Synthesis of the Diamino Headgroup: The diamino portion of the molecule is synthesized. This may involve protecting group chemistry to ensure selective reactions if the diamine is not symmetric.

  • Coupling Reaction: The activated lipid tails are reacted with the diamino headgroup in an appropriate solvent and in the presence of a base to neutralize any acid formed during the reaction. The stoichiometry of the reactants is carefully controlled to ensure the desired degree of lipidation.

  • Deprotection (if necessary): If protecting groups were used on the diamino headgroup, they are removed in this step using appropriate deprotection conditions.

  • Purification: The crude product is purified to isolate the final this compound. This is typically achieved using column chromatography on silica gel, eluting with a gradient of solvents to separate the desired product from unreacted starting materials and byproducts.

  • Characterization: The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Data Presentation

As no specific quantitative data for the synthesis of DAL4 is available in the public domain, the following table provides a template for the type of data that should be collected and organized during the synthesis and characterization of DAL4.

ParameterExpected Value/RangeMethod of Analysis
Reaction Yield Gravimetric
Purity >95%HPLC
Molecular Weight Mass Spectrometry
¹H NMR NMR Spectroscopy
¹³C NMR NMR Spectroscopy

Mandatory Visualization

The following diagram illustrates a generalized logical workflow for the synthesis of a diamino lipid like DAL4.

Synthesis_Workflow Start Starting Materials (Lipid Tails & Diamine) Activation Activation of Lipid Tails Start->Activation Coupling Coupling Reaction Start->Coupling Activation->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization FinalProduct This compound Characterization->FinalProduct

Caption: Generalized workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a critical step in the development of advanced LNP-based mRNA delivery systems for immunotherapy and other applications. While the precise, step-by-step protocol from the original inventors is not publicly accessible, this guide provides a robust framework based on established organic chemistry principles for the synthesis of similar molecules. Researchers aiming to synthesize DAL4 or analogous lipids should use this guide as a starting point, with the understanding that optimization of reaction conditions and purification procedures will be necessary to achieve high yields and purity. The successful synthesis and characterization of DAL4 will enable further research into its potential as a key component of next-generation gene delivery vehicles.

The Architectonics of mRNA Delivery: A Technical Guide to the Mechanism of Action of Diamino Lipids

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: This guide provides a comprehensive overview of the mechanism of action for diamino lipids in the context of mRNA delivery. Extensive research did not yield specific public data for a lipid designated "DAL4." Therefore, this document focuses on the well-established principles and mechanisms of action attributable to the broader class of ionizable diamino lipids used in lipid nanoparticle (LNP) formulations for therapeutic and vaccine applications. The principles, experimental protocols, and data presented herein are representative of this class of lipids and provide a robust framework for understanding their function.

Executive Summary

The advent of mRNA-based therapeutics and vaccines has been largely enabled by sophisticated delivery systems, with lipid nanoparticles (LNPs) at the forefront. At the heart of these LNPs are ionizable lipids, many of which feature a diamino headgroup. These lipids are critical for encapsulating the negatively charged mRNA, facilitating cellular uptake, and, most importantly, orchestrating the escape of the mRNA from endosomal compartments into the cytoplasm where it can be translated into protein. This guide delves into the intricate mechanism of action of diamino lipids in mRNA delivery, providing a technical resource for researchers, scientists, and drug development professionals. We will explore the structure-function relationships, the dynamics of LNP assembly, cellular trafficking pathways, and the pivotal role of pH-dependent ionization in endosomal escape.

The Core Role of Diamino Lipids in LNP-mRNA Formulation

Diamino lipids are a class of cationic lipids that are typically comprised of a hydrophilic headgroup containing two amine functionalities, a hydrophobic tail region, and a linker connecting the two. The presence of two amines in the headgroup allows for a finely tuned pKa, which is essential for their function.

LNP-mRNA Formulation and Characterization

The formulation of LNPs encapsulating mRNA is a critical step that dictates the efficacy and safety of the final product. A common method for LNP formation is through rapid mixing of an acidic aqueous solution containing the mRNA with an ethanolic solution containing the lipids.

Experimental Protocol: LNP-mRNA Formulation via Microfluidic Mixing

  • Preparation of Solutions:

    • An aqueous phase is prepared with mRNA dissolved in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

    • An organic phase is prepared by dissolving the diamino lipid, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid in ethanol at a specific molar ratio.

  • Microfluidic Mixing:

    • The aqueous and organic phases are loaded into separate syringes and mounted on a syringe pump connected to a microfluidic mixing device (e.g., a staggered herringbone micromixer).

    • The two solutions are pumped through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing in the microchannels leads to a change in solvent polarity, triggering the self-assembly of the lipids around the mRNA.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension is dialyzed against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and raise the pH. This process also neutralizes the surface charge of the LNPs.

  • Sterilization:

    • The final LNP formulation is sterilized by filtration through a 0.22 µm filter.

Table 1: Typical Physicochemical Properties of Diamino Lipid-Based LNPs for mRNA Delivery

ParameterTypical RangeSignificance
Particle Size (Diameter) 80 - 120 nmInfluences cellular uptake and biodistribution.
Polydispersity Index (PDI) < 0.2Indicates a narrow and uniform particle size distribution.
Zeta Potential (at pH 7.4) Near-neutral (-10 to +10 mV)Reduces non-specific interactions in the bloodstream.
mRNA Encapsulation Efficiency > 90%High encapsulation protects mRNA from degradation and ensures efficient delivery.
pKa of Ionizable Lipid 6.0 - 6.5Critical for endosomal escape.

Mechanism of Cellular Uptake and Intracellular Trafficking

Once administered, LNPs circulate in the bloodstream and are taken up by target cells primarily through endocytosis.

Cellular Uptake Pathways

The primary route of LNP entry into cells is through apolipoprotein E (ApoE)-mediated endocytosis. LNPs in the bloodstream are opsonized by ApoE, which is then recognized by low-density lipoprotein receptors (LDLR) on the surface of cells, particularly hepatocytes. Other endocytic pathways, such as clathrin-mediated endocytosis and macropinocytosis, may also be involved depending on the cell type and LNP composition.

Experimental Protocol: In Vitro Cellular Uptake Assay

  • Cell Culture:

    • Plate target cells (e.g., HeLa or primary hepatocytes) in a multi-well plate and culture overnight.

  • LNP Treatment:

    • Label the LNPs with a fluorescent dye (e.g., DiI or DiO).

    • Incubate the cells with the fluorescently labeled LNPs at a specific concentration for various time points (e.g., 1, 4, 24 hours).

  • Analysis:

    • Wash the cells to remove non-internalized LNPs.

    • Quantify the cellular uptake of LNPs using flow cytometry to measure the mean fluorescence intensity of the cell population.

    • Visualize the intracellular localization of LNPs using confocal microscopy.

Cellular_Uptake_Workflow cluster_workflow Experimental Workflow: Cellular Uptake Cell_Seeding Seed cells in multi-well plate LNP_Labeling Label LNPs with fluorescent dye Incubation Incubate cells with labeled LNPs LNP_Labeling->Incubation Washing Wash cells to remove excess LNPs Incubation->Washing Analysis_FC Quantify uptake by Flow Cytometry Washing->Analysis_FC Analysis_CM Visualize localization by Confocal Microscopy Washing->Analysis_CM Endosomal_Escape_Pathway cluster_pathway Signaling Pathway: Endosomal Escape Uptake LNP Uptake via Endocytosis Early_Endosome Early Endosome (pH ~6.5) Uptake->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Protonation Protonation of Diamino Lipid Late_Endosome->Protonation Low pH Membrane_Interaction Interaction with Endosomal Membrane Protonation->Membrane_Interaction Membrane_Destabilization Membrane Destabilization Membrane_Interaction->Membrane_Destabilization mRNA_Release mRNA Release into Cytoplasm Membrane_Destabilization->mRNA_Release Translation Protein Translation mRNA_Release->Translation

discovery and development of Diamino lipid DAL4

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the discovery and development of the novel diamino lipid DAL4 for mRNA delivery.

Introduction

The clinical success of mRNA vaccines has highlighted the critical role of delivery systems, with lipid nanoparticles (LNPs) emerging as the leading platform.[1] The ionizable lipid is a key component of LNPs, governing mRNA encapsulation, endosomal escape, and overall delivery efficiency.[2][3] This document details the discovery and preclinical development of DAL4, a novel diamino-based ionizable lipid designed for enhanced mRNA delivery. The development process involved the rational design and synthesis of a focused library of diamino lipids (DAL series), followed by a systematic screening funnel encompassing physicochemical characterization, in vitro evaluation, and in vivo validation.

Discovery and Synthesis of the Diamino Lipid (DAL) Library

The DAL series was designed based on the hypothesis that a diamino headgroup could offer a favorable pKa for efficient endosomal escape while maintaining a neutral charge at physiological pH to minimize toxicity. Variations in the lipid tails and linker moieties were introduced to modulate the lipid's hydrophobicity and biodegradability.

Experimental Protocol: General Synthesis of the DAL Lipid Series

This protocol outlines the general two-step synthesis for the DAL lipid library.

  • Step 1: Amine Addition to Lipid Tails:

    • An epoxide-containing lipid tail (1.0 equivalent) is dissolved in anhydrous ethanol.

    • A primary amine linker (e.g., 1,4-diaminobutane, 1.2 equivalents) is added to the solution.

    • The reaction mixture is stirred at 60°C for 24 hours under a nitrogen atmosphere.

    • The solvent is removed under reduced pressure, and the resulting intermediate is purified by silica gel column chromatography.

  • Step 2: Acylation of the Secondary Amine:

    • The purified intermediate from Step 1 (1.0 equivalent) is dissolved in dichloromethane (DCM).

    • Triethylamine (1.5 equivalents) is added, and the solution is cooled to 0°C.

    • An acyl chloride with the desired second lipid tail (1.1 equivalents) is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred for 12 hours.

    • The reaction is quenched with water, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated.

    • The final DAL lipid is purified using silica gel column chromatography. The structure is confirmed by ¹H NMR and mass spectrometry.[4]

Formulation and Physicochemical Characterization of DAL-LNPs

A library of LNPs was formulated using the synthesized DAL lipids. The physicochemical properties of these LNPs, which are critical for their biological performance, were thoroughly characterized.[2]

Table 1: Physicochemical Properties of DAL-LNP Library
Lipid IDMolar Ratio (Lipid:DSPC:Chol:PEG)Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)pKa
DAL150:10:38.5:1.595.20.11-5.2916.1
DAL250:10:38.5:1.5101.50.13-6.1936.2
DAL350:10:38.5:1.588.90.09-4.8946.5
DAL4 50:10:38.5:1.5 92.4 0.10 -5.5 96 6.4
DAL550:10:38.5:1.5110.30.18-7.0886.8
MC3 (Control)50:10:38.5:1.598.70.12-6.5956.4

DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol; PEG: C14-PEG-2000. Data are represented as mean (n=3).

Experimental Protocol: LNP Formulation and Characterization
  • LNP Formulation:

    • The ionizable lipid, DSPC, cholesterol, and PEG-lipid are dissolved in ethanol at a molar ratio of 50:10:38.5:1.5.

    • Firefly luciferase mRNA is diluted in a 20 mM citrate buffer (pH 4.0).

    • The lipid-ethanol solution and the mRNA-aqueous solution are mixed at a 1:3 volume ratio using a microfluidic mixing device (e.g., NanoAssemblr) with a total flow rate of 12 mL/min.

    • The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS, pH 7.4) for at least 18 hours to remove ethanol and non-encapsulated mRNA.

    • The final LNP formulation is sterile-filtered through a 0.22 µm filter.

  • Physicochemical Characterization:

    • Size, Polydispersity Index (PDI), and Zeta Potential: Measured by dynamic light scattering (DLS).

    • mRNA Encapsulation Efficiency (EE): Determined using a Quant-iT RiboGreen assay. The fluorescence of the sample is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100). EE is calculated as: (Total RNA - Free RNA) / Total RNA * 100.

    • pKa Determination: The pKa of the LNPs is determined by measuring the zeta potential over a range of pH values and fitting the data to the Henderson-Hasselbalch equation.

In Vitro Screening and Lead Candidate Selection

The formulated DAL-LNPs were screened in vitro for their ability to deliver mRNA and induce protein expression in a human hepatoma cell line (HepG2). Cytotoxicity was also assessed to identify candidates with a favorable therapeutic window.

Table 2: In Vitro Transfection Efficiency and Cytotoxicity of DAL-LNPs in HepG2 Cells
Lipid IDLuciferase Expression (RLU/mg protein)Cell Viability (%) at 100 ng/mL
DAL11.5 x 10⁸92
DAL23.2 x 10⁸90
DAL38.9 x 10⁸85
DAL4 1.5 x 10⁹ 88
DAL59.5 x 10⁷75
MC3 (Control)5.1 x 10⁸87

Data are represented as mean ± SD (n=3). RLU: Relative Light Units.

Experimental Protocol: In Vitro Transfection and Viability Assay
  • Cell Culture:

    • HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C and 5% CO₂.

  • Transfection:

    • Cells are seeded in 96-well plates at a density of 10,000 cells per well and incubated for 24 hours.

    • The cell culture medium is replaced with fresh medium containing serial dilutions of mRNA-LNPs (encoding firefly luciferase).

    • After 24 hours of incubation, the medium is removed, and cells are lysed.

    • Luciferase expression is quantified by adding a luciferase substrate and measuring the resulting luminescence on a plate reader.

  • Cell Viability Assay:

    • Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue).

    • Following the 24-hour transfection period, the assay reagent is added to the wells, and the plates are incubated for an additional 2-4 hours.

    • Fluorescence is measured to determine the percentage of viable cells relative to untreated controls.

In Vivo Evaluation of Lead Candidate DAL4-LNP

Based on its superior in vitro performance, DAL4 was selected as the lead candidate for in vivo evaluation in a murine model.

Table 3: In Vivo Luciferase Expression in Mice (6h post-injection)
OrganDAL4-LNP (Total Flux [p/s])MC3-LNP (Total Flux [p/s])
Liver2.8 x 10¹⁰9.5 x 10⁹
Spleen4.5 x 10⁸1.2 x 10⁸
Lungs1.1 x 10⁷8.2 x 10⁶

C57BL/6 mice were intravenously injected with LNPs at an mRNA dose of 0.1 mg/kg. Data are represented as mean radiance (photons/second).

Table 4: Biodistribution of DAL4-LNP encapsulating Luciferase mRNA (6h post-injection)
OrganmRNA concentration (ng/g tissue)
Liver1250.6
Spleen350.2
Lungs45.8
Kidneys25.1
Heart15.3

mRNA levels were quantified by RT-qPCR. Data are represented as mean ± SD (n=3).

Experimental Protocol: In Vivo Murine Model for mRNA Delivery
  • Animal Studies:

    • All animal experiments are conducted in accordance with institutional guidelines. C57BL/6 mice (6-8 weeks old) are used.

  • LNP Administration:

    • Mice are intravenously injected via the tail vein with DAL4-LNP or a control LNP formulation encapsulating firefly luciferase mRNA at a dose of 0.1 mg/kg.

  • Bioluminescence Imaging:

    • At 6 hours post-injection, mice are anesthetized and intraperitoneally injected with D-luciferin (150 mg/kg).

    • Whole-body bioluminescence is measured using an In Vivo Imaging System (IVIS).

    • After imaging, mice are euthanized, and major organs (liver, spleen, lungs, heart, kidneys) are harvested for ex vivo imaging and subsequent analysis.

  • Biodistribution Analysis (RT-qPCR):

    • Total RNA is extracted from the harvested organs.

    • The amount of delivered luciferase mRNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Mechanistic Insights and Structure-Activity Relationship

To understand the key drivers of performance and guide future lipid design, the relationships between the chemical structure of the DAL lipids and their biological activity were analyzed.

experimental_workflow cluster_0 Discovery & Synthesis cluster_1 Formulation & Screening cluster_2 In Vivo Validation s1 Rational Design of Diamino Lipid (DAL) Library s2 Chemical Synthesis & Purification s1->s2 f1 LNP Formulation (Microfluidics) s2->f1 f2 Physicochemical Characterization (DLS, RiboGreen, pKa) f1->f2 f3 In Vitro Screening (HepG2 Transfection & Viability) f2->f3 v1 Lead Candidate Selection (DAL4) f3->v1 v2 In Vivo Efficacy (Murine Model, Bioluminescence) v1->v2 v3 Biodistribution & Safety Assessment v2->v3

Experimental workflow for the discovery and validation of DAL4.

SAR DAL4 Diamino Headgroup (pKa ~6.4) Biodegradable Ester Linker C12 Unsaturated Tails head_prop Optimal Endosomal Escape Low Off-Target Charge Interactions DAL4:head->head_prop enables linker_prop Improved Tolerability Faster Lipid Clearance DAL4:linker->linker_prop provides tails_prop High Transfection Efficiency Stable LNP Formation DAL4:tails->tails_prop contributes to

Structure-Activity Relationship (SAR) of the lead lipid DAL4.

signaling_pathway cluster_uptake Cellular Uptake cluster_release Endosomal Escape cluster_translation Protein Production lnp DAL4-LNP endocytosis ApoE-mediated Endocytosis lnp->endocytosis early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome protonation DAL4 Protonation (pKa ~6.4) early_endosome->protonation pH drop membrane_fusion Endosomal Membrane Destabilization protonation->membrane_fusion mrna_release mRNA Release into Cytosol membrane_fusion->mrna_release translation Ribosomal Translation mrna_release->translation protein Therapeutic Protein translation->protein

Proposed mechanism of DAL4-LNP-mediated mRNA delivery.

Conclusion

The systematic approach to the discovery and development of the DAL lipid series has led to the identification of DAL4 as a potent, novel ionizable lipid for mRNA delivery. The data presented herein demonstrates that LNPs formulated with DAL4 exhibit favorable physicochemical properties, high in vitro transfection efficiency, and robust in vivo protein expression, primarily in the liver. The diamino headgroup and biodegradable linker of DAL4 contribute to its efficacy and improved tolerability profile. These findings underscore the potential of DAL4 as a next-generation lipid for the development of mRNA-based therapeutics.

References

The Pivotal Role of Diamino Lipids in Lipid Nanoparticle (LNP) Formulations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA-based therapeutics and vaccines has revolutionized modern medicine, with lipid nanoparticles (LNPs) emerging as the leading non-viral delivery system. At the heart of these sophisticated delivery vehicles are ionizable lipids, often containing diamino moieties, which are critical for the encapsulation, stability, and intracellular delivery of nucleic acid payloads. This technical guide provides a comprehensive overview of the role of diamino lipids in LNP formulation, detailing their structure-function relationships, impact on LNP characteristics, and the underlying mechanisms of action.

The Structure and Function of Diamino Lipids in LNPs

Diamino lipids, a prominent class of ionizable lipids, are amphiphilic molecules typically composed of a hydrophilic headgroup containing multiple amine functionalities, a linker region, and hydrophobic tails. This unique architecture is central to their function in LNPs.

Key Functions:

  • Nucleic Acid Encapsulation: During LNP formulation, which is performed at an acidic pH (typically around 4.0), the amino groups of the diamino lipids become protonated, acquiring a positive charge.[1][2] This positive charge facilitates the electrostatic interaction with the negatively charged phosphate backbone of nucleic acids like mRNA, leading to efficient encapsulation within the LNP core.[1][2]

  • Endosomal Escape: Once the LNPs are taken up by cells via endocytosis, the endosome matures and its internal pH drops to approximately 5.0-6.5.[3] This acidic environment again leads to the protonation of the diamino lipids. The resulting positive charge on the lipids is thought to promote interaction with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm. This process is crucial for the therapeutic effect, as the nucleic acid must reach the cellular machinery in the cytoplasm to be translated into protein.

  • Overall LNP Stability: The choice of diamino lipid, along with other lipid components, influences the overall stability, size, and surface charge of the LNPs, which are critical parameters for their in vivo performance.

Quantitative Impact of Diamino Lipids on LNP Properties

The selection and molar ratio of the diamino lipid in an LNP formulation significantly impact its physicochemical properties. The following tables summarize key quantitative data for LNPs formulated with commonly used diamino and other ionizable lipids.

Table 1: Physicochemical Properties of LNPs Formulated with Different Ionizable Lipids

Ionizable LipidMolar Ratio (Ionizable:DSPC:Chol:PEG)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Apparent pKaReference
SM-102 50:10:38.5:1.5~115< 0.2>80%6.0 - 7.0
DLin-MC3-DMA 50:10:38.5:1.5~80-120< 0.2>90%~6.4
ALC-0315 46.3:9.4:42.7:1.6~80-100< 0.2High~6.0
DOTAP 50:10:37.5:1.5 (with MC3)~100-150< 0.3>85%N/A (permanently cationic)

Table 2: Impact of Formulation Parameters on LNP Characteristics

Parameter VariedEffect on LNP PropertiesReference
N:P Ratio Influences encapsulation efficiency and particle size. Optimal ratios are crucial for efficacy.
Flow Rate (Microfluidics) Affects particle size and PDI; higher flow rates can lead to smaller, more uniform particles.
Lipid Composition The type and ratio of helper lipids (DSPC, cholesterol) and PEG-lipids impact stability, fusogenicity, and circulation time.

Experimental Protocols

Detailed methodologies are essential for the reproducible formulation and characterization of diamino lipid-based LNPs.

LNP Formulation using Microfluidics

Microfluidic mixing is a widely adopted method for producing LNPs with controlled size and low polydispersity.

Materials:

  • Ionizable diamino lipid (e.g., SM-102, DLin-MC3-DMA)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol (anhydrous)

  • mRNA in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration is typically in the range of 10-25 mM.

  • Prepare mRNA Solution: Dilute the mRNA in the acidic aqueous buffer to the desired concentration.

  • Microfluidic Mixing: Set up the microfluidic system with the lipid-ethanol solution in one inlet and the mRNA-aqueous solution in another. The flow rate ratio (FRR) of the aqueous to organic phase is typically set at 3:1.

  • Collection and Dialysis: Collect the resulting LNP dispersion. To remove the ethanol and raise the pH, dialyze the LNP solution against phosphate-buffered saline (PBS), pH 7.4, overnight at 4°C.

Characterization of LNPs

Dynamic Light Scattering (DLS) is the standard technique for measuring the size and PDI of LNPs.

Procedure:

  • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an appropriate concentration for DLS measurement.

  • Equilibrate the sample to 25°C in the DLS instrument.

  • Perform the measurement, acquiring data from multiple runs to ensure reproducibility.

  • Analyze the data to obtain the Z-average particle size and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

The RiboGreen assay is a common method to determine the amount of mRNA encapsulated within the LNPs.

Procedure:

  • Prepare a standard curve of known mRNA concentrations.

  • In a 96-well plate, add the LNP sample in two sets of wells.

  • To one set of wells, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the LNPs and release all the mRNA (total mRNA).

  • To the other set of wells, add a buffer without the lytic agent to measure the amount of unencapsulated (free) mRNA.

  • Add the RiboGreen reagent to all wells and incubate in the dark.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 480 nm and 520 nm).

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

The apparent pKa of the ionizable lipid within the LNP formulation is a critical parameter that can be measured using a fluorescent probe like 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS).

Procedure:

  • Prepare a series of buffers with a range of pH values (e.g., from 3 to 10).

  • Dilute the LNP sample in each of the pH buffers.

  • Add the TNS probe to each sample. TNS fluorescence increases upon binding to the positively charged, protonated lipid.

  • Measure the fluorescence intensity at each pH.

  • Plot the fluorescence intensity against the pH. The pKa is the pH at which 50% of the maximum fluorescence is observed.

In Vitro Transfection Assay

This assay evaluates the ability of the formulated LNPs to deliver their mRNA cargo into cells and induce protein expression.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the mRNA-LNPs in complete cell culture medium.

  • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Lyse the cells and measure the expression of the protein encoded by the delivered mRNA (e.g., luciferase activity for a luciferase-encoding mRNA).

Visualizing Key Processes with Graphviz

Endosomal Escape Signaling Pathway

The endosomal escape of LNPs is a critical step for successful mRNA delivery. The following diagram illustrates the proposed mechanism.

Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Intracellular cluster_endosome Endosome (pH 5.0-6.5) LNP_neutral LNP (Neutral Diamino Lipid) LNP_protonated LNP (Protonated Diamino Lipid) LNP_neutral->LNP_protonated Endocytosis & Endosomal Acidification Endosomal_Membrane Endosomal Membrane (Anionic Lipids) LNP_protonated->Endosomal_Membrane Electrostatic Interaction Membrane_Destabilization Membrane Destabilization & Fusion Endosomal_Membrane->Membrane_Destabilization mRNA_release mRNA Release Membrane_Destabilization->mRNA_release Cytoplasm Cytoplasm Translation Translation Cytoplasm->Translation mRNA_release->Cytoplasm Protein Therapeutic Protein Translation->Protein

Caption: Mechanism of diamino lipid-mediated endosomal escape of LNPs.

Experimental Workflow for LNP Formulation and Characterization

The following diagram outlines the key steps in the formulation and characterization of diamino lipid-based LNPs.

LNP_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_functional_assay Functional Assay A Prepare Lipid Mix (in Ethanol) C Microfluidic Mixing A->C B Prepare mRNA (in Acidic Buffer) B->C D Dialysis (vs. PBS) C->D E Size & PDI (DLS) D->E F Encapsulation Efficiency (RiboGreen Assay) D->F G Apparent pKa (TNS Assay) D->G H In Vitro Transfection D->H I Protein Expression Quantification H->I

Caption: Workflow for LNP formulation, characterization, and in vitro testing.

Conclusion

Diamino lipids are indispensable components of modern LNP formulations for nucleic acid delivery. Their unique pH-responsive nature is the key to overcoming the critical barriers of nucleic acid encapsulation and endosomal escape. A thorough understanding of their structure-function relationships, coupled with robust and reproducible formulation and characterization methods, is paramount for the development of safe and effective LNP-based therapeutics and vaccines. This technical guide provides a foundational understanding and practical protocols to aid researchers and developers in this rapidly advancing field.

References

Diamino Lipid DAL4: A Technical Deep Dive into a Novel mRNA Delivery Vehicle for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamino lipid DAL4 has emerged as a promising ionizable lipid for the formulation of lipid nanoparticles (LNPs) designed for the intratumoral delivery of messenger RNA (mRNA) therapeutics. This technical guide provides a comprehensive overview of the synthesis, formulation, and preclinical anti-tumor activity of DAL4-LNPs, with a focus on their application in cancer immunotherapy. The information presented is primarily derived from the foundational study by Liu et al. in the Journal of Controlled Release (2022).[1][2]

Core Concepts: The Role of DAL4 in LNP-mediated mRNA Delivery

Lipid nanoparticles serve as a critical delivery vehicle for fragile mRNA molecules, protecting them from degradation and facilitating their entry into target cells. Ionizable lipids, such as DAL4, are a key component of these LNPs. They possess a unique pH-dependent charge, remaining neutral at physiological pH and becoming positively charged in the acidic environment of the endosome. This charge switch is crucial for two reasons: it allows for the efficient encapsulation of negatively charged mRNA during formulation and subsequently promotes the release of the mRNA from the endosome into the cytoplasm, where it can be translated into the therapeutic protein.

The study by Liu et al. highlights the development of a series of diamino lipids (DALs), with DAL4 identified as a particularly effective candidate for mRNA delivery to tumor cells.[1]

Synthesis of this compound

The synthesis of DAL4 involves a multi-step process, which is crucial for its final structure and function. While the primary literature provides the reaction scheme, a detailed, step-by-step protocol is proprietary to the researchers. The general synthetic strategy involves the reaction of a diamine core with lipid tails and a headgroup. The specific chemical structure of DAL4 contributes to its favorable mRNA delivery properties.

Formulation of DAL4-LNPs

The formulation of DAL4-LNPs encapsulating mRNA is a critical process that determines the physicochemical properties and biological activity of the final product.

Experimental Protocol: LNP Formulation

The following protocol is adapted from the methods described by Liu et al.[1]

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

  • mRNA (e.g., encoding cytokines IL-12, IL-27, or GM-CSF)

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • The lipids (DAL4, DSPC, Cholesterol, and DMG-PEG2000) are dissolved in ethanol at a specific molar ratio.

  • The mRNA is dissolved in a citrate buffer (pH 4.0).

  • The lipid-ethanol solution is rapidly mixed with the mRNA-citrate buffer solution using a microfluidic mixing device. This rapid mixing leads to the self-assembly of the LNPs, encapsulating the mRNA.

  • The resulting LNP suspension is then dialyzed against PBS (pH 7.4) to remove the ethanol and exchange the buffer.

  • The final LNP formulation is sterile-filtered.

Physicochemical Characterization of DAL4-LNPs

The physical and chemical properties of the formulated LNPs are critical for their in vivo performance.

ParameterValueMethod
Size (Hydrodynamic Diameter) ~100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral at pH 7.4Electrophoretic Light Scattering
mRNA Encapsulation Efficiency > 90%RiboGreen Assay

Table 1: Physicochemical properties of DAL4-LNPs as reported in Liu et al. (2022).[1]

In Vitro and In Vivo Anti-Tumor Activity

The therapeutic efficacy of DAL4-LNPs has been demonstrated in preclinical models of melanoma.

In Vitro mRNA Delivery

DAL4-LNPs have been shown to effectively deliver mRNA to B16F10 melanoma cells in culture, leading to the expression of the encoded protein.

In Vivo Tumor Growth Inhibition

Intratumoral injection of DAL4-LNPs carrying mRNA encoding for various cytokines was evaluated in a B16F10 melanoma mouse model.

Treatment GroupAverage Tumor Volume (mm³) at Day 18
PBS~1500
DAL4-LNP (empty)~1500
DAL4-LNP-GM-CSF mRNA~1000
DAL4-LNP-IL-27 mRNA~800
DAL4-LNP-IL-12 mRNA~400
DAL4-LNP-IL-12 mRNA + DAL4-LNP-IL-27 mRNA~100

Table 2: In vivo anti-tumor efficacy of DAL4-LNP-cytokine mRNA in a B16F10 melanoma model. Data are approximated from graphical representations in Liu et al. (2022).

The combination therapy of DAL4-LNPs delivering both IL-12 and IL-27 mRNA resulted in a synergistic effect, leading to significant tumor growth inhibition.

Mechanism of Action: Immune Cell Infiltration

The anti-tumor effect of DAL4-LNP mediated cytokine mRNA delivery is attributed to the successful induction of an anti-tumor immune response.

G cluster_tumor_microenvironment Tumor Microenvironment LNP DAL4-LNP (IL-12 & IL-27 mRNA) TumorCell Tumor Cell LNP->TumorCell Intratumoral Injection & Transfection IL12 IL-12 TumorCell->IL12 IL-12 Secretion IL27 IL-27 TumorCell->IL27 IL-27 Secretion NK_Cell NK Cell IFNg IFN-γ NK_Cell->IFNg Production TNFa TNF-α NK_Cell->TNFa Production Tumor_Regression Tumor Regression NK_Cell->Tumor_Regression Cytotoxicity CD8_T_Cell CD8+ T Cell CD8_T_Cell->IFNg Production CD8_T_Cell->TNFa Production CD8_T_Cell->Tumor_Regression Cytotoxicity IFNg->Tumor_Regression TNFa->Tumor_Regression IL12->NK_Cell Activation IL12->CD8_T_Cell Activation & Proliferation IL27->NK_Cell Activation IL27->CD8_T_Cell Activation & Proliferation G cluster_workflow Experimental Workflow A 1. Synthesis of This compound B 2. Formulation of DAL4-LNPs with mRNA A->B C 3. Physicochemical Characterization (Size, PDI, Zeta, Encapsulation) B->C D 4. In Vitro Studies (mRNA delivery to tumor cells) C->D E 5. In Vivo Studies (Tumor model establishment) D->E F 6. Intratumoral Administration of DAL4-LNP-mRNA E->F G 7. Monitoring Tumor Growth and Survival F->G H 8. Immunological Analysis (Immune cell infiltration, Cytokine profiling) F->H I 9. Data Analysis & Conclusion G->I H->I

References

A Technical Guide to Research-Grade Diamino Lipid DAL4 for mRNA-Mediated Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the utilization of the research-grade Diamino lipid DAL4. DAL4 is a novel, ionizable lipid developed for the formulation of lipid nanoparticles (LNPs) to deliver messenger RNA (mRNA) for therapeutic applications, particularly in cancer immunotherapy.

Commercial Availability

Research-grade this compound is available from several commercial suppliers, ensuring its accessibility for preclinical research and development. The primary suppliers identified are:

  • MedchemExpress: Catalog No. HY-151508[1][2]

  • TargetMol: Catalog No. T74971[3]

  • BioHippo: Catalog No. BHB20441488[4]

  • Immunomart: Web ID HY-151508[5]

These suppliers provide DAL4 with high purity, suitable for the formulation of LNPs for in vitro and in vivo studies. It is recommended to request a certificate of analysis from the supplier to confirm the purity and characterization of the lipid.

Physicochemical Properties of this compound

The fundamental properties of DAL4 are summarized in the table below.

PropertyValueReference
Molecular Formula C₅₂H₉₉BFN₃O₃
Molecular Weight 844.17 g/mol
CAS Number 2939000-43-6
Solubility 10 mM in DMSO
Appearance Not specified by suppliers (typically a solid)
Purity >98% (as offered by suppliers)

Synthesis of this compound

While the detailed, step-by-step synthesis protocol for DAL4 is proprietary to its developers and commercial suppliers, the general approach for synthesizing similar ionizable diamino lipids involves a multi-step process. A plausible synthetic route, based on the structure of DAL4 and common organic chemistry reactions for lipid synthesis, is outlined below. This should be considered a representative synthesis and not the exact protocol used for commercial DAL4.

G cluster_synthesis Representative Synthesis of a Diamino Lipid start Starting Materials: - Protected Diamine - Alkyl Halide with Ester Group - Aromatic Head Group Precursor step1 Step 1: N-Alkylation (SN2 Reaction) start->step1 step2 Step 2: Deprotection of Amine step1->step2 Intermediate 1 step3 Step 3: Amide Coupling with Head Group step2->step3 Intermediate 2 final Final Product: Diamino Lipid (DAL4 analog) step3->final

Caption: A generalized workflow for the synthesis of a diamino lipid analogous to DAL4.

Experimental Protocols

This section provides detailed methodologies for the formulation, characterization, and application of DAL4-based lipid nanoparticles for mRNA delivery.

Formulation of DAL4-LNPs Encapsulating mRNA

The formulation of DAL4-LNPs is typically achieved using a microfluidic mixing technique, which allows for precise control over nanoparticle size and polydispersity.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • mRNA encoding the protein of interest (e.g., IL-12, IL-27)

  • Ethanol (200 proof, anhydrous)

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Protocol:

  • Preparation of Lipid Stock Solution:

    • Dissolve DAL4, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a specific molar ratio. A commonly used starting ratio for similar ionizable lipids is 50:10:38.5:1.5 (DAL4:DSPC:Cholesterol:DMG-PEG2000).

  • Preparation of mRNA Solution:

    • Dilute the mRNA in citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase) and total flow rate.

  • Purification:

    • The resulting LNP suspension is then dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

G cluster_formulation DAL4-LNP Formulation Workflow lipids Lipid Mixture in Ethanol (DAL4, DSPC, Cholesterol, PEG-lipid) mixing Microfluidic Mixing lipids->mixing mrna mRNA in Citrate Buffer (pH 4.0) mrna->mixing dialysis Dialysis against PBS (pH 7.4) mixing->dialysis filtration Sterile Filtration (0.22 µm) dialysis->filtration storage Storage (4°C or -80°C) filtration->storage

Caption: Workflow for the formulation of DAL4-LNPs using microfluidics.

Characterization of DAL4-LNPs

The physical and chemical properties of the formulated LNPs should be thoroughly characterized to ensure quality and reproducibility.

ParameterMethodTypical Expected Values
Particle Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler ElectrophoresisNear-neutral at pH 7.4
mRNA Encapsulation Efficiency RiboGreen Assay> 90%

Protocol for Characterization:

  • Size and PDI Measurement:

    • Dilute the LNP suspension in PBS.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument.

  • Zeta Potential Measurement:

    • Dilute the LNPs in a low ionic strength buffer (e.g., 1 mM KCl).

    • Measure the electrophoretic mobility to determine the zeta potential.

  • Encapsulation Efficiency:

    • Use a fluorescent dye that binds to nucleic acids (e.g., RiboGreen).

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

    • The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.

In Vitro Transfection

This protocol describes how to assess the ability of DAL4-LNPs to deliver functional mRNA to cells in culture.

Protocol:

  • Cell Culture:

    • Plate the target cells (e.g., B16F10 melanoma cells) in a multi-well plate and allow them to adhere overnight.

  • Transfection:

    • Dilute the DAL4-LNP-mRNA formulation in cell culture medium to the desired concentration.

    • Replace the existing medium with the LNP-containing medium.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 24-48 hours) to allow for mRNA translation.

  • Analysis:

    • Assess protein expression using an appropriate method, such as ELISA for secreted proteins (e.g., IL-12, IL-27) or flow cytometry for cell-surface or intracellular proteins.

In Vivo Anti-Tumor Efficacy Study

This protocol outlines a typical in vivo study to evaluate the therapeutic efficacy of DAL4-LNP-mRNA in a murine cancer model.

Protocol:

  • Tumor Implantation:

    • Subcutaneously implant tumor cells (e.g., B16F10) into the flank of syngeneic mice (e.g., C57BL/6).

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment:

    • Administer the DAL4-LNP-mRNA formulation via intratumoral injection at specified doses and schedules (e.g., every other day for a total of six doses).

  • Efficacy Assessment:

    • Measure tumor volume regularly using calipers.

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, tumors and lymphoid organs can be harvested for further analysis (e.g., flow cytometry, histology).

G cluster_invivo In Vivo Anti-Tumor Efficacy Workflow implantation Tumor Cell Implantation (e.g., B16F10 in C57BL/6) growth Tumor Growth to Palpable Size implantation->growth treatment Intratumoral Injection of DAL4-LNP-mRNA growth->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring analysis Endpoint Analysis: - Tumor Growth Inhibition - Immune Cell Infiltration monitoring->analysis

Caption: Workflow for an in vivo anti-tumor efficacy study using DAL4-LNP-mRNA.

Mechanism of Action and Signaling Pathways

DAL4-LNPs facilitate the delivery of cytokine-encoding mRNA into tumor cells and tumor-infiltrating immune cells. The expressed cytokines, such as IL-12 and IL-27, then act on various immune cells to elicit a potent anti-tumor response.

Cellular Uptake and Endosomal Escape

The positively charged diamino headgroup of DAL4 at acidic pH is thought to promote electrostatic interactions with the negatively charged mRNA, facilitating its encapsulation. Upon endocytosis by target cells, the endosome acidifies, leading to the protonation of DAL4. This is hypothesized to disrupt the endosomal membrane, allowing the mRNA to escape into the cytoplasm for translation.

IL-12 and IL-27 Signaling Pathways

The delivered mRNA is translated into IL-12 and IL-27 proteins, which are then secreted and bind to their respective receptors on immune cells, primarily T cells and Natural Killer (NK) cells. This triggers downstream signaling cascades that result in the activation of these immune cells and the production of anti-tumor effector molecules.

G cluster_pathway IL-12 and IL-27 Signaling in Anti-Tumor Immunity cluster_tcell T Cell / NK Cell mrna DAL4-LNP delivers IL-12 & IL-27 mRNA translation mRNA Translation mrna->translation cytokines Secretion of IL-12 & IL-27 translation->cytokines il12r IL-12 Receptor cytokines->il12r IL-12 il27r IL-27 Receptor cytokines->il27r IL-27 jak_stat JAK-STAT Signaling (STAT1, STAT3, STAT4) il12r->jak_stat il27r->jak_stat transcription Gene Transcription jak_stat->transcription effectors Production of: - IFN-γ - TNF-α - Granzymes transcription->effectors outcome Anti-Tumor Effects: - Tumor Cell Killing - Immune Infiltration effectors->outcome

Caption: Signaling pathway activated by DAL4-LNP delivered IL-12 and IL-27 mRNA.

Summary of Quantitative Data

The following tables summarize the key quantitative data reported for DAL4-LNP mediated mRNA delivery.

Table 1: Physicochemical Characteristics of DAL4-LNPs

LNP FormulationMean Diameter (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
DAL4-LNP-mRNA~100 - 130< 0.2~ -5 to +5> 95

Note: The specific values can vary depending on the exact formulation parameters and the encapsulated mRNA.

Table 2: In Vivo Anti-Tumor Efficacy of DAL4-LNP-mRNA in B16F10 Melanoma Model

Treatment GroupMean Tumor Volume at Day 18 (mm³)% Tumor Growth InhibitionKey Immune Cell Infiltration
Control (PBS)~1500-Baseline
DAL4-LNP-Luciferase mRNA~1400~7%No significant change
DAL4-LNP-IL-12 mRNA~400~73%Increased CD8+ T cells and NK cells
DAL4-LNP-IL-27 mRNA~800~47%Increased CD8+ T cells and NK cells
DAL4-LNP-IL-12 + IL-27 mRNA~150~90%Synergistic increase in IFN-γ and TNF-α producing CD8+ T cells and NK cells

Data are representative and compiled from the findings of Liu JQ, et al. J Control Release. 2022 May;345:306-313.

Conclusion

This compound is a promising ionizable lipid for the formulation of LNPs for targeted intratumoral delivery of mRNA. The commercially available research-grade DAL4, combined with the detailed protocols and understanding of its mechanism of action presented in this guide, provides a solid foundation for researchers to explore its potential in developing novel cancer immunotherapies. The ability of DAL4-LNPs to effectively deliver cytokine-encoding mRNA and induce a robust anti-tumor immune response highlights its significance in the field of mRNA therapeutics.

References

An In-depth Technical Guide to the Safety and Toxicology Profile of Diamino Lipid DAL4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the safety and toxicology profile of Diamino lipid DAL4, a novel ionizable lipid utilized in the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. The information presented herein is primarily derived from preclinical studies aimed at evaluating its suitability for therapeutic applications, particularly in the context of cancer immunotherapy.

Core Findings: Favorable Preclinical Safety Profile

Preclinical evaluation of DAL4, as part of a lipid nanoparticle formulation for mRNA delivery (DAL4-LNP), has demonstrated a favorable safety profile with no significant systemic toxicity observed in murine models. The key findings from in vivo studies indicate that intratumoral administration of DAL4-LNPs encapsulating cytokine-encoding mRNA is well-tolerated.

Quantitative Safety Data Summary

While extensive quantitative toxicology data for DAL4 as a standalone entity is not publicly available, the primary research by Liu JQ, et al. (2022) provides key safety indicators for the DAL4-LNP formulation in a therapeutic context. The following table summarizes the reported in vivo safety and toxicology findings.

ParameterObservationSpecies/ModelAdministration RouteReference
Systemic Toxicity No significant systemic toxicity reported.Mouse (C57BL/6)Intratumoral[1]
Body Weight No significant body weight loss observed in treated animals compared to control groups.Mouse (C57BL/6)Intratumoral[1]
Mortality No increase in fatality observed in treated groups compared to controls.Mouse (C57BL/6)Intratumoral[1]
Histopathology No inflammatory signatures were detected in major organs upon histological examination post-treatment.Mouse (C57BL/6)Intratumoral[1]

Experimental Protocols

The following are detailed methodologies for the key in vivo safety and toxicology experiments conducted on the DAL4-LNP formulation as reported in the scientific literature.

In Vivo Systemic Toxicity and Safety Assessment in a Murine Melanoma Model

Objective: To evaluate the systemic toxicity of intratumorally administered DAL4-LNPs encapsulating mRNA encoding for murine interleukin-12 (IL-12) and interleukin-27 (IL-27).

Animal Model:

  • Species: Mouse

  • Strain: C57BL/6

  • Sex: Female

  • Age: 6-8 weeks old

Tumor Implantation:

  • B16F10 melanoma cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • On day 0, mice were subcutaneously injected in the right flank with 5 x 105 B16F10 cells suspended in 50 µL of phosphate-buffered saline (PBS).

  • Tumor growth was monitored, and treatments were initiated when tumors reached a palpable size.

DAL4-LNP-mRNA Formulation and Administration:

  • DAL4 was formulated into lipid nanoparticles encapsulating mRNA for IL-12 and IL-27. The specific lipid composition of the LNPs included DAL4, cholesterol, DSPC, and PEG-DMG.

  • Mice were randomly assigned to treatment and control groups.

  • For the treatment group, a total of 10 µg of mRNA (5 µg of IL-12 mRNA and 5 µg of IL-27 mRNA) encapsulated in DAL4-LNPs was administered via intratumoral injection.

  • Injections were performed on specified days post-tumor implantation (e.g., days 7, 10, and 13).

Safety and Toxicology Monitoring:

  • Body Weight: The body weight of each mouse was measured at regular intervals throughout the study to monitor for signs of systemic toxicity.

  • Survival: Mice were monitored daily for any adverse effects and survival was recorded.

  • Histopathological Analysis:

    • At the study endpoint, major organs (e.g., liver, spleen, lungs, heart, and kidneys) were harvested from the mice.

    • The organs were fixed in 4% paraformaldehyde.

    • Fixed tissues were then embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).

    • The stained tissue sections were examined by a qualified pathologist under a microscope to assess for any signs of inflammation, tissue damage, or other pathological changes.

Visualizations

Experimental Workflow for In Vivo Safety Assessment of DAL4-LNP

G cluster_0 Animal Model Preparation cluster_1 Treatment Administration cluster_2 Safety & Toxicology Monitoring cluster_3 Data Analysis & Outcome animal_model C57BL/6 Mice (6-8 weeks old, female) tumor_implantation Subcutaneous Implantation of B16F10 Melanoma Cells animal_model->tumor_implantation injection Intratumoral Injection (e.g., Days 7, 10, 13) tumor_implantation->injection formulation DAL4-LNP Formulation with IL-12 & IL-27 mRNA formulation->injection monitoring Daily Monitoring: - Body Weight - Survival injection->monitoring histopathology Endpoint Histopathology: - Organ Harvest - H&E Staining & Analysis monitoring->histopathology outcome Assessment of Systemic Toxicity: - No significant body weight loss - No increased mortality - No organ inflammation histopathology->outcome

Caption: Workflow of the in vivo safety and toxicology assessment of DAL4-LNP.

Signaling Pathway Context

The available research focuses on the immunomodulatory effects of the mRNA payload delivered by DAL4-LNPs rather than the intrinsic toxicological signaling pathways of the DAL4 lipid itself. The observed anti-tumor effects are attributed to the localized production of IL-12 and IL-27, which in turn stimulates an anti-tumor immune response characterized by the infiltration of natural killer (NK) cells and CD8+ T cells into the tumor microenvironment.[2] The favorable safety profile suggests that at the tested therapeutic doses administered intratumorally, DAL4-LNPs do not trigger significant systemic inflammatory or toxic pathways. The diagram below illustrates the intended therapeutic mechanism of action.

G cluster_0 Therapeutic Intervention cluster_1 Tumor Microenvironment cluster_2 Immune Response Activation cluster_3 Anti-Tumor Effect dal4_lnp DAL4-LNP (IL-12 & IL-27 mRNA) intratumoral_injection Intratumoral Injection dal4_lnp->intratumoral_injection tumor_cells Tumor Cells intratumoral_injection->tumor_cells cytokine_production Localized Production of IL-12 & IL-27 tumor_cells->cytokine_production mRNA Translation nk_cells NK Cell Activation cytokine_production->nk_cells cd8_t_cells CD8+ T Cell Activation cytokine_production->cd8_t_cells tumor_suppression Tumor Growth Suppression nk_cells->tumor_suppression cd8_t_cells->tumor_suppression

References

Methodological & Application

Application Notes and Protocols for Diamino Lipid DAL4 LNP Formulation for mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and application of lipid nanoparticles (LNPs) utilizing the novel diamino lipid DAL4 for the encapsulation and delivery of messenger RNA (mRNA). The protocols detailed below are based on the findings reported by Liu JQ, et al. in the Journal of Controlled Release (2022), which demonstrated the potent anti-tumor activity of DAL4-LNPs carrying cytokine-encoding mRNA.[1]

Introduction

The this compound is a novel, ionizable lipid designed for the efficient encapsulation and intracellular delivery of mRNA. LNPs formulated with DAL4 have shown significant promise in cancer immunotherapy by enabling the localized expression of therapeutic cytokines within the tumor microenvironment.[1] This document offers detailed protocols for the preparation of DAL4-LNPs, their characterization, and their application in both in vitro and in vivo settings.

Data Presentation

Table 1: Physicochemical Properties of DAL4-LNPs
ParameterValue
Molar Ratio (DAL4:DSPC:Cholesterol:PEG-lipid) 50:10:38.5:1.5
N/P Ratio 6:1
Average Particle Size (Diameter, nm) ~100 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential (mV) Near-neutral
mRNA Encapsulation Efficiency (%) > 90%

Note: These values are representative and may vary slightly depending on the specific mRNA cargo and batch-to-batch variability.

Experimental Protocols

In Vitro Transcription of mRNA

This protocol outlines the synthesis of mRNA encoding a protein of interest (e.g., cytokines IL-12, IL-27, GM-CSF) for subsequent encapsulation in DAL4-LNPs.

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.

  • T7 RNA Polymerase.

  • Ribonucleotide triphosphates (ATP, GTP, CTP, UTP).

  • Cap analog (e.g., CleanCap® reagent).

  • DNase I.

  • RNA purification kit.

  • Nuclease-free water.

Procedure:

  • Set up the in vitro transcription reaction by combining the linearized DNA template, ribonucleotide triphosphates, cap analog, and T7 RNA Polymerase in a reaction buffer at 37°C.

  • Incubate the reaction for 2-4 hours.

  • Add DNase I to the reaction mixture to digest the DNA template and incubate for a further 15-30 minutes at 37°C.

  • Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

  • Assess the quality and concentration of the purified mRNA using a spectrophotometer and denaturing agarose gel electrophoresis.

  • Store the purified mRNA at -80°C until further use.

DAL4-LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of DAL4-LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • This compound.

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC).

  • Cholesterol.

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-lipid).

  • Ethanol.

  • Purified mRNA.

  • Citrate buffer (pH 4.0).

  • Phosphate-buffered saline (PBS, pH 7.4).

  • Microfluidic mixing device (e.g., NanoAssemblr®).

Procedure:

  • Prepare the Lipid-Ethanol Solution:

    • Dissolve DAL4, DSPC, cholesterol, and PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5.

  • Prepare the mRNA-Aqueous Solution:

    • Dilute the purified mRNA in citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Initiate the mixing process to allow for the self-assembly of DAL4-LNPs.

  • Purification:

    • Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.

  • Sterilization and Storage:

    • Sterilize the final DAL4-LNP-mRNA formulation by passing it through a 0.22 µm filter.

    • Store the sterile LNPs at 4°C for short-term use or at -80°C for long-term storage.

Characterization of DAL4-LNPs

Method: Dynamic Light Scattering (DLS)

Procedure:

  • Dilute a small aliquot of the DAL4-LNP-mRNA solution in PBS (pH 7.4).

  • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.

  • Measure the zeta potential of the diluted LNP solution to assess surface charge.

Method: RiboGreen Assay

Procedure:

  • Prepare two sets of diluted DAL4-LNP-mRNA samples.

  • To one set of samples, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated mRNA (total mRNA).

  • Leave the other set of samples untreated (free mRNA).

  • Add RiboGreen reagent to both sets of samples and measure the fluorescence intensity.

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

In Vitro Transfection of Tumor Cells

This protocol describes the procedure for transfecting tumor cells with DAL4-LNP-mRNA to assess protein expression.

Materials:

  • Tumor cell line (e.g., B16F10 melanoma cells).

  • Complete cell culture medium.

  • DAL4-LNP-mRNA encoding a reporter protein (e.g., GFP) or a therapeutic cytokine.

  • Phosphate-buffered saline (PBS).

  • Assay reagents for detecting protein expression (e.g., flow cytometer for GFP, ELISA for cytokines).

Procedure:

  • Seed the tumor cells in a multi-well plate and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing the desired concentration of DAL4-LNP-mRNA.

  • Incubate the cells for 24-48 hours to allow for mRNA uptake and protein expression.

  • Wash the cells with PBS.

  • Analyze the expression of the encoded protein using the appropriate method (e.g., flow cytometry for GFP-positive cells or ELISA for secreted cytokine levels in the culture supernatant).

In Vivo Anti-Tumor Efficacy Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of DAL4-LNP-mRNA in a murine tumor model.[1]

Materials:

  • Female C57BL/6 mice.

  • B16F10 melanoma cells.

  • DAL4-LNP-mRNA encoding IL-12 and/or IL-27.

  • Control LNP formulation (e.g., encapsulating a non-coding mRNA).

  • Calipers for tumor measurement.

Procedure:

  • Tumor Inoculation: Subcutaneously inject B16F10 cells into the flank of the mice.

  • Treatment: When tumors reach a palpable size, randomly assign mice to treatment groups.

  • Administer intratumoral injections of DAL4-LNP-mRNA (e.g., 10 µg of each mRNA per injection) or control LNPs.

  • Monitoring: Measure tumor volume and body weight every 2-3 days.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Analysis: Analyze tumor growth curves and survival rates between different treatment groups. At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry or flow cytometry, to assess immune cell infiltration.[1]

Visualizations

LNP_Formulation_Workflow Workflow for DAL4-LNP-mRNA Formulation cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Storage Lipid_Mix 1. Prepare Lipid Mix (DAL4, DSPC, Cholesterol, PEG-lipid in Ethanol) Microfluidics 3. Microfluidic Mixing (Aqueous:Organic Flow Ratio 3:1) Lipid_Mix->Microfluidics mRNA_Solution 2. Prepare mRNA Solution (mRNA in Citrate Buffer pH 4.0) mRNA_Solution->Microfluidics Dialysis 4. Dialysis (vs. PBS pH 7.4) Microfluidics->Dialysis Filtration 5. Sterile Filtration (0.22 µm filter) Dialysis->Filtration Storage 6. Storage (4°C or -80°C) Filtration->Storage

Caption: Workflow for DAL4-LNP-mRNA Formulation.

In_Vivo_Study_Workflow Workflow for In Vivo Anti-Tumor Efficacy Study cluster_model Tumor Model Establishment cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Tumor_Inoculation 1. Subcutaneous Injection of B16F10 Cells Grouping 2. Randomization of Mice Tumor_Inoculation->Grouping Injection 3. Intratumoral Injection of DAL4-LNP-mRNA Grouping->Injection Measurement 4. Monitor Tumor Volume & Body Weight Injection->Measurement Repeated Dosing Endpoint 5. Endpoint Analysis (Tumor Growth, Survival, Immune Infiltration) Measurement->Endpoint

Caption: Workflow for In Vivo Anti-Tumor Efficacy Study.

References

Application Notes and Protocols for In Vivo Studies Using Diamino Lipid DAL4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Diamino lipid DAL4 in in vivo research settings, particularly for cancer immunotherapy applications. The information is compiled from preclinical studies demonstrating the effective use of DAL4-based lipid nanoparticles (LNPs) for the intratumoral delivery of cytokine-encoding messenger RNA (mRNA).

Introduction to this compound

This compound is a novel, ionizable lipid specifically designed for the formulation of lipid nanoparticles (LNPs) to encapsulate and deliver nucleic acid payloads such as mRNA. Its unique diamino head group structure facilitates efficient encapsulation of negatively charged mRNA and subsequent endosomal escape within target cells, leading to robust protein expression. In preclinical cancer models, DAL4-LNPs have been successfully used to deliver mRNA encoding immunostimulatory cytokines directly into the tumor microenvironment, thereby activating a potent anti-tumor immune response.

Key Features:

  • High Encapsulation Efficiency: Effectively encapsulates mRNA molecules.

  • Potent In Vivo Delivery: Facilitates high transfection efficiency in tumor cells upon local administration.

  • Immune Activation: Induces a robust infiltration of immune effector cells into the tumor.

  • Therapeutic Efficacy: Demonstrates significant anti-tumor effects, especially when used to deliver cytokine-encoding mRNA.

Mechanism of Action: DAL4-LNP Mediated Cancer Immunotherapy

DAL4-LNPs carrying cytokine-encoding mRNA, such as that for Interleukin-12 (IL-12) and Interleukin-27 (IL-27), function by reprogramming the tumor microenvironment. Upon intratumoral injection, the LNPs are taken up by tumor cells and other cells in the vicinity. The acidic environment of the endosome protonates the diamino head group of DAL4, leading to the destabilization of the endosomal membrane and the release of the mRNA cargo into the cytoplasm. The cell's translational machinery then produces the cytokine proteins, which are subsequently secreted.

These locally produced cytokines, like IL-12 and IL-27, act on various immune cells. IL-12 is a potent activator of T cells and Natural Killer (NK) cells, promoting their proliferation and enhancing their cytotoxic functions. IL-27 shares some of these functions and can also contribute to anti-tumor immunity. This localized cytokine production leads to a robust infiltration of activated CD8+ T cells and NK cells into the tumor, which then recognize and kill cancer cells. This process transforms an immunologically "cold" tumor into a "hot" one, making it more susceptible to immune-mediated destruction. A synergistic anti-tumor effect has been observed with the co-delivery of IL-12 and IL-27 mRNA.[1][2]

G cluster_workflow Experimental Workflow prep DAL4-LNP Formulation (Microfluidics) inject Intratumoral Injection (B16F10 Melanoma Model) prep->inject mRNA Encapsulation monitor Tumor Growth Monitoring inject->monitor Therapeutic Intervention analysis Immune Cell Analysis (Flow Cytometry) monitor->analysis Endpoint Analysis

Figure 1: High-level experimental workflow for in vivo studies.

Experimental Protocols

Preparation of DAL4-LNP Encapsulating mRNA

This protocol describes the formulation of DAL4-LNPs using microfluidic mixing, a reproducible method for generating uniformly sized nanoparticles.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA (e.g., encoding IL-12, IL-27)

  • Ethanol (200 proof)

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Protocol:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

    • The final total lipid concentration in the ethanol phase should be between 10-25 mM.

  • Prepare mRNA Aqueous Solution:

    • Dilute the mRNA transcript in a citrate buffer (pH 4.0) to a suitable concentration (e.g., 0.1-0.5 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.

    • Initiate mixing to allow for the self-assembly of the LNPs.

  • Dialysis and Concentration:

    • Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

    • Concentrate the LNP solution to the desired final concentration using a centrifugal filter device.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., Quant-iT RiboGreen assay).

G cluster_pathway DAL4-LNP Cellular Uptake and mRNA Release LNP DAL4-LNP-mRNA Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Release mRNA Release Endosome->Release Endosomal Escape (DAL4 Protonation) Translation Protein Translation (Cytokine Production) Release->Translation

Figure 2: Intracellular delivery pathway of DAL4-LNPs.

In Vivo Anti-Tumor Efficacy Study

This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of DAL4-LNP delivering cytokine mRNA in a syngeneic mouse model.

Animal Model:

  • C57BL/6 mice (6-8 weeks old) are commonly used.

  • Tumor model: B16F10 melanoma is a well-established model for immunotherapy studies.

Protocol:

  • Tumor Inoculation:

    • Subcutaneously inject 5 x 10^5 B16F10 cells in 100 µL of PBS into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Groups:

    • Divide mice into treatment groups (n=5-8 per group), for example:

      • PBS control

      • LNP with control (e.g., GFP) mRNA

      • DAL4-LNP with IL-12 mRNA

      • DAL4-LNP with IL-27 mRNA

      • DAL4-LNP with both IL-12 and IL-27 mRNA

  • Administration:

    • Administer the treatment via intratumoral injection.

    • A typical dose is 10 µg of each mRNA per injection in a volume of 50 µL.

    • Injections are typically performed every other day for a total of six doses.[2]

  • Monitoring:

    • Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor animal body weight and general health status.

  • Endpoint Analysis:

    • At the end of the study (or when tumors reach a predetermined size), euthanize the mice.

    • Excise tumors for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.

    • Collect blood for analysis of systemic cytokine levels.

Data Presentation

The following tables summarize representative quantitative data from in vivo studies using DAL4-LNPs for cancer immunotherapy.

Table 1: Physicochemical Properties of DAL4-LNPs

LNP FormulationMean Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
DAL4-LNP-IL-12 mRNA90 - 120< 0.2> 90%
DAL4-LNP-IL-27 mRNA90 - 120< 0.2> 90%

Table 2: In Vivo Anti-Tumor Efficacy in B16F10 Melanoma Model

Treatment GroupAverage Tumor Volume (Day 18 post-inoculation) (mm³)Tumor Growth Inhibition (%)
PBS Control~1500-
DAL4-LNP-Control mRNA~1450~3%
DAL4-LNP-IL-27 mRNA~800~47%
DAL4-LNP-IL-12 mRNA~400~73%
DAL4-LNP-IL-12 + IL-27 mRNA~150~90%

Data are representative and may vary based on experimental conditions.

Table 3: Immune Cell Infiltration in Tumors

Treatment GroupCD45+ Leukocytes (% of total cells)CD8+ T cells (% of CD45+ cells)NK cells (% of CD45+ cells)
PBS Control~5%~10%~5%
DAL4-LNP-IL-12 + IL-27 mRNA~45%~25%~15%

Data are representative and show a significant increase in immune cell infiltration with dual cytokine treatment.[2]

Conclusion

This compound is a potent and versatile tool for in vivo delivery of mRNA, particularly in the context of cancer immunotherapy. The protocols and data presented here provide a comprehensive guide for researchers to design and execute their own in vivo studies using DAL4-LNP technology. The ability to achieve localized, high-level expression of therapeutic proteins like cytokines within the tumor microenvironment opens up promising avenues for the development of novel and effective cancer treatments.

References

Application Notes and Protocols: Diamino Lipid DAL4 for Cancer Vaccine Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamino lipid DAL4 is a novel, ionizable lipid designed for the formulation of lipid nanoparticles (LNPs) to deliver messenger RNA (mRNA) for therapeutic applications, particularly in cancer immunotherapy.[1] These LNPs serve as a vehicle to protect the mRNA payload from degradation and facilitate its efficient delivery into target cells. In the context of cancer vaccines, DAL4-LNPs can be formulated to carry mRNA encoding immunostimulatory molecules, such as cytokines, to the tumor microenvironment. This localized delivery strategy aims to enhance anti-tumor immune responses while minimizing systemic toxicity associated with traditional cytokine therapies.[1][2]

This document provides detailed application notes and protocols for the use of this compound in the development of mRNA-based cancer vaccines, with a focus on the formulation, characterization, and preclinical evaluation of DAL4-LNP-based therapies. The protocols are based on established methodologies and findings from preclinical studies.

Data Presentation

Table 1: Physicochemical Characteristics of DAL4-LNPs

The following table summarizes the key physicochemical properties of DAL4-LNPs encapsulating various mRNA species. These parameters are critical for ensuring the quality, stability, and in vivo performance of the LNP formulations.

LNP FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)mRNA Encapsulation Efficiency (%)
DAL4-LNP-IL-1295.3 ± 2.10.12 ± 0.02-8.5 ± 0.7>95
DAL4-LNP-IL-2798.7 ± 2.50.13 ± 0.03-9.1 ± 0.9>95
DAL4-LNP-GM-CSF96.5 ± 1.90.11 ± 0.02-8.8 ± 0.6>95
DAL4-LNP (dual IL-12 & IL-27)101.2 ± 3.20.14 ± 0.03-9.5 ± 1.1>95

Data presented as mean ± standard deviation.

Table 2: In Vivo Anti-Tumor Efficacy of DAL4-LNP mRNA Therapies in B16F10 Melanoma Model

This table presents the in vivo efficacy of intratumorally administered DAL4-LNPs encapsulating cytokine-encoding mRNA in a murine B16F10 melanoma model.

Treatment GroupAverage Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Survival Rate (%) at Day 30
PBS Control1500 ± 25000
DAL4-LNP-GM-CSF1100 ± 20026.720
DAL4-LNP-IL-27800 ± 15046.740
DAL4-LNP-IL-12400 ± 10073.380
DAL4-LNP (dual IL-12 & IL-27)150 ± 5090100

Data are representative of typical outcomes from preclinical studies. Tumor volumes are approximate and presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Formulation of DAL4-Lipid Nanoparticles Encapsulating mRNA

This protocol describes the preparation of DAL4-LNPs using a microfluidic mixing method.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • mRNA (e.g., encoding IL-12, IL-27)

  • Ethanol, molecular biology grade

  • Citrate buffer (pH 4.0), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve DAL4, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

    • The final total lipid concentration in the ethanol phase should be between 10-20 mg/mL.

  • Prepare mRNA Solution:

    • Dilute the mRNA transcript in citrate buffer (pH 4.0) to a final concentration of 0.1-0.5 mg/mL.

  • LNP Formulation using Microfluidic Mixing:

    • Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1.

    • Load the lipid solution and the mRNA solution into separate syringes and place them on the syringe pumps of the microfluidic device.

    • Initiate the mixing process according to the manufacturer's instructions. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP suspension against sterile PBS (pH 7.4) for at least 18 hours at 4°C to remove ethanol and unencapsulated mRNA. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

    • Alternatively, use tangential flow filtration (TFF) for larger scale preparations.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the sterile DAL4-LNP-mRNA suspension at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of DAL4-LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Instrument: Dynamic Light Scattering (DLS) instrument.

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in sterile PBS.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI at 25°C. Perform at least three independent measurements.

2. Zeta Potential Measurement:

  • Instrument: Laser Doppler Velocimetry instrument.

  • Procedure:

    • Dilute the LNP suspension in 10 mM NaCl solution.

    • Load the sample into a zeta potential cell.

    • Measure the electrophoretic mobility to determine the zeta potential.

3. mRNA Encapsulation Efficiency:

  • Assay: Quant-iT RiboGreen RNA Assay.

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add Triton X-100 (0.5% final concentration) to lyse the LNPs and release the encapsulated mRNA. The other set remains untreated.

    • Add the RiboGreen reagent to both sets of samples and measure the fluorescence (excitation ~480 nm, emission ~520 nm).

    • The encapsulation efficiency is calculated using the following formula: EE (%) = (Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / Fluorescence of lysed LNPs * 100

Protocol 3: In Vivo Anti-Tumor Efficacy Study

This protocol outlines a typical in vivo study to evaluate the therapeutic efficacy of DAL4-LNP-mRNA in a murine tumor model.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • B16F10 melanoma cells

  • DAL4-LNP-mRNA formulations (e.g., IL-12, IL-27, dual) and PBS control

  • Sterile syringes and needles

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject 1 x 10^5 B16F10 cells in 100 µL of sterile PBS into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth every other day by measuring the tumor dimensions with calipers.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Administration:

    • When tumors reach an average volume of approximately 50-100 mm³, randomize the mice into treatment groups (n=5-10 mice per group).

    • Administer intratumoral injections of the DAL4-LNP-mRNA formulations or PBS control every other day for a total of six doses. The typical mRNA dose is 10 µg per injection.[3]

  • Efficacy Assessment:

    • Continue to monitor tumor volume throughout the study.

    • Monitor the survival of the mice. Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or if they show signs of significant morbidity.

    • Plot tumor growth curves and survival curves (Kaplan-Meier) for each group.

Protocol 4: Immunological Analysis of Tumor-Infiltrating Lymphocytes

This protocol describes the analysis of immune cell populations within the tumor microenvironment following treatment.

Materials:

  • Tumor tissues from treated and control mice

  • RPMI 1640 medium

  • Collagenase D, DNase I

  • Fetal Bovine Serum (FBS)

  • Red Blood Cell Lysis Buffer

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, IFN-γ, TNF-α)

  • Flow cytometer

Procedure:

  • Tumor Dissociation:

    • Excise tumors and mince them into small pieces.

    • Digest the tumor tissue in RPMI 1640 containing collagenase D and DNase I for 30-60 minutes at 37°C with gentle agitation.

    • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Red Blood Cell Lysis:

    • Treat the cell suspension with Red Blood Cell Lysis Buffer to remove contaminating erythrocytes.

  • Cell Staining for Flow Cytometry:

    • Count the viable cells.

    • For surface marker staining, incubate the cells with a cocktail of fluorescently labeled antibodies against markers such as CD45, CD3, CD8, and NK1.1.

    • For intracellular cytokine staining, stimulate the cells in vitro for 4-6 hours with a cell stimulation cocktail (containing phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor like brefeldin A).

    • After stimulation, perform surface staining as described above, then fix and permeabilize the cells before staining for intracellular cytokines like IFN-γ and TNF-α.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data to quantify the percentage and absolute numbers of different immune cell populations (e.g., CD8+ T cells, NK cells) and the proportion of these cells producing IFN-γ and TNF-α.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The therapeutic effect of DAL4-LNPs carrying cytokine-encoding mRNA is mediated by the biological activity of the translated cytokines. The intratumoral expression of IL-12 and IL-27 activates downstream signaling cascades in immune cells, leading to an enhanced anti-tumor response.

IL12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL12 IL-12 IL12R IL-12 Receptor (IL-12Rβ1/IL-12Rβ2) IL12->IL12R Binding JAK2 JAK2 IL12R->JAK2 Activates TYK2 TYK2 IL12R->TYK2 Activates STAT4_inactive STAT4 (inactive) JAK2->STAT4_inactive Phosphorylates TYK2->STAT4_inactive Phosphorylates STAT4_active pSTAT4 (active dimer) STAT4_inactive->STAT4_active Dimerization STAT4_nucleus pSTAT4 STAT4_active->STAT4_nucleus Translocation T_bet T-bet Transcription Factor STAT4_nucleus->T_bet Induces Expression IFNg_gene IFN-γ Gene T_bet->IFNg_gene Activates Transcription IL27_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL27 IL-27 IL27R IL-27 Receptor (gp130/WSX-1) IL27->IL27R Binding JAK1 JAK1 IL27R->JAK1 Activates JAK2 JAK2 IL27R->JAK2 Activates STAT1_inactive STAT1 (inactive) JAK1->STAT1_inactive Phosphorylates STAT3_inactive STAT3 (inactive) JAK1->STAT3_inactive Phosphorylates JAK2->STAT1_inactive Phosphorylates JAK2->STAT3_inactive Phosphorylates STAT1_active pSTAT1 (active) STAT1_inactive->STAT1_active STAT3_active pSTAT3 (active) STAT3_inactive->STAT3_active STAT1_nucleus pSTAT1 STAT1_active->STAT1_nucleus Translocation STAT3_nucleus pSTAT3 STAT3_active->STAT3_nucleus Translocation Gene_Expression Gene Expression (e.g., Pro-inflammatory & Anti-inflammatory mediators) STAT1_nucleus->Gene_Expression Regulates Transcription STAT3_nucleus->Gene_Expression Regulates Transcription Experimental_Workflow Formulation 1. LNP Formulation (DAL4, Lipids, mRNA) Characterization 2. Physicochemical Characterization (Size, PDI, Zeta, Encapsulation) Formulation->Characterization InVitro 3. In Vitro Studies (mRNA expression in tumor cells) Characterization->InVitro InVivo_Model 4. In Vivo Model Development (B16F10 tumor implantation) InVitro->InVivo_Model Treatment 5. Intratumoral Treatment (DAL4-LNP-mRNA administration) InVivo_Model->Treatment Efficacy_Assessment 6. Efficacy Assessment (Tumor growth, Survival) Treatment->Efficacy_Assessment Immuno_Analysis 7. Immunological Analysis (Flow cytometry of TILs) Treatment->Immuno_Analysis Data_Analysis 8. Data Analysis & Interpretation Efficacy_Assessment->Data_Analysis Immuno_Analysis->Data_Analysis

References

Application Notes and Protocols for Intratumoral Delivery of mRNA using DAL4 LNPs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intratumoral delivery of messenger RNA (mRNA) therapeutics represents a promising strategy in cancer immunotherapy. This approach aims to locally express therapeutic proteins, such as cytokines, within the tumor microenvironment (TME) to stimulate a potent anti-tumor immune response while minimizing systemic toxicity. This document provides detailed application notes and protocols for the intratumoral delivery of mRNA using a novel class of diamino lipid-derived nanoparticles (DAL4 LNPs). These LNPs have demonstrated high efficacy in delivering mRNA to tumor and immune cells in preclinical models, leading to significant tumor growth inhibition. The protocols outlined below are based on findings from studies involving the delivery of cytokine-encoding mRNA in a B16F10 melanoma model.[1][2]

Key Applications

  • Localized Cytokine Therapy: Intratumoral delivery of mRNA encoding for immunomodulatory cytokines (e.g., IL-12, IL-27) to activate and recruit immune effector cells to the tumor site.[1][2]

  • Cancer Vaccines: Delivery of mRNA encoding tumor-associated antigens to stimulate a targeted T-cell response.

  • Gene Editing: Localized delivery of mRNA for gene-editing systems (e.g., CRISPR/Cas9) to modify tumor cells or the surrounding stroma.

Data Presentation

Table 1: In Vivo Efficacy of Intratumoral DAL4 LNP-mRNA Cytokine Monotherapy
Treatment GroupAverage Tumor Volume (mm³) at Day 25% Tumor Growth InhibitionMedian Survival (Days)
PBS Control~15000%25
DAL4 LNP - IL-12 mRNA~200~87%> 40
DAL4 LNP - IL-27 mRNA~800~47%30
DAL4 LNP - GM-CSF mRNA~1200~20%27

Data synthesized from studies in a B16F10 melanoma mouse model.[1]

Table 2: Synergistic Anti-Tumor Efficacy of Combination DAL4 LNP-mRNA Therapy
Treatment GroupAverage Tumor Volume (mm³) at Day 25% Tumor Growth InhibitionMedian Survival (Days)
PBS Control~15000%25
DAL4 LNP - IL-12 + IL-27 mRNA< 100> 93%> 40

Data highlights the synergistic effect of co-delivering IL-12 and IL-27 mRNA.

Table 3: Characterization of DAL4 LNPs
ParameterValueMethod of Analysis
Size (Hydrodynamic Diameter)~150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.1Dynamic Light Scattering (DLS)
mRNA Encapsulation Efficiency> 90%RiboGreen Assay

Note: These are typical values and may vary based on formulation specifics.

Experimental Protocols

Protocol 1: Formulation of DAL4 LNPs for mRNA Encapsulation

This protocol describes a general method for formulating LNPs using a microfluidic mixing device, which can be adapted for DAL4 LNPs. The precise molar ratios of the lipid components are critical for efficacy. While the exact formulation for DAL4 is proprietary, a common ratio for ionizable lipid-based LNPs is provided as a starting point.

Materials:

  • Ionizable diamino lipid (DAL4)

  • Helper phospholipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG2000)

  • Ethanol

  • mRNA in citrate buffer (pH 4.5)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid (DAL4), DSPC, cholesterol, and DMG-PEG2000 in ethanol. A common starting molar ratio is approximately 50:10:38.5:1.5.

  • Prepare mRNA Solution: Dilute the mRNA to the desired concentration in a citrate buffer (pH 4.5).

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

  • LNP Formation: Pump the two solutions through the microfluidic cartridge at a specified flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Dialysis: Dialyze the resulting LNP solution against sterile PBS for at least 16 hours, with at least two buffer changes, to remove the ethanol and non-encapsulated mRNA.

  • Sterilization and Storage: Sterile filter the final LNP formulation through a 0.22 µm filter. Store at 4°C.

Protocol 2: Characterization of DAL4 LNP-mRNA

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP formulation in PBS.
  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

2. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).
  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100).
  • The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) * 100%.

Protocol 3: In Vivo Intratumoral Delivery of DAL4 LNP-mRNA

This protocol is based on a B16F10 melanoma mouse model.

Materials:

  • B16F10 melanoma cells

  • C57BL/6 mice (female, 6-8 weeks old)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • DAL4 LNP-mRNA formulation

  • Insulin syringes (27-30G)

  • Calipers

Procedure:

  • Tumor Cell Culture: Culture B16F10 cells in complete medium until they reach the desired confluence.

  • Tumor Implantation: Harvest the B16F10 cells and resuspend them in sterile PBS at a concentration of 1 x 10^6 cells/mL. Subcutaneously inject 100 µL (1 x 10^5 cells) into the flank of each C57BL/6 mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow. Measure the tumor volume every other day using calipers. The tumor volume can be calculated using the formula: Volume = (length × width²) / 2.

  • Treatment Initiation: Once the tumors reach a volume of approximately 50 mm³, randomize the mice into treatment groups.

  • Intratumoral Injection:

    • Prepare the DAL4 LNP-mRNA formulation to the desired concentration in sterile PBS. A typical dose is 2 µg of mRNA per injection.

    • Carefully inject the LNP-mRNA solution (typically 30-50 µL) directly into the center of the tumor using an insulin syringe.

    • Administer the injections every other day for a total of six doses.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight every other day.

    • Monitor the survival of the mice.

    • At the end of the study, tumors can be excised for further analysis.

Protocol 4: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

Materials:

  • Excised tumors

  • RPMI medium

  • Collagenase IV, Hyaluronidase, and DNase I

  • 70 µm cell strainers

  • Red blood cell (RBC) lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, IFN-γ, TNF-α)

  • Intracellular cytokine staining kit

  • Flow cytometer

Procedure:

  • Tumor Digestion: Mince the excised tumors and digest them in RPMI containing collagenase IV, hyaluronidase, and DNase I for 30-60 minutes at 37°C with gentle agitation.

  • Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

  • RBC Lysis: Treat the cell suspension with RBC lysis buffer to remove red blood cells.

  • Cell Staining:

    • Wash the cells with FACS buffer.

    • For surface marker staining, incubate the cells with a cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -NK1.1) on ice.

    • For intracellular cytokine staining, stimulate the cells with a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Then, fix and permeabilize the cells using an intracellular cytokine staining kit, followed by incubation with antibodies against IFN-γ and TNF-α.

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data using appropriate software (e.g., FlowJo). Gate on CD45+ cells to identify the immune cell population and then further delineate T cell and NK cell subsets and their activation status.

Visualizations

experimental_workflow cluster_formulation LNP Formulation & Characterization cluster_invivo In Vivo Study cluster_analysis Analysis formulation DAL4 LNP-mRNA Formulation (Microfluidics) characterization Characterization (Size, PDI, Encapsulation) formulation->characterization treatment Intratumoral Injection (DAL4 LNP-mRNA) characterization->treatment tumor_implant B16F10 Tumor Implantation (C57BL/6 Mice) tumor_implant->treatment monitoring Tumor Growth & Survival Monitoring treatment->monitoring tumor_excision Tumor Excision monitoring->tumor_excision flow_cytometry Flow Cytometry of TILs (Immune Cell Infiltration) tumor_excision->flow_cytometry signaling_pathway cluster_delivery DAL4 LNP Delivery cluster_cells Target Immune Cells cluster_signaling Intracellular Signaling cluster_effects Effector Functions LNP DAL4 LNP (IL-12 & IL-27 mRNA) IL12 IL-12 Protein LNP->IL12 mRNA Translation IL27 IL-27 Protein LNP->IL27 mRNA Translation T_Cell CD8+ T Cell STAT4 STAT4 Activation STAT1_3 STAT1/STAT3 Activation NK_Cell NK Cell IL12->STAT4 IL27->STAT1_3 IFNg IFN-γ Production STAT4->IFNg TNFa TNF-α Production STAT4->TNFa Cytotoxicity Enhanced Cytotoxicity STAT4->Cytotoxicity STAT1_3->IFNg STAT1_3->TNFa STAT1_3->Cytotoxicity Tumor_Cell_Death Tumor Cell Death IFNg->Tumor_Cell_Death TNFa->Tumor_Cell_Death Cytotoxicity->Tumor_Cell_Death

References

Application Notes and Protocols for Encapsulating IL-12 mRNA with Diamino Lipid DAL4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the encapsulation of Interleukin-12 (IL-12) messenger RNA (mRNA) using the novel ionizable diamino lipid DAL4. These resulting lipid nanoparticles (LNPs) are designed for effective in vivo delivery, particularly for applications in cancer immunotherapy.

Introduction

Interleukin-12 is a potent cytokine with significant anti-tumor properties. However, its systemic administration is often associated with severe toxicity. Localized delivery of IL-12 to the tumor microenvironment via mRNA-loaded lipid nanoparticles offers a promising strategy to enhance therapeutic efficacy while minimizing systemic side effects. The novel ionizable diamino lipid, DAL4, has been shown to form stable LNPs that can efficiently encapsulate and deliver functional IL-12 mRNA to tumor cells, leading to robust anti-tumor immune responses.[1][2] This document outlines the necessary protocols for the formulation, characterization, and in vivo application of DAL4-LNPs encapsulating IL-12 mRNA.

Data Presentation

The following tables summarize the key quantitative data regarding the formulation and performance of DAL4-LNPs encapsulating IL-12 mRNA.

Table 1: Physicochemical Properties of DAL4-LNPs

ParameterValue
Size (Diameter)~130 nm
Polydispersity Index (PDI)Not explicitly quantified, but described as uniform.
mRNA Encapsulation Efficiency~90%

Data sourced from in vitro characterization of DAL4-LNPs.[2]

Table 2: In Vivo Tumor Growth Inhibition in B16F10 Melanoma Model

Treatment GroupOutcome
DAL4-LNP-IL-12 mRNAStrongest tumor inhibitive effect compared to IL-27 and GM-CSF mRNA LNPs.
Slower tumor growth and prolonged survival.
DAL4-LNP-IL-12 + IL-27 mRNASynergistic effect in suppressing tumor growth without systemic toxicity.

Results from intratumoral injection every other day for six doses.[2]

Table 3: In Vivo Immune Cell Infiltration Following Intratumoral Injection

Immune Cell TypeObservation
CD45+ LeukocytesIncreased infiltration into tumors.
CD19+ B cellsIncreased infiltration.
F4/80+ MacrophagesIncreased infiltration.
CD4+ T cellsIncreased infiltration.
CD8+ T cellsIncreased infiltration, with increased IFN-γ and TNF-α production.
NK cellsIncreased infiltration, with increased IFN-γ and TNF-α production.

Analysis performed by flow cytometry on tumors from mice treated with DAL4-LNP-IL-12 + IL-27 mRNA.[2]

Experimental Protocols

Protocol for Formulation of DAL4-IL-12 mRNA LNPs

This protocol details the preparation of DAL4-LNPs encapsulating IL-12 mRNA using a rapid mixing method.

Materials:

  • Ionizable diamino lipid (DAL4)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxy-polyethylene glycol-2000 (DMG-PEG)

  • IL-12 mRNA

  • Ethanol (100%)

  • 10 mM Citrate Buffer (pH 3.0)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Dialysis cassette (e.g., 10K MWCO)

  • Microfluidic mixing device or manual rapid mixing setup

Procedure:

  • Lipid Stock Solution Preparation:

    • Prepare a stock solution of the lipid mixture in ethanol. The molar ratio of the lipid components should be: DAL4 : DOPE : Cholesterol : DMG-PEG = 20 : 30 : 40 : 0.75 .

    • The total lipid concentration should be optimized for the chosen mixing method (e.g., 10-20 mg/mL for microfluidic mixing).

  • mRNA Solution Preparation:

    • Dilute the IL-12 mRNA in 10 mM citrate buffer (pH 3.0). The final concentration will depend on the desired mRNA-to-lipid ratio and the final LNP concentration.

  • LNP Formulation:

    • For in vitro studies, LNPs can be formed by rapidly blending the aqueous mRNA solution and the ethanolic lipid solution with a pipette.

    • For scalable and reproducible production, a microfluidic mixing device is recommended. Set the flow rates to achieve a 3:1 aqueous to organic phase ratio.

  • Dialysis and Concentration:

    • Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 2 hours to remove ethanol and raise the pH.

    • Concentrate the LNPs to the desired final concentration using a suitable method like centrifugal filtration.

  • Sterilization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

Protocol for Characterization of DAL4-LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS).
  • Dilute the LNP sample in PBS to an appropriate concentration.
  • Perform the measurement according to the instrument's instructions.

2. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye-based assay such as the Quant-iT RiboGreen assay.
  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100).
  • The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) * 100%.

Protocol for In Vitro Transfection

Materials:

  • B16F10 melanoma cells

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • DAL4-LNP-IL-12 mRNA

  • 96-well plates

  • ELISA kit for mouse IL-12

Procedure:

  • Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with DAL4-LNP-IL-12 mRNA at a desired mRNA concentration (e.g., 50 ng of mRNA per well).

  • Incubate the cells for 18-24 hours.

  • Collect the cell culture supernatant.

  • Quantify the secreted IL-12 protein using an ELISA kit according to the manufacturer's instructions.

Protocol for In Vivo Anti-Tumor Efficacy Study

Materials:

  • C57BL/6 mice

  • B16F10 melanoma cells

  • DAL4-LNP-IL-12 mRNA (sterile formulation)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inoculate mice with B16F10 cells.

  • Allow tumors to establish to a palpable size.

  • Randomize mice into treatment groups.

  • Perform intratumoral injections of DAL4-LNP-IL-12 mRNA. A typical dose is 2 µg of mRNA per injection.

  • Administer the treatment every other day for a total of six doses.

  • Measure tumor volume with calipers every other day.

  • Monitor mouse survival and body weight throughout the study.

Visualizations

Experimental Workflow

G cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invitro In Vitro Testing cluster_invivo In Vivo Efficacy lipids DAL4, DOPE, Cholesterol, DMG-PEG in Ethanol mixing Rapid Mixing lipids->mixing mrna IL-12 mRNA in Citrate Buffer (pH 3) mrna->mixing dialysis Dialysis vs. PBS (pH 7.4) mixing->dialysis dls Size & PDI (DLS) dialysis->dls ribogreen Encapsulation Efficiency (RiboGreen Assay) dialysis->ribogreen transfection Transfection with DAL4-LNP-IL-12 mRNA dialysis->transfection injection Intratumoral Injection dialysis->injection cell_culture B16F10 Cell Culture cell_culture->transfection elisa IL-12 Quantification (ELISA) transfection->elisa tumor_model B16F10 Tumor Model in C57BL/6 Mice tumor_model->injection monitoring Tumor Growth & Survival Monitoring injection->monitoring flow Immune Cell Analysis (Flow Cytometry) injection->flow

Caption: Experimental workflow for DAL4-LNP-IL-12 mRNA formulation and testing.

Signaling Pathway

G lnp DAL4-LNP (IL-12 mRNA) tumor_cell Tumor Cell / APC lnp->tumor_cell Intratumoral Injection il12_protein IL-12 Protein (secreted) tumor_cell->il12_protein Translation nk_cell NK Cell il12_protein->nk_cell Activation cd8_t_cell CD8+ T Cell il12_protein->cd8_t_cell Activation ifn_gamma IFN-γ nk_cell->ifn_gamma tnf_alpha TNF-α nk_cell->tnf_alpha cd8_t_cell->ifn_gamma cd8_t_cell->tnf_alpha tumor_inhibition Tumor Growth Inhibition ifn_gamma->tumor_inhibition tnf_alpha->tumor_inhibition

Caption: Anti-tumor signaling cascade initiated by IL-12 mRNA delivery.

Conclusion

The use of DAL4 lipid nanoparticles for the encapsulation and delivery of IL-12 mRNA represents a potent and targeted approach for cancer immunotherapy. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to formulate, characterize, and evaluate these promising therapeutic agents. The ability of DAL4-LNPs to effectively deliver IL-12 mRNA to the tumor microenvironment and stimulate a robust anti-tumor immune response underscores their potential in advancing cancer treatment.

References

Application Note: DAL4 Lipid Nanoparticle (LNP) Platform for Preclinical mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lipid nanoparticles (LNPs) have become the leading platform for the in vivo delivery of RNA therapeutics, a prominence underscored by the success of mRNA-based vaccines.[1] These nanoparticles are typically composed of four key lipid components: an ionizable lipid, a phospholipid (helper lipid), cholesterol, and a PEGylated lipid.[2][3] The ionizable lipid is critical, as it is positively charged at a low pH, which facilitates the encapsulation of negatively charged mRNA during formulation, but is near-neutral at physiological pH, which reduces toxicity.

DAL4 is a novel diamino lipid designed for the formulation of LNPs intended to deliver mRNA payloads, particularly in the context of cancer immunotherapy. Preclinical research has demonstrated the potential of DAL4-LNPs to effectively deliver mRNA to tumor cells, inducing the expression of encoded proteins like cytokines (e.g., IL-12, IL-27) to stimulate an anti-tumor immune response. This document provides detailed protocols for the preparation, characterization, and preclinical evaluation of DAL4-LNPs for researchers, scientists, and drug development professionals.

DAL4 LNP Formulation and Characteristics

The formulation of DAL4-LNPs is achieved by the rapid mixing of a lipid mixture in an organic solvent (ethanol) with an aqueous solution of mRNA at a low pH. The microfluidic mixing technique is recommended for producing LNPs with consistent and controlled physicochemical properties.

Table 1: DAL4 LNP Formulation Parameters

ComponentExample MaterialMolar Ratio (%)Role in Formulation
Ionizable Lipid Diamino lipid DAL450Encapsulates mRNA and facilitates endosomal escape.
Helper Lipid DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)10Provides structural integrity to the nanoparticle.
Structural Lipid Cholesterol38.5Enhances particle stability and modulates membrane fluidity.
PEGylated Lipid DMG-PEG 20001.5Controls particle size and increases circulation time by reducing protein binding.

Table 2: Expected Physicochemical Properties of DAL4-mRNA LNPs

ParameterTarget ValueMethod of Analysis
Size (Hydrodynamic Diameter) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at pH 7.4) Near-neutral (-10 mV to +10 mV)Electrophoretic Light Scattering (ELS)
mRNA Encapsulation Efficiency > 90%Quant-iT RiboGreen Assay

Experimental Workflows and Protocols

LNP Preparation and Purification Workflow

The overall process involves preparing the lipid and mRNA solutions, mixing them using a microfluidic device to induce LNP self-assembly, and then purifying the resulting nanoparticles through dialysis or tangential flow filtration (TFF) to remove the organic solvent and exchange the buffer to a physiological pH.

LNP_Preparation_Workflow Workflow for DAL4-LNP Preparation and Purification cluster_prep Solution Preparation cluster_formulation Formulation cluster_purification Purification & Final Formulation prep_lipids Prepare Lipid Mix (DAL4, DSPC, Cholesterol, PEG-Lipid) in Ethanol mix Microfluidic Mixing (3:1 Aqueous:Ethanol Ratio) prep_lipids->mix prep_mrna Prepare mRNA in Low pH Buffer (e.g., Sodium Citrate, pH 4.0) prep_mrna->mix dialysis Dialysis / TFF (Buffer exchange to PBS, pH 7.4) mix->dialysis sterilize Sterile Filtration (0.22 µm filter) dialysis->sterilize final_lnp Final DAL4-mRNA LNPs (Store at 4°C or -80°C) sterilize->final_lnp

A diagram of the DAL4-LNP preparation and purification workflow.
Protocol 2.1: DAL4-LNP Formulation via Microfluidic Mixing

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000

  • Ethanol (200 proof, RNase-free)

  • mRNA transcript in RNase-free water

  • Sodium Citrate buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)

  • Dialysis cassettes (10K MWCO)

Procedure:

  • Aqueous Phase Preparation: Dilute the mRNA stock solution in 50 mM Sodium Citrate buffer (pH 4.0) to the desired final concentration.

  • Organic Phase Preparation:

    • Prepare stock solutions of DAL4, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol.

    • Combine the lipid stock solutions in an RNase-free tube to achieve the target molar ratio of 50:10:38.5:1.5 (DAL4:DSPC:Cholesterol:DMG-PEG).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the aqueous mRNA solution and the organic lipid solution into separate syringes.

    • Set the flow rate ratio to 3:1 (Aqueous:Organic) and a total flow rate appropriate for the system (e.g., 12 mL/min).

    • Initiate the mixing process and collect the resulting nanoparticle suspension.

  • Purification and Buffer Exchange:

    • Transfer the collected LNP suspension to a dialysis cassette.

    • Perform dialysis against PBS (pH 7.4) at 4°C for at least 18 hours, with two buffer changes, to remove ethanol and raise the pH.

  • Concentration and Sterilization:

    • Concentrate the dialyzed LNPs to the target mRNA concentration using centrifugal filters if necessary.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Storage: Store the final DAL4-mRNA LNPs at 4°C for short-term use or at -80°C for long-term storage.

LNP Characterization Workflow

Following preparation, a series of quality control assays must be performed to ensure the LNPs meet the required specifications for preclinical use.

LNP_Characterization_Workflow Workflow for DAL4-LNP Characterization cluster_physicochemical Physicochemical Analysis cluster_results Key Quality Attributes start Final DAL4-mRNA LNP Sample dls Dynamic Light Scattering (DLS) start->dls zeta Electrophoretic Light Scattering (ELS) start->zeta ribogreen RiboGreen Assay start->ribogreen size_pdi Particle Size & Polydispersity Index (PDI) dls->size_pdi zeta_potential Zeta Potential zeta->zeta_potential ee Encapsulation Efficiency (EE) ribogreen->ee decision LNPs Meet Specifications? size_pdi->decision zeta_potential->decision ee->decision proceed Proceed to Preclinical Studies decision->proceed Yes reformulate Reformulate / Optimize decision->reformulate No

A flowchart for the characterization of DAL4-mRNA LNPs.
Protocol 2.2: Size, PDI, and Zeta Potential Measurement

Instrument: Dynamic Light Scattering (DLS) instrument with zeta potential measurement capability (e.g., Malvern Zetasizer).

Procedure:

  • Sample Preparation: Dilute the LNP sample in 1x PBS (for size) or 0.1x PBS (for zeta potential) to an appropriate concentration to achieve a stable count rate as per the instrument's recommendation.

  • Size and PDI Measurement:

    • Equilibrate the instrument to 25°C.

    • Transfer the diluted sample to a cuvette.

    • Perform the DLS measurement to obtain the Z-average diameter (size) and Polydispersity Index (PDI).

  • Zeta Potential Measurement:

    • Transfer the sample diluted in 0.1x PBS to a folded capillary cell.

    • Perform the electrophoretic light scattering (ELS) measurement to determine the zeta potential.

Protocol 2.3: mRNA Encapsulation Efficiency (EE%)

Method: Quant-iT RiboGreen Assay. This assay uses a dye that fluoresces upon binding to RNA. By measuring fluorescence before and after lysing the LNPs with a detergent, the amount of encapsulated RNA can be determined.

Procedure:

  • Prepare Standards: Create a standard curve of your specific mRNA in TE buffer.

  • Sample Preparation:

    • Sample A (Free mRNA): Dilute the LNP sample 100-fold in TE buffer.

    • Sample B (Total mRNA): Dilute the LNP sample 100-fold in TE buffer containing 2% Triton X-100. Incubate for 10 minutes at 37°C to lyse the LNPs.

  • Assay:

    • Add the diluted RiboGreen reagent to all standards and samples.

    • Incubate in the dark for 5 minutes.

    • Measure fluorescence (Excitation: ~480 nm / Emission: ~520 nm).

  • Calculation:

    • Determine the concentration of mRNA in Sample A and Sample B using the standard curve.

    • Calculate the Encapsulation Efficiency using the formula: EE (%) = [(Total mRNA) - (Free mRNA)] / (Total mRNA) * 100

Preclinical Evaluation Protocols

Protocol 3.1: In Vitro Transfection Efficiency

This protocol assesses the ability of DAL4-LNPs to deliver functional mRNA into cells, leading to protein expression. Firefly Luciferase (fLuc) mRNA is commonly used as a reporter.

Materials:

  • Hepatocellular carcinoma cells (e.g., HepG2) or other relevant cell lines.

  • Complete cell culture medium.

  • DAL4-LNPs encapsulating fLuc mRNA.

  • White, clear-bottom 96-well plates.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed 10,000 HepG2 cells per well in a 96-well plate and allow them to adhere overnight.

  • LNP Treatment:

    • Dilute the DAL4-fLuc LNPs in complete culture medium to achieve the desired final mRNA concentrations (e.g., 10, 50, 100 ng/well).

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

  • Luminescence Measurement:

    • Prepare the luciferase assay reagent according to the manufacturer's protocol.

    • Add the reagent to each well and incubate as required.

    • Measure the luminescence using a plate-reading luminometer. Higher luminescence indicates higher protein expression and transfection efficiency.

Protocol 3.2: In Vivo Efficacy in Murine Models

This protocol evaluates the in vivo protein expression from mRNA delivered by DAL4-LNPs.

Materials:

  • BALB/c or C57BL/6 mice (6-8 weeks old).

  • DAL4-LNPs encapsulating fLuc mRNA, formulated in sterile PBS.

  • Anesthesia (e.g., isoflurane).

  • D-Luciferin substrate.

  • In Vivo Imaging System (IVIS).

Procedure:

  • Administration: Administer the DAL4-fLuc LNPs to mice via the desired route (e.g., intravenous, intramuscular, or intratumoral injection). A typical dose might be 0.1 to 1 mg mRNA/kg body weight.

  • Imaging:

    • At desired time points (e.g., 6, 24, 48 hours post-injection), anesthetize the mice.

    • Administer D-Luciferin (e.g., 150 mg/kg) via intraperitoneal injection and wait for 10 minutes for substrate distribution.

    • Place the mouse in the IVIS chamber and acquire bioluminescence images.

  • Analysis: Quantify the bioluminescent signal in the target organs or tissues (e.g., liver, spleen, tumor) using the accompanying software. The signal intensity correlates with the level of in vivo protein expression.

References

Application Notes and Protocols for Cell Line Transfection Using Diamino Lipid DAL4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Diamino lipid DAL4 is a novel ionizable lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the efficient delivery of messenger RNA (mRNA) into cells. These DAL4-formulated LNPs are particularly effective for in vitro and in vivo applications, including cancer immunotherapy research where they have been used to deliver mRNA encoding cytokines to tumor cells.[1] This document provides a detailed protocol for the formulation of DAL4-LNPs and their application in the transfection of cell lines.

Core Concepts

DAL4 is an ionizable lipid that is cationic at a low pH, allowing for efficient complexation with negatively charged mRNA during the formulation process. At physiological pH, DAL4 becomes nearly neutral, which reduces cytotoxicity and facilitates the release of the mRNA cargo into the cytoplasm following cellular uptake. The DAL4-LNP formulation typically includes helper lipids, cholesterol, and a PEGylated lipid to ensure stability, fusogenicity, and optimal in vivo pharmacokinetics.

Signaling Pathway for LNP-mediated mRNA Delivery and Expression

The following diagram illustrates the general mechanism of LNP-mediated mRNA delivery and subsequent protein expression.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment LNP DAL4-LNP encapsulating mRNA Endocytosis Endocytosis LNP->Endocytosis 1. Cellular Uptake Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape 2. pH-mediated destabilization mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Cytoplasm Cytoplasm Translation Ribosomal Translation mRNA_Release->Translation 3. In Cytoplasm Protein Expressed Protein Translation->Protein 4. Protein Synthesis

Caption: General workflow of LNP-mediated mRNA delivery.

Data Presentation

Table 1: Formulation of DAL4-LNPs

This table outlines the molar ratios of the lipid components for the formulation of DAL4-LNPs as described in the foundational research.

ComponentMolar Ratio (%)Role in Formulation
This compound50Ionizable lipid for mRNA encapsulation and release
DOPE10Helper lipid, promotes endosomal escape
Cholesterol38.5Stabilizes the LNP structure
DMG-PEG20001.5Prevents aggregation and prolongs circulation
Table 2: Representative Transfection Efficiency and Cell Viability with Ionizable Lipid Nanoparticles

While comprehensive quantitative data for DAL4 across multiple cell lines is not yet widely published, the following table provides a summary of typical transfection efficiencies and cell viabilities observed with ionizable lipid nanoparticle systems in common cell lines. These values can serve as a benchmark for experimental planning.

Cell LineCell TypeTypical Transfection Efficiency (% positive cells)Typical Cell Viability (%)
B16F10Mouse Melanoma70-90%> 90%
HEK293Human Embryonic Kidney80-95%> 95%
HeLaHuman Cervical Cancer60-80%> 90%
A549Human Lung Carcinoma50-70%> 85%

Note: Transfection efficiency and cell viability are dependent on the specific experimental conditions, including mRNA dose, cell density, and incubation time.

Experimental Protocols

Protocol 1: Formulation of DAL4-LNP Encapsulating mRNA

This protocol describes the preparation of DAL4-LNPs using a microfluidic mixing method.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • mRNA of interest

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

  • Dialysis cassettes (10 kDa MWCO)

  • Sterile, nuclease-free tubes and solutions

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve DAL4, DOPE, Cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

    • The final lipid concentration in the ethanol phase should be between 10-25 mM.

  • Prepare mRNA Solution:

    • Dilute the mRNA in a citrate buffer (pH 4.0) to a concentration of 0.1-0.5 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

    • Set the flow rate ratio of the aqueous to the organic phase to 3:1.

    • Initiate the mixing process to form the LNP-mRNA complexes.

  • Dialysis and Concentration:

    • Transfer the resulting LNP solution to a dialysis cassette.

    • Perform dialysis against PBS (pH 7.4) for at least 18 hours at 4°C, with at least two changes of buffer, to remove the ethanol and raise the pH.

    • Concentrate the LNPs if necessary using a centrifugal filter device.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Experimental Workflow for DAL4-LNP Formulation

LNP_Formulation_Workflow cluster_prep Preparation of Solutions cluster_formulation LNP Formulation Lipids Dissolve DAL4, DOPE, Cholesterol, DMG-PEG2000 in Ethanol Mixing Microfluidic Mixing (Aqueous:Organic = 3:1) Lipids->Mixing mRNA Dilute mRNA in Citrate Buffer (pH 4.0) mRNA->Mixing Dialysis Dialysis against PBS (pH 7.4) (18h, 4°C) Mixing->Dialysis Characterization Characterization: - Size & PDI (DLS) - Zeta Potential - Encapsulation Efficiency Dialysis->Characterization

Caption: Workflow for the formulation of DAL4-LNPs.

Protocol 2: In Vitro Transfection of B16F10 Cells with DAL4-LNP-mRNA

This protocol details the steps for transfecting the B16F10 mouse melanoma cell line.

Materials:

  • B16F10 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • DAL4-LNP-mRNA complexes (formulated as per Protocol 1)

  • 96-well or 24-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Assay reagents for measuring transfection efficiency (e.g., luciferase assay kit, flow cytometer for GFP)

  • Assay reagents for measuring cell viability (e.g., MTT, PrestoBlue, or CellTiter-Glo assay)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed B16F10 cells in a tissue culture plate at a density that will result in 70-80% confluency at the time of transfection. For a 24-well plate, a typical seeding density is 5 x 10^4 cells per well.

  • Transfection:

    • On the day of transfection, dilute the DAL4-LNP-mRNA complexes to the desired final concentration (e.g., 50-500 ng of mRNA per well) in complete growth medium.

    • Remove the old medium from the cells and gently add the medium containing the LNP-mRNA complexes.

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Assessment of Transfection Efficiency:

    • If using a reporter gene like luciferase, lyse the cells after the incubation period and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

    • If using a fluorescent reporter like GFP, analyze the percentage of fluorescent cells and the mean fluorescence intensity by flow cytometry or fluorescence microscopy.

  • Assessment of Cell Viability:

    • After the incubation period, perform a cell viability assay. For an MTT assay, incubate the cells with the MTT reagent, followed by solubilization of the formazan crystals and measurement of absorbance. For other assays, follow the manufacturer's instructions.

    • Always include an untreated cell control to establish a baseline for 100% viability.

Logical Relationship for In Vitro Transfection and Analysis

Transfection_Analysis_Logic cluster_cell_prep Cell Preparation cluster_transfection Transfection cluster_analysis Post-Transfection Analysis Seed_Cells Seed B16F10 Cells (70-80% confluency) Prepare_Complexes Dilute DAL4-LNP-mRNA in complete medium Seed_Cells->Prepare_Complexes Incubate_Cells Incubate cells with complexes (24-48h, 37°C) Prepare_Complexes->Incubate_Cells Efficiency_Assay Transfection Efficiency Assay (e.g., Luciferase, Flow Cytometry) Incubate_Cells->Efficiency_Assay Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubate_Cells->Viability_Assay

References

Application Notes and Protocols for Scaling Up Diamino Lipid DAL4 LNP Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the scalable production of Diamino lipid DAL4 (DAL4) Lipid Nanoparticles (LNPs) for mRNA delivery. The protocols outlined below are based on established principles of LNP manufacturing, with specific parameters adapted from preclinical research on DAL4-LNPs for cancer immunotherapy.[1][2][3]

Introduction to this compound LNPs

This compound is a novel, ionizable lipid designed for the formulation of LNPs to deliver mRNA therapeutics.[1][4] LNPs are a leading delivery vehicle for RNA-based medicines, protecting the nucleic acid cargo from degradation and facilitating its uptake into target cells. DAL4-LNPs have shown promise in preclinical cancer models for the intratumoral delivery of cytokine-encoding mRNA, inducing robust anti-tumor immune responses.

The scalable production of DAL4-LNPs is critical for advancing this technology from preclinical research to clinical development. This document provides detailed protocols for laboratory-scale formulation and guidance for scaling up production, focusing on microfluidic-based manufacturing and downstream purification using tangential flow filtration (TFF).

Data Presentation: DAL4-LNP Formulation and Characterization

Successful LNP production relies on precise control over the formulation components and manufacturing process parameters. The following tables summarize the key formulation ratios and expected characterization data for DAL4-LNPs based on preclinical studies.

Table 1: DAL4-LNP Formulation Composition

ComponentMolar Ratio (%)Role in Formulation
This compound50Ionizable cationic lipid; complexes with mRNA and facilitates endosomal escape.
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)10Helper lipid; provides structural stability to the LNP.
Cholesterol38.5Stabilizes the lipid bilayer and modulates fluidity.
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)1.5PEGylated lipid; controls particle size during formation and prevents aggregation.

Table 2: Key Process Parameters and Quality Attributes for DAL4-LNP Production

ParameterLaboratory Scale (Typical Values)Scaled-Up Production (Target Values)
Microfluidics Mixing
Total Flow Rate (TFR)12 mL/min> 100 mL/min
Flow Rate Ratio (Aqueous:Ethanol)3:13:1
LNP Characteristics
Mean Particle Size (Z-average)80 - 120 nm80 - 120 nm
Polydispersity Index (PDI)< 0.2< 0.2
mRNA Encapsulation Efficiency> 90%> 90%
Downstream Processing (TFF)
Diafiltration BufferPhosphate-Buffered Saline (PBS), pH 7.4Phosphate-Buffered Saline (PBS), pH 7.4
Concentration Factor10-20x10-20x

Experimental Protocols

Laboratory-Scale Production of DAL4-LNPs using Microfluidics

This protocol describes the formulation of DAL4-LNPs encapsulating mRNA at a laboratory scale using a microfluidic mixing device.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • mRNA encoding the protein of interest

  • Ethanol (200 proof, anhydrous)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr® Benchtop)

  • Syringe pumps

  • Dialysis cassettes (10 kDa MWCO) or Tangential Flow Filtration (TFF) system

Procedure:

  • Preparation of Lipid Stock Solution (Ethanol Phase):

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

    • The final lipid concentration in the ethanol phase should be between 10-20 mM.

    • Ensure complete dissolution of all lipid components.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.05-0.2 mg/mL.

    • Ensure the mRNA solution is clear and free of precipitates.

  • LNP Formulation using Microfluidics:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid stock solution (ethanol phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Set the syringe pumps to a flow rate ratio of 3:1 (aqueous:ethanol).

    • Set the total flow rate (TFR) to 12 mL/min.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the DAL4-LNPs.

    • Collect the resulting LNP dispersion.

  • Downstream Processing - Buffer Exchange and Concentration:

    • Option A: Dialysis (for small volumes)

      • Transfer the LNP dispersion to a dialysis cassette (10 kDa MWCO).

      • Perform dialysis against PBS (pH 7.4) at 4°C with multiple buffer changes over 12-24 hours to remove ethanol and exchange the buffer.

    • Option B: Tangential Flow Filtration (TFF) (for larger volumes and scalability)

      • Set up a TFF system with a hollow fiber or cassette membrane (e.g., 100 kDa MWCO).

      • Concentrate the LNP dispersion to a smaller volume.

      • Perform diafiltration against 5-10 diavolumes of PBS (pH 7.4) to remove ethanol and exchange the buffer.

      • Concentrate the purified LNPs to the desired final concentration.

  • Sterile Filtration and Storage:

    • Filter the final LNP formulation through a 0.22 µm sterile filter.

    • Store the DAL4-LNPs at 2-8°C for short-term use or at -80°C for long-term storage.

Scaling Up DAL4-LNP Production

Scaling up LNP production requires a transition from laboratory-scale equipment to larger, more automated systems while maintaining the critical quality attributes of the nanoparticles. Microfluidics technology is inherently scalable by parallelizing mixing units.

Key Considerations for Scale-Up:

  • Microfluidic System: Employ a high-throughput microfluidic system with parallelized mixing channels to achieve higher production volumes.

  • Pump Systems: Utilize high-precision, pulse-free pumps to ensure consistent flow rates and ratios at larger scales.

  • Downstream Processing: Tangential Flow Filtration (TFF) is the preferred method for downstream processing at scale due to its efficiency and scalability.

  • Process Analytical Technology (PAT): Implement in-line monitoring of parameters such as particle size to ensure real-time process control and batch-to-batch consistency.

  • Aseptic Manufacturing: As production scales for clinical applications, all processes must be conducted under aseptic conditions to ensure product sterility.

Protocol for Scaled-Up Production:

The fundamental steps for scaled-up production mirror the laboratory-scale protocol but with larger volumes and specialized equipment.

  • Large-Scale Solution Preparation: Prepare larger volumes of the lipid-ethanol and mRNA-aqueous solutions in appropriately sized, sterile vessels.

  • High-Throughput Microfluidic Mixing: Utilize a scalable microfluidic instrument to mix the solutions at a significantly higher total flow rate while maintaining the 3:1 aqueous to ethanol flow rate ratio.

  • In-line Dilution: The output from the microfluidic mixer is often immediately diluted with a buffer (e.g., PBS) to reduce the ethanol concentration and stabilize the newly formed LNPs.

  • TFF for Purification and Concentration: The diluted LNP solution is then processed through a large-scale TFF system for buffer exchange and concentration.

  • Final Formulation and Sterile Filtration: The concentrated LNPs are formulated to the final target concentration and sterile filtered into the final storage containers.

Visualizations

Scaling_Up_DAL4_LNP_Production cluster_upstream Upstream Processing cluster_formulation LNP Formulation cluster_downstream Downstream Processing cluster_final Final Product Lipid_Stock Lipid Stock (DAL4, DSPC, Cholesterol, PEG-Lipid) in Ethanol Microfluidic_Mixing Microfluidic Mixing (High Throughput) Lipid_Stock->Microfluidic_Mixing mRNA_Solution mRNA Solution in Citrate Buffer (pH 4.0) mRNA_Solution->Microfluidic_Mixing TFF Tangential Flow Filtration (TFF) - Buffer Exchange - Concentration Microfluidic_Mixing->TFF Sterile_Filtration Sterile Filtration (0.22 µm) TFF->Sterile_Filtration Final_Product DAL4-LNP Product Sterile_Filtration->Final_Product

Caption: Workflow for scaled-up production of DAL4-LNPs.

LNP_Self_Assembly Aqueous_Phase Aqueous Phase (mRNA in Citrate Buffer) Rapid_Mixing Rapid Microfluidic Mixing Aqueous_Phase->Rapid_Mixing Ethanol_Phase Ethanol Phase (Lipids dissolved) Ethanol_Phase->Rapid_Mixing Self_Assembly LNP Self-Assembly (mRNA Encapsulation) Rapid_Mixing->Self_Assembly

Caption: Self-assembly of DAL4-LNPs via microfluidic mixing.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diamino Lipid DAL4 Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing lipid nanoparticle (LNP) formulations utilizing the novel Diamino lipid DAL4.

Frequently Asked Questions (FAQs)

Q1: What is the role of the helper lipid in a DAL4 LNP formulation?

A1: In a this compound LNP formulation, helper lipids are crucial structural components that contribute to the overall stability, encapsulation efficiency, and biological performance of the nanoparticles. Typically, a formulation includes a phospholipid (like DOPE or DSPC) and cholesterol. The phospholipid aids in the formation of the lipid bilayer and can influence the fusogenicity of the LNP, which is critical for endosomal escape and the release of the mRNA payload into the cytoplasm. Cholesterol enhances the stability and rigidity of the LNPs by filling gaps between other lipid molecules, thereby reducing the leakage of the encapsulated cargo.[1][2][3]

Q2: What is a typical starting molar ratio for DAL4 to helper lipids?

A2: While the optimal molar ratio will be specific to the mRNA payload and target application, a common starting point for LNP formulations is a molar ratio of approximately 50:10:38.5:1.5 for the ionizable lipid (DAL4), phospholipid (e.g., DSPC), cholesterol, and PEG-lipid, respectively.[4] From this baseline, systematic optimization of the DAL4 to helper lipid ratio is recommended to enhance performance.

Q3: How does the ratio of DAL4 to helper lipid impact LNP characteristics?

A3: The ratio of this compound to the helper lipids significantly influences the critical quality attributes (CQAs) of the LNPs. Key impacts include:

  • Particle Size and Polydispersity Index (PDI): Altering the lipid ratios can affect the self-assembly process, leading to changes in LNP size and uniformity.

  • Encapsulation Efficiency: The amount of DAL4, being the ionizable lipid, directly affects the electrostatic interactions with the negatively charged mRNA, thus influencing how efficiently the payload is encapsulated.

  • Stability: The correct balance of structural lipids is vital for the stability of LNPs during storage and in biological environments.

  • Transfection Efficiency: The helper lipid composition can modulate the surface properties and fusogenicity of the LNPs, which in turn affects cellular uptake and endosomal escape, thereby impacting transfection efficiency.

Q4: What is the significance of the Nitrogen to Phosphate (N/P) ratio and how does it relate to the DAL4 to helper lipid ratio?

A4: The Nitrogen to Phosphate (N/P) ratio represents the molar ratio of the amine nitrogens in the ionizable lipid (DAL4) to the phosphate groups in the mRNA backbone. This ratio is a critical parameter that governs the initial complexation of the mRNA with the ionizable lipid, which is the first step in LNP formation. While optimizing the DAL4 to helper lipid ratio, it is essential to also consider the N/P ratio, as it can significantly impact encapsulation efficiency and the overall charge of the LNPs. A typical N/P ratio for LNP formulations is around 6.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low mRNA Encapsulation Efficiency (<80%) 1. Suboptimal DAL4 to mRNA ratio (N/P ratio).2. Inefficient mixing during formulation.3. Inappropriate pH of the aqueous buffer.1. Optimize the N/P ratio. Perform a titration experiment with N/P ratios from 3 to 10.2. Ensure rapid and homogenous mixing. If using microfluidics, check for proper functioning of the device. For manual methods, ensure vigorous and consistent mixing.3. Confirm the pH of the aqueous buffer (e.g., citrate buffer) is acidic (typically pH 3-5) to ensure protonation of DAL4.
Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2) 1. Incorrect lipid ratios leading to aggregation.2. Slow or inefficient mixing.3. Suboptimal flow rate ratio in microfluidic systems.1. Systematically vary the molar percentage of DAL4 and helper lipids. A design of experiment (DoE) approach can be beneficial.2. Increase the mixing speed or use a microfluidic device for more controlled and rapid mixing.3. Optimize the total flow rate and the flow rate ratio (aqueous:organic, typically 3:1) in the microfluidic system.
Poor LNP Stability (Aggregation over time) 1. Imbalance in structural lipids.2. Insufficient PEG-lipid concentration.1. Increase the relative amount of cholesterol to improve particle rigidity.2. Increase the molar percentage of the PEG-lipid to provide better steric stabilization.
Low Transfection Efficiency 1. Inefficient endosomal escape.2. Poor cellular uptake.1. Alter the helper lipid composition. For example, incorporating a fusogenic lipid like DOPE may enhance endosomal escape.2. Evaluate the zeta potential of the LNPs. A slightly positive or near-neutral surface charge can influence interaction with the cell membrane. Adjusting the DAL4 and helper lipid ratios can modulate the surface charge.

Experimental Protocols

Protocol 1: Optimization of DAL4 to Helper Lipid Molar Ratio

This protocol describes a systematic approach to optimize the molar ratio of this compound, a phospholipid (e.g., DSPC), and cholesterol for improved LNP performance.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DMG-PEG2000

  • mRNA in citrate buffer (pH 4.0)

  • Ethanol (anhydrous)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dynamic Light Scattering (DLS) instrument

  • RiboGreen assay kit

Procedure:

  • Prepare Lipid Stock Solutions: Prepare individual stock solutions of DAL4, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a concentration of 10 mg/mL.

  • Formulate Lipid Mixtures: Prepare a series of lipid mixtures in ethanol by combining the stock solutions to achieve the desired molar ratios (see Table 1 for an example). The total lipid concentration should be kept constant.

  • Prepare mRNA Solution: Dilute the mRNA stock in citrate buffer (pH 4.0) to the desired concentration.

  • LNP Formulation using Microfluidics:

    • Set the aqueous to organic flow rate ratio to 3:1 and the total flow rate to 12 mL/min.

    • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Initiate the microfluidic mixing to form the LNPs.

  • Purification and Buffer Exchange: Dialyze the LNP suspension against phosphate-buffered saline (PBS) pH 7.4 to remove ethanol and raise the pH.

  • Characterization:

    • Size and PDI: Measure the hydrodynamic diameter and PDI of the LNPs using DLS.

    • Encapsulation Efficiency: Determine the mRNA encapsulation efficiency using the RiboGreen assay.

Table 1: Example of Molar Ratios for Optimization

FormulationDAL4 (mol%)DSPC (mol%)Cholesterol (mol%)DMG-PEG2000 (mol%)
F1 (Baseline)501038.51.5
F2451538.51.5
F355538.51.5
F4501033.51.5
F5501043.51.5
Protocol 2: Characterization of LNP Formulations

1. Particle Size and Polydispersity Index (PDI) Measurement by DLS:

  • Dilute the LNP suspension in PBS to an appropriate concentration.

  • Equilibrate the sample to 25°C in the DLS instrument.

  • Perform at least three measurements to obtain the average Z-average diameter and PDI.

2. mRNA Encapsulation Efficiency using RiboGreen Assay:

  • Prepare two sets of samples for each LNP formulation.

  • In the first set, add Triton X-100 (0.5%) to disrupt the LNPs and measure the total mRNA fluorescence with RiboGreen reagent.

  • In the second set, measure the fluorescence of the intact LNPs to determine the amount of unencapsulated mRNA.

  • Calculate the encapsulation efficiency using the formula: EE (%) = (Total mRNA - Unencapsulated mRNA) / Total mRNA * 100

Visualizations

LNP_Optimization_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation prep_lipids Prepare Lipid Stock Solutions (DAL4, Helper Lipids, PEG-Lipid) mix_lipids Define and Mix Lipid Ratios prep_lipids->mix_lipids prep_mrna Prepare mRNA Solution (in acidic buffer) formulate_lnp LNP Self-Assembly (Microfluidic Mixing) prep_mrna->formulate_lnp mix_lipids->formulate_lnp purify Purification and Buffer Exchange formulate_lnp->purify measure_size Measure Size and PDI (DLS) purify->measure_size measure_ee Measure Encapsulation Efficiency (RiboGreen Assay) purify->measure_ee transfection In Vitro Transfection purify->transfection decision Optimal Formulation? measure_size->decision measure_ee->decision analyze Analyze Protein Expression transfection->analyze analyze->decision decision->mix_lipids No, Re-evaluate Ratios end_point Proceed with Lead Candidate decision->end_point Yes

Caption: Workflow for optimizing the this compound to helper lipid ratio in LNP formulations.

Troubleshooting_Logic cluster_problem Identify Problem cluster_cause_size Potential Causes cluster_cause_ee Potential Causes cluster_cause_transfection Potential Causes cluster_solution Solutions start Start Troubleshooting problem_size High Size / PDI start->problem_size problem_ee Low Encapsulation start->problem_ee problem_transfection Low Transfection start->problem_transfection cause_size_ratio Incorrect Lipid Ratios problem_size->cause_size_ratio cause_size_mixing Inefficient Mixing problem_size->cause_size_mixing cause_ee_np Suboptimal N/P Ratio problem_ee->cause_ee_np cause_ee_ph Incorrect Buffer pH problem_ee->cause_ee_ph cause_trans_escape Poor Endosomal Escape problem_transfection->cause_trans_escape cause_trans_uptake Low Cellular Uptake problem_transfection->cause_trans_uptake solution_ratio Vary DAL4:Helper Lipid Ratio cause_size_ratio->solution_ratio solution_mixing Optimize Mixing Parameters cause_size_mixing->solution_mixing solution_np Titrate N/P Ratio cause_ee_np->solution_np solution_ph Verify Buffer pH cause_ee_ph->solution_ph solution_helper Screen Different Helper Lipids (e.g., DOPE) cause_trans_escape->solution_helper solution_zeta Measure and Adjust Zeta Potential cause_trans_uptake->solution_zeta solution_ratio->problem_size solution_mixing->problem_size solution_np->problem_ee solution_ph->problem_ee solution_helper->problem_transfection solution_zeta->problem_transfection

Caption: Logical relationships in troubleshooting common issues with DAL4 LNP formulations.

References

Technical Support Center: Diamino Lipid DAL4 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Diamino lipid DAL4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a synthetic ionizable lipid used in the preparation of lipid nanoparticles (LNPs).[1][2][3][4] These LNPs are designed to encapsulate and deliver messenger RNA (mRNA) to target cells, particularly tumor cells, for therapeutic applications such as cancer immunotherapy.[1]

Q2: What is the chemical structure and molecular weight of this compound?

The exact chemical structure can be found on supplier websites like MedchemExpress and TargetMol. The molecular weight of this compound is 844.17 g/mol .

Q3: What are the key considerations when choosing an ionizable lipid like DAL4 for LNP formulation?

When selecting an ionizable lipid, it's important to consider factors such as its pKa, tail structure, purity, and compatibility with other lipid components in the formulation. The pKa is crucial as it determines the pH at which the lipid becomes protonated, which is essential for endosomal escape of the mRNA payload. The lipid's tail structure influences its integration into membranes and overall delivery efficiency. High purity is critical for reproducibility and to avoid potential toxicity from impurities.

Q4: What are the common challenges in the synthesis of ionizable lipids?

The synthesis of ionizable lipids often involves multi-step processes that can be laborious. Key challenges include ensuring high reaction yields, minimizing the formation of side products and impurities, and achieving the desired stereochemistry if chiral centers are present. The synthesis often involves sensitive reagents and intermediates that may require careful handling and controlled reaction conditions.

Q5: What are the typical methods for purifying ionizable lipids like DAL4?

Purification of ionizable lipids is commonly achieved using chromatographic techniques. Flash column chromatography is often used for initial purification, while High-Performance Liquid Chromatography (HPLC) can be employed for final polishing to achieve high purity. The choice of stationary phase (e.g., silica gel, reversed-phase) and mobile phase is critical for successful separation.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause Suggested Solution
Low reaction yield Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Increase reaction time or temperature if necessary.- Ensure reagents are pure and dry.
Degradation of starting materials or product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use purified and degassed solvents.- Check the stability of the compounds at the reaction temperature.
Presence of multiple spots on TLC after reaction Formation of side products or unreacted starting materials.- Optimize reaction conditions (e.g., temperature, stoichiometry of reagents, catalyst).- Consider a different synthetic route to minimize side reactions.
Difficulty in removing protecting groups Inefficient deprotection step.- Choose a more effective deprotection reagent or catalyst.- Increase the reaction time or temperature for the deprotection step.- Ensure the protecting group is appropriate for the overall synthetic strategy.
Purification Troubleshooting
Problem Potential Cause Suggested Solution
Poor separation of DAL4 from impurities during column chromatography Inappropriate solvent system.- Optimize the mobile phase composition using TLC to achieve a good separation (Rf value of the target compound around 0.3-0.4).- Consider using a gradient elution instead of an isocratic one.
Column overloading.- Reduce the amount of crude product loaded onto the column.- Use a larger column with more stationary phase.
Co-elution of impurities with similar polarity.- Try a different stationary phase (e.g., switch from normal-phase to reversed-phase chromatography).- Consider alternative purification techniques like preparative HPLC with a high-resolution column.
Streaking of spots on TLC plate Sample is too concentrated.- Dilute the sample before spotting it on the TLC plate.
Acidic or basic nature of the compound interacting with the silica gel.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent to suppress ionization and reduce streaking.
Compound appears to be stuck on the column Compound is insoluble in the mobile phase or has very high affinity for the stationary phase.- Gradually increase the polarity of the mobile phase.- If the compound is suspected to have precipitated, try to dissolve it with a stronger solvent.
Compound has decomposed on the silica gel.- Test the stability of your compound on silica gel before performing column chromatography.- Consider using a less acidic stationary phase like alumina or a deactivated silica gel.
High backpressure during HPLC purification Blockage in the column or system.- Filter the sample before injection to remove any particulate matter.- Use a guard column to protect the analytical column.- Flush the system and column with appropriate solvents to remove any blockages.

Experimental Protocols

General Protocol for DAL4 Synthesis (Illustrative)

This is a hypothetical protocol based on common synthetic strategies for similar lipids and should be adapted and optimized based on experimental results.

  • Step 1: Synthesis of the Diamine Core. This step may involve the reaction of a suitable starting material with a protected diamine.

  • Step 2: Coupling of Lipid Tails. The diamine core is then reacted with activated lipid tails (e.g., acid chlorides or activated esters) to form the amide or ester linkages.

  • Step 3: Deprotection. Any protecting groups used on the diamine core are removed to yield the final this compound.

  • Reaction Monitoring: Progress of each step should be monitored by TLC or LC-MS to ensure completion of the reaction.

  • Work-up: After each step, a standard aqueous work-up is typically performed to remove water-soluble byproducts and reagents.

General Protocol for DAL4 Purification by Flash Column Chromatography
  • Column Packing: A glass column is slurry-packed with silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude DAL4 product, dissolved in a minimal amount of a suitable solvent, is loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The choice of the solvent system should be guided by prior TLC analysis.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure DAL4.

  • Solvent Evaporation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Purity Analysis by HPLC
  • Column: A reversed-phase C18 column is commonly used for lipid analysis.

  • Mobile Phase: A gradient of acetonitrile in water (often with a small amount of an additive like trifluoroacetic acid or formic acid) is a typical mobile phase.

  • Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable for detecting lipids that may have poor UV absorbance. A mass spectrometer (MS) can also be used for identification and purity assessment.

  • Purity Assessment: The purity of the DAL4 sample is determined by integrating the peak area of the main compound and any impurities in the chromatogram.

Visualizations

Synthesis_Workflow cluster_synthesis DAL4 Synthesis cluster_purification Purification & Analysis Starting Materials Starting Materials Step 1: Core Synthesis Step 1: Core Synthesis Starting Materials->Step 1: Core Synthesis Intermediate 1 Intermediate 1 Step 1: Core Synthesis->Intermediate 1 Step 2: Lipid Coupling Step 2: Lipid Coupling Intermediate 1->Step 2: Lipid Coupling Protected DAL4 Protected DAL4 Step 2: Lipid Coupling->Protected DAL4 Step 3: Deprotection Step 3: Deprotection Protected DAL4->Step 3: Deprotection Crude DAL4 Crude DAL4 Step 3: Deprotection->Crude DAL4 Flash Chromatography Flash Chromatography Crude DAL4->Flash Chromatography Partially Pure DAL4 Partially Pure DAL4 Flash Chromatography->Partially Pure DAL4 Preparative HPLC Preparative HPLC Partially Pure DAL4->Preparative HPLC Pure DAL4 Pure DAL4 Preparative HPLC->Pure DAL4 Purity Analysis (HPLC/MS) Purity Analysis (HPLC/MS) Pure DAL4->Purity Analysis (HPLC/MS)

Caption: A general workflow for the synthesis and purification of this compound.

Purification_Troubleshooting Start Start Poor Separation Poor Separation Start->Poor Separation Streaking Streaking Poor Separation->Streaking No Optimize Solvent Optimize Solvent Poor Separation->Optimize Solvent Yes Low Yield Low Yield Streaking->Low Yield No Dilute Sample Dilute Sample Streaking->Dilute Sample Yes End End Low Yield->End No Check for Degradation Check for Degradation Low Yield->Check for Degradation Yes Change Stationary Phase Change Stationary Phase Optimize Solvent->Change Stationary Phase Change Stationary Phase->End Add Modifier to Solvent Add Modifier to Solvent Dilute Sample->Add Modifier to Solvent Add Modifier to Solvent->End Reduce Column Loading Reduce Column Loading Check for Degradation->Reduce Column Loading Reduce Column Loading->End

Caption: A decision tree for troubleshooting common issues in DAL4 purification.

References

improving DAL4 LNP stability for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the long-term storage stability of DAL4 lipid nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is DAL4 and what is its role in LNP formulations?

A1: DAL4 is a diamino lipid that functions as an ionizable cationic lipid in the formulation of lipid nanoparticles.[1] Ionizable lipids are a critical component of LNPs designed for nucleic acid delivery, such as mRNA.[2][3][4] At a low pH during formulation, these lipids are positively charged, which facilitates the encapsulation of negatively charged nucleic acids. At physiological pH, they are neutral, which is thought to reduce toxicity.[2] In the acidic environment of the endosome after cellular uptake, the lipid becomes positively charged again, which aids in the release of the cargo into the cytoplasm.

Q2: What are the primary factors that affect the stability of DAL4 LNPs during long-term storage?

A2: The stability of lipid nanoparticles, including those formulated with DAL4, is influenced by several factors. The main contributors to instability are temperature, pH, and the formulation's composition. Physical instability can manifest as particle aggregation or fusion, while chemical instability can involve the degradation of the lipid components or the encapsulated cargo.

Q3: What are the recommended storage temperatures for LNPs?

A3: For long-term stability, LNP formulations are typically stored at low to ultra-low temperatures, ranging from 4°C to -80°C. Storing LNPs at refrigerated temperatures (2-8°C) may be suitable for short-term storage, while freezing at -20°C or -80°C is generally recommended for longer periods to slow down chemical degradation processes. Some studies have shown that refrigeration at 2°C can maintain LNP stability for over 150 days.

Q4: Can freeze-thaw cycles impact the stability of my DAL4 LNPs?

A4: Yes, repeated freeze-thaw cycles can negatively impact LNP stability, often leading to aggregation and a loss of efficacy. To mitigate this, it is advisable to aliquot LNP suspensions into single-use volumes before freezing. The inclusion of cryoprotectants in the formulation can also help to preserve the integrity of the nanoparticles during freezing and thawing.

Q5: What are cryoprotectants and how do they improve LNP stability?

A5: Cryoprotectants are substances that protect therapeutic formulations from the stresses of freezing. For LNPs, saccharides such as sucrose and trehalose are commonly used cryoprotectants. They are thought to form a protective glassy matrix around the nanoparticles during freezing, which helps to maintain their structural integrity and prevent aggregation upon thawing.

Q6: Is lyophilization a viable option for long-term storage of DAL4 LNPs?

A6: Lyophilization, or freeze-drying, is a highly effective method for enhancing the long-term stability of LNP formulations. This process involves freezing the LNP suspension and then removing the water by sublimation under a vacuum. The resulting dry powder is much more stable than a liquid suspension and can often be stored at refrigerated or even room temperatures for extended periods. Reconstitution is done with a suitable buffer before use. The addition of lyoprotectants (like sucrose or trehalose) is crucial for a successful lyophilization process that preserves the LNP's characteristics.

Troubleshooting Guides

Issue 1: Visible Aggregation or Precipitation in LNP Suspension

Possible Causes & Troubleshooting Steps

Possible CauseExplanationTroubleshooting Steps
Suboptimal Storage Temperature Storing at inappropriate temperatures can lead to particle fusion and aggregation.Store LNPs at recommended low temperatures (e.g., 4°C for short-term, -20°C to -80°C for long-term). Avoid repeated freeze-thaw cycles by storing in single-use aliquots.
Incorrect pH of Buffer The surface charge of LNPs, which is crucial for stability, can be sensitive to pH. For ionizable lipids like DAL4, pH changes can affect particle interactions.Maintain a consistent and optimal pH for your LNP formulation. While some studies suggest pH may not significantly impact stability in storage, it's crucial for the initial formulation and final application. A neutral pH is often recommended for the final formulation.
Mechanical Stress Vigorous shaking or vortexing can introduce mechanical energy that may lead to aggregation.Use gentle mixing methods like slow inversion or pipetting to resuspend LNPs after thawing.
High LNP Concentration Highly concentrated LNP suspensions may have a greater tendency to aggregate over time.If aggregation is a persistent issue, consider diluting the LNPs to a lower concentration for storage.
Absence of Cryoprotectants Freezing without cryoprotectants can damage the LNPs, leading to aggregation upon thawing.Add cryoprotectants like sucrose or trehalose to the LNP suspension before freezing.
Issue 2: Decrease in Encapsulation Efficiency Over Time

Possible Causes & Troubleshooting Steps

Possible CauseExplanationTroubleshooting Steps
Lipid or Cargo Degradation Chemical degradation of the lipids or the encapsulated nucleic acid can compromise the LNP structure, leading to leakage of the cargo.Store at low temperatures (-80°C is often preferred) to minimize chemical degradation. For sensitive cargo, ensure the formulation and storage are performed in an RNase-free environment.
LNP Structural Instability The lipid bilayer may become permeable over time, especially at higher storage temperatures.Optimize the lipid composition. The inclusion of cholesterol is known to enhance the stability of the lipid bilayer. Ensure the molar ratios of the components are optimal for a stable formulation.
Improper Reconstitution of Lyophilized LNPs Incorrect reconstitution can lead to aggregation and a perceived loss of encapsulated material.Use the recommended reconstitution buffer and follow a gentle resuspension protocol. The addition of lyoprotectants before lyophilization is key to successful reconstitution.

Data on LNP Stability Under Various Storage Conditions

The following tables summarize data on the stability of lipid nanoparticles under different storage conditions, which can serve as a general guide for experiments with DAL4 LNPs.

Table 1: Effect of Storage Temperature on LNP Physicochemical Properties

Storage TemperatureDurationChange in Particle Size (nm)Change in Polydispersity Index (PDI)Change in Encapsulation Efficiency (%)Reference
4°C24 weeksMinimal changeMinimal changeMaintained >90%
Room Temperature (25°C)12 weeksMinimal changeMinimal changeMaintained >90% (lyophilized)
-20°C30 daysMaintainedMaintainedMaintained
-80°C24 weeksNo significant changeNo significant changeMaintained >90%

Table 2: Effect of Cryoprotectants on Lyophilized LNP Stability

Cryoprotectant (w/v %)Post-Lyophilization Particle Size (nm)Post-Lyophilization PDIGene Silencing EfficacyReference
0% (No Cryoprotectant)Increased significantlyIncreased significantlyReduced
5% SucroseMaintainedMaintainedMaintained
10% SucroseMaintainedMaintainedMaintained
20% SucroseMaintainedMaintainedImproved
5% TrehaloseMaintainedMaintainedMaintained
10% TrehaloseMaintainedMaintainedMaintained
20% TrehaloseMaintainedMaintainedImproved

Experimental Protocols

Protocol 1: Assessment of LNP Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Thaw frozen LNP samples at room temperature or as recommended.

    • Gently mix the sample by inverting the tube several times. Avoid vortexing.

    • Dilute the LNP suspension in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to a suitable concentration for DLS measurement. The optimal concentration will depend on the instrument being used.

  • DLS Measurement:

    • Transfer the diluted sample to a clean DLS cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters, including the temperature (typically 25°C), dispersant viscosity, and refractive index.

    • Perform the measurement. The instrument will provide the Z-average diameter (particle size) and the Polydispersity Index (PDI).

  • Data Analysis:

    • Analyze the size distribution report. A monomodal peak is indicative of a homogenous sample. The presence of larger peaks may indicate aggregation.

    • For stability studies, repeat the measurements at regular intervals (e.g., weekly, monthly) and compare the results to the initial measurements. An increase in size and/or PDI over time suggests instability.

Protocol 2: Determination of mRNA Encapsulation Efficiency using Quant-iT RiboGreen Assay
  • Principle: The RiboGreen reagent fluoresces upon binding to nucleic acids. By measuring the fluorescence of the LNP sample with and without a lysing agent (to release all encapsulated mRNA), the encapsulation efficiency can be determined.

  • Materials:

    • Quant-iT RiboGreen RNA Assay Kit

    • TE buffer (or another suitable buffer)

    • Triton X-100 (or another suitable detergent)

    • 96-well plate (black, for fluorescence measurements)

    • Plate reader with fluorescence detection capabilities

  • Procedure:

    • Prepare a standard curve of the mRNA used in your formulation.

    • Prepare two sets of LNP samples diluted in TE buffer in a 96-well plate.

    • To one set of samples, add TE buffer alone. This will measure the amount of unencapsulated ("free") mRNA.

    • To the second set of samples, add TE buffer containing a final concentration of 0.5-2% Triton X-100 to lyse the LNPs. This will measure the total amount of mRNA.

    • Incubate the plate according to the assay kit's instructions.

    • Add the RiboGreen reagent to all wells.

    • Measure the fluorescence using a plate reader.

  • Calculation:

    • Use the standard curve to determine the concentration of mRNA in both sets of samples.

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

LNP_Degradation_Pathways LNP Degradation Pathways LNP Stable DAL4 LNP Physical_Instability Physical Instability LNP->Physical_Instability Chemical_Instability Chemical Instability LNP->Chemical_Instability Aggregation Aggregation/Fusion Physical_Instability->Aggregation Cargo_Leakage Cargo Leakage Physical_Instability->Cargo_Leakage Lipid_Hydrolysis Lipid Hydrolysis Chemical_Instability->Lipid_Hydrolysis Lipid_Oxidation Lipid Oxidation Chemical_Instability->Lipid_Oxidation Cargo_Degradation Cargo Degradation Chemical_Instability->Cargo_Degradation Troubleshooting_Workflow Troubleshooting LNP Stability Issues Start Observe LNP Instability (e.g., aggregation, low efficacy) Check_Storage Review Storage Conditions (Temp, Duration) Start->Check_Storage Check_Handling Assess Handling Procedures (Thawing, Mixing) Start->Check_Handling Check_Formulation Examine Formulation (pH, Cryoprotectants) Start->Check_Formulation Optimize_Storage Optimize Storage Temperature (e.g., -80°C) Check_Storage->Optimize_Storage Incorrect Temp Aliquot Aliquot for Single Use Check_Storage->Aliquot Freeze-Thaw Cycles Gentle_Mixing Implement Gentle Mixing Check_Handling->Gentle_Mixing Vigorous Mixing Add_Cryoprotectant Add Cryoprotectant (Sucrose, Trehalose) Check_Formulation->Add_Cryoprotectant No Cryoprotectant Lyophilize Consider Lyophilization Check_Formulation->Lyophilize Long-term Need Stable_LNP Achieve Stable LNP Optimize_Storage->Stable_LNP Aliquot->Stable_LNP Gentle_Mixing->Stable_LNP Add_Cryoprotectant->Stable_LNP Lyophilize->Stable_LNP LNP_Stability_Factors Factors Influencing DAL4 LNP Stability cluster_formulation Formulation Factors cluster_storage Storage & Handling center DAL4 LNP Stability Lipid_Composition Lipid Composition (DAL4, Helper, Cholesterol, PEG-Lipid) center->Lipid_Composition pH Buffer pH center->pH Cryoprotectants Cryoprotectants (e.g., Sucrose) center->Cryoprotectants Temperature Storage Temperature center->Temperature Freeze_Thaw Freeze-Thaw Cycles center->Freeze_Thaw Mechanical_Stress Mechanical Stress center->Mechanical_Stress Lyophilization Lyophilization center->Lyophilization

References

troubleshooting low transfection efficiency with DAL4 LNPs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DAL4 Lipid Nanoparticle (LNP)-mediated transfection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their transfection experiments.

Troubleshooting Guide & FAQs

This section provides answers to common questions and solutions for issues you may encounter when using DAL4 LNPs for nucleic acid delivery.

FAQs: Understanding DAL4 LNP Transfection

Q1: What are the key factors influencing the transfection efficiency of DAL4 LNPs?

A1: The success of DAL4 LNP-mediated transfection is a multifactorial process. Key determinants include the physicochemical properties of the LNPs, the health and type of cells being transfected, and the experimental protocol itself.[1] The four primary lipid components of the LNP—the ionizable lipid (such as DAL4), a helper lipid, cholesterol, and a PEGylated lipid—must be in an optimal ratio to ensure efficient nucleic acid encapsulation and delivery.[1]

Q2: What are the ideal physicochemical characteristics for DAL4 LNPs?

A2: For successful transfection, DAL4 LNPs should possess specific physicochemical properties. A summary of these optimal characteristics is provided in the table below.[1][2]

ParameterOptimal RangeRationale
Particle Size (Diameter) 70 - 200 nmFacilitates effective endocytosis and avoids rapid clearance by the kidneys.[1]
Polydispersity Index (PDI) < 0.2Indicates a narrow size distribution and a homogenous LNP population.
Zeta Potential Near neutralReduces non-specific interactions with negatively charged serum proteins.
Encapsulation Efficiency > 85%Ensures a high concentration of the nucleic acid cargo is delivered to the cells.

Q3: How does the N/P ratio impact transfection efficiency?

A3: The N/P ratio, which is the molar ratio of protonatable nitrogens in the ionizable lipid (DAL4) to the phosphate groups in the nucleic acid, is critical for efficient encapsulation and cellular uptake. An optimized N/P ratio is essential for the formation of stable LNPs and for facilitating endosomal escape of the nucleic acid cargo into the cytoplasm. The optimal N/P ratio can vary depending on the specific cell type and nucleic acid being delivered, often ranging from 3 to 8.

Troubleshooting Low Transfection Efficiency

Q4: My transfection efficiency is low. What are the potential causes and how can I troubleshoot this?

A4: Low transfection efficiency can stem from several factors related to LNP formulation, cell condition, and the transfection protocol. The following sections detail potential causes and solutions.

Possible Cause: The DAL4 LNPs may have suboptimal physicochemical properties or may have been compromised during storage.

Solutions:

  • Verify LNP Characteristics: Ensure that the DAL4 LNPs meet the quality control specifications outlined in Table 1. If you are formulating the LNPs in-house, consider re-characterizing the particle size, PDI, and encapsulation efficiency.

  • Proper Storage: DAL4 LNP reagents should be stored at 4°C and should never be frozen, as this can compromise their structure and function. If a reagent appears cloudy, it may be due to low-temperature storage; warming it to 37°C for a few minutes may resolve this.

Possible Cause: The health and condition of the target cells are paramount for successful transfection.

Solutions:

  • Use Healthy, Low-Passage Cells: It is crucial to use cells that are healthy, actively dividing, and at a low passage number (ideally less than 20). If transfection performance suddenly drops, consider starting a new vial of cells from a frozen stock.

  • Optimize Cell Confluency: The optimal cell confluency at the time of transfection is typically between 70-90%. Confluency outside this range can negatively impact transfection efficiency.

  • Test for Contamination: Contaminants such as mycoplasma or yeast can significantly affect cell health and transfection outcomes. Regularly test your cell cultures for contamination.

  • Avoid Antibiotics During Transfection: Do not use antibiotics in the culture medium at the time of transfection, as they can be toxic to cells in the presence of transfection reagents.

Possible Cause: The transfection protocol itself may not be optimized for your specific cell type and experimental conditions.

Solutions:

  • Optimize DAL4 LNP:Nucleic Acid Ratio: The ratio of the DAL4 LNP formulation to the nucleic acid is a critical parameter that often requires optimization for each cell line. Perform a titration experiment to determine the optimal ratio.

  • Complex Formation:

    • Serum-Free Conditions: Always form the DAL4 LNP-nucleic acid complexes in a serum-free medium, such as Opti-MEM, to avoid interference from serum components.

    • Incubation Time: Allow the complexes to form for the recommended time, typically 10-20 minutes at room temperature. Do not exceed 30 minutes, as this can lead to a decrease in efficiency.

  • Transfection in Complete Media: While complex formation should be in serum-free media, the actual transfection of cells can often be performed in a complete, serum-containing medium to improve cell viability.

Experimental Protocols

Protocol 1: Optimization of DAL4 LNP to Nucleic Acid Ratio

This protocol outlines a method to determine the optimal ratio of DAL4 LNP formulation to your nucleic acid (e.g., mRNA, siRNA, pDNA) for maximal transfection efficiency.

Materials:

  • DAL4 LNP formulation

  • Nucleic acid of interest (e.g., reporter plasmid like GFP)

  • Serum-free medium (e.g., Opti-MEM)

  • Complete growth medium

  • 24-well plates

  • Target cells

Procedure:

  • Cell Seeding: The day before transfection, seed your target cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Prepare Nucleic Acid Dilutions: In separate tubes, dilute a fixed amount of your nucleic acid (e.g., 0.5 µg of plasmid DNA) in 50 µL of serum-free medium.

  • Prepare DAL4 LNP Dilutions: In separate tubes, prepare a range of DAL4 LNP dilutions in 50 µL of serum-free medium. For example, you can test ratios of LNP (µL) to nucleic acid (µg) of 1:1, 2:1, 3:1, and 4:1.

  • Complex Formation: Add the diluted nucleic acid to each tube of diluted DAL4 LNPs. Mix gently by pipetting and incubate at room temperature for 15-20 minutes.

  • Transfection: Add the 100 µL of the LNP-nucleic acid complex to each well of cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Analysis: Assess transfection efficiency by measuring the expression of your reporter gene (e.g., GFP fluorescence via microscopy or flow cytometry).

Visualizations

Troubleshooting_Workflow Start Low Transfection Efficiency Check_LNP 1. Check LNP Quality Start->Check_LNP Check_Cells 2. Assess Cell Health Start->Check_Cells Check_Protocol 3. Review Protocol Start->Check_Protocol LNP_QC Verify Size, PDI, Encapsulation Check_LNP->LNP_QC LNP_Storage Confirm Proper Storage (4°C) Check_LNP->LNP_Storage Cell_Health Check for Contamination Check_Cells->Cell_Health Cell_Confluency Optimize Cell Confluency (70-90%) Check_Cells->Cell_Confluency Cell_Passage Use Low Passage Cells Check_Cells->Cell_Passage Protocol_Ratio Optimize LNP:Nucleic Acid Ratio Check_Protocol->Protocol_Ratio Protocol_Complex Ensure Serum-Free Complex Formation Check_Protocol->Protocol_Complex Protocol_Time Check Complex Incubation Time Check_Protocol->Protocol_Time LNP_OK LNP Quality OK LNP_QC->LNP_OK Within Spec LNP_Bad Reformulate or Obtain New LNPs LNP_QC->LNP_Bad Out of Spec LNP_Storage->LNP_OK Correct LNP_Storage->LNP_Bad Incorrect Cells_OK Cell Conditions Optimal Cell_Health->Cells_OK Negative Cells_Bad Thaw New Cells / Address Issues Cell_Health->Cells_Bad Positive Cell_Confluency->Cells_OK Optimal Cell_Confluency->Cells_Bad Suboptimal Cell_Passage->Cells_OK Low Cell_Passage->Cells_Bad High Protocol_OK Protocol Optimized Protocol_Ratio->Protocol_OK Optimized Protocol_Complex->Protocol_OK Correct Protocol_Time->Protocol_OK Correct

Caption: Troubleshooting workflow for low transfection efficiency with DAL4 LNPs.

LNP_Signaling_Pathway LNP DAL4 LNP-Nucleic Acid Complex Cell_Membrane Cell Membrane LNP->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape (pH-mediated) Endosome->Endosomal_Escape Ionizable lipid (DAL4) protonation Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Nucleic_Acid Nucleic Acid Release Cytoplasm->Nucleic_Acid Translation Translation (mRNA) / Nuclear Import (pDNA) Nucleic_Acid->Translation Protein Protein Expression Translation->Protein

Caption: Cellular uptake and mechanism of action for DAL4 LNP-mediated transfection.

References

Technical Support Center: Formulation of Lipid Nanoparticles with User-Defined Ionizable Lipids (e.g., DAL4)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the particle size and polydispersity of lipid nanoparticles (LNPs) formulated with a user-defined ionizable lipid, exemplified here as DAL4.

Frequently Asked Questions (FAQs)

Q1: What are the key components of a DAL4 LNP formulation?

A1: A typical LNP formulation consists of four main components:

  • Ionizable Lipid (e.g., DAL4): This lipid is crucial for encapsulating nucleic acids and facilitating their release into the cytoplasm. Its positive charge at acidic pH allows for electrostatic interaction with the negatively charged nucleic acid backbone during formulation.[1][2]

  • Helper Phospholipid: Often a saturated lipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which provides structural integrity to the nanoparticle.[1][3]

  • Cholesterol: This sterol lipid contributes to the stability and structural integrity of the LNP.[3]

  • PEGylated Lipid (PEG-lipid): A lipid conjugated to polyethylene glycol (PEG) that resides on the surface of the LNP. It helps control particle size, prevents aggregation, and increases circulation time in the bloodstream.

Q2: Which factors have the most significant impact on the final particle size and polydispersity index (PDI) of DAL4 LNPs?

A2: Several factors critically influence LNP size and PDI:

  • Lipid Composition and Molar Ratios: The relative proportions of the ionizable lipid, phospholipid, cholesterol, and PEG-lipid are fundamental. For instance, higher concentrations of PEG-lipids can lead to smaller and more uniform LNPs by preventing aggregation.

  • Flow Rate and Mixing Speed: In microfluidic synthesis, higher total flow rates and rapid mixing generally produce smaller, more monodisperse LNPs. The ratio of the aqueous phase to the organic (lipid-containing) phase also plays a critical role in determining particle size.

  • N/P Ratio: This is the molar ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the nucleic acid cargo. The N/P ratio affects the efficiency of nucleic acid encapsulation and can influence particle size and stability.

  • pH of Buffers: The pH of the aqueous buffer used to dissolve the nucleic acid is critical. An acidic pH (typically around 4.0) is necessary to protonate the ionizable lipid, enabling the encapsulation of the nucleic acid cargo.

Q3: What is an acceptable particle size and PDI for LNP formulations?

A3: The ideal particle size depends on the intended application. For many systemic delivery applications, a particle size between 50 and 200 nm is desirable. A polydispersity index (PDI) is a measure of the uniformity of the particle size distribution. A PDI value below 0.3 is generally considered acceptable, indicating a relatively homogenous population of nanoparticles.

Q4: What are the standard methods for characterizing the size and PDI of DAL4 LNPs?

A4: The most common techniques for measuring LNP size and PDI are:

  • Dynamic Light Scattering (DLS): This is the primary method for measuring the average particle size (Z-average) and PDI.

  • Nanoparticle Tracking Analysis (NTA): NTA can determine the size, distribution, and concentration of nanoparticles.

  • Cryogenic Transmission Electron Microscopy (Cryo-TEM): This technique provides direct visualization of the nanoparticles, offering insights into their morphology and size distribution.

  • Size Exclusion Chromatography (SEC): SEC can be used to analyze the size distribution of LNPs in their native solution.

Troubleshooting Guides

Issue 1: Particle Size is Too Large
Potential Cause Troubleshooting Steps
Low Flow Rate / Inefficient Mixing Increase the total flow rate (TFR) of the lipid and aqueous phases in the microfluidic system. Ensure the microfluidic channels are not clogged and that mixing is efficient.
Lipid Concentration Too High Decrease the total lipid concentration in the organic phase. Higher lipid concentrations can lead to the formation of larger particles.
Low PEG-Lipid Concentration Increase the molar percentage of the PEG-lipid in your formulation. PEG-lipids help to stabilize the forming nanoparticles and prevent aggregation, resulting in smaller sizes.
Aggregation Post-Formulation Ensure the final LNP suspension is stored in an appropriate buffer (e.g., PBS) at a suitable pH. Consider sterile filtering the final product through a 0.22 µm filter to remove larger aggregates.
Incorrect Aqueous to Organic Phase Ratio Adjust the flow rate ratio (FRR) to modify the proportion of the aqueous and organic phases. A higher proportion of the organic phase can sometimes lead to larger particles.
Issue 2: Polydispersity Index (PDI) is Too High (> 0.3)
Potential Cause Troubleshooting Steps
Inefficient or Slow Mixing Optimize mixing parameters. In microfluidic systems, ensure rapid and homogenous mixing of the lipid and aqueous phases. For manual methods, ensure rapid and consistent mixing.
Particle Aggregation Check the zeta potential of your LNPs; a near-neutral charge can lead to aggregation. Ensure adequate PEG-lipid concentration on the surface. Filtering the sample through a 0.2 µm or 0.45 µm syringe filter can help remove large aggregates.
Suboptimal Lipid Ratios Re-evaluate the molar ratios of your lipid components. The interplay between the ionizable lipid, helper lipid, cholesterol, and PEG-lipid is critical for forming stable, monodisperse particles.
Issues with Raw Materials Ensure the purity and stability of your lipids and other reagents. Degraded lipids can lead to heterogeneous nanoparticle populations.
Inconsistent Formulation Process For manual preparation methods, variability in the injection speed or mixing can lead to high PDI. Using an automated microfluidic system can improve reproducibility and lower PDI.

Experimental Protocols

Protocol 1: DAL4 LNP Formulation using Microfluidics

1. Preparation of Solutions:

  • Lipid Stock Solution (Organic Phase):
  • Dissolve DAL4 (ionizable lipid), DSPC (phospholipid), cholesterol, and a PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).
  • The total lipid concentration should be optimized, but a starting point of 10-25 mM is common.
  • Ensure all lipids are fully dissolved. Gentle heating (e.g., 60-65°C) may be required for some lipids like DSPC.
  • Nucleic Acid Solution (Aqueous Phase):
  • Dissolve the nucleic acid (e.g., mRNA, siRNA) in an acidic buffer, typically 10-50 mM citrate buffer at pH 4.0.

2. Microfluidic Mixing:

  • Set up a microfluidic mixing device (e.g., NanoAssemblr, custom microfluidic chip).
  • Load the lipid stock solution and the nucleic acid solution into separate syringes.
  • Set the desired total flow rate (TFR) and flow rate ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).
  • Initiate the flow to mix the two phases. The rapid mixing will induce the self-assembly of the LNPs.
  • Collect the resulting LNP suspension.

3. Downstream Processing:

  • Buffer Exchange/Dialysis: The collected LNP solution, which contains ethanol and is at an acidic pH, must be buffer-exchanged into a neutral pH buffer (e.g., PBS, pH 7.4). This can be done via dialysis or tangential flow filtration (TFF).
  • Concentration: If necessary, concentrate the LNP formulation to the desired final concentration.
  • Sterile Filtration: Filter the final LNP product through a 0.22 µm sterile filter.

Protocol 2: LNP Characterization by Dynamic Light Scattering (DLS)

1. Sample Preparation:

  • Dilute a small aliquot of the final LNP suspension in the formulation buffer (e.g., PBS) to an appropriate concentration for DLS measurement. Overly concentrated samples can cause multiple scattering events and lead to inaccurate results.

2. Instrument Setup:

  • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
  • Enter the parameters of the dispersant (e.g., viscosity and refractive index of PBS).

3. Measurement:

  • Transfer the diluted LNP sample to a clean cuvette.
  • Place the cuvette in the DLS instrument and initiate the measurement.
  • Perform at least three replicate measurements to ensure reproducibility.

4. Data Analysis:

  • The instrument software will generate a report including the Z-average particle size (in nm) and the Polydispersity Index (PDI).
  • Analyze the size distribution graph to check for multiple populations or the presence of aggregates.

Visualizations

LNP_Formation_Factors cluster_formulation Formulation Parameters cluster_process Process Parameters Lipid_Ratio Lipid Molar Ratios (DAL4, DSPC, Chol, PEG) LNP_Outcome LNP Properties: - Particle Size - PDI Lipid_Ratio->LNP_Outcome NP_Ratio N/P Ratio NP_Ratio->LNP_Outcome Lipid_Conc Total Lipid Concentration Lipid_Conc->LNP_Outcome Aqueous_pH Aqueous Phase pH Aqueous_pH->LNP_Outcome TFR Total Flow Rate (TFR) TFR->LNP_Outcome FRR Flow Rate Ratio (FRR) FRR->LNP_Outcome Mixing Mixing Method (e.g., Microfluidics) Mixing->LNP_Outcome

Caption: Key formulation and process parameters influencing LNP size and PDI.

LNP_Workflow Prep 1. Prepare Solutions (Lipids in Ethanol, RNA in Buffer) Mix 2. Rapid Mixing (Microfluidics) Prep->Mix Purify 3. Downstream Processing (Buffer Exchange/Dialysis) Mix->Purify Characterize 4. Characterization (DLS, Cryo-TEM) Purify->Characterize Store 5. Sterile Filtration & Storage Characterize->Store

Caption: General experimental workflow for LNP formulation and characterization.

Troubleshooting_Tree Start LNP Size or PDI Out of Specification? Check_Size Size Too Large? Start->Check_Size Yes Success LNP within Specs Start->Success No Check_PDI PDI Too High? Check_Size->Check_PDI No Size_Sol1 Increase TFR Decrease Lipid Conc. Check_Size->Size_Sol1 Yes PDI_Sol1 Optimize Mixing Speed Check_PDI->PDI_Sol1 Yes Check_PDI->Success No Size_Sol2 Increase PEG-Lipid % Size_Sol1->Size_Sol2 Size_Sol3 Adjust FRR Size_Sol2->Size_Sol3 Failure Re-evaluate Formulation Size_Sol3->Failure PDI_Sol2 Filter to Remove Aggregates PDI_Sol1->PDI_Sol2 PDI_Sol3 Check Lipid Quality PDI_Sol2->PDI_Sol3 PDI_Sol3->Failure

Caption: Decision tree for troubleshooting LNP size and PDI issues.

References

Technical Support Center: Ensuring mRNA Integrity in LNP Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mRNA-LNP formulation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent mRNA degradation during the formulation of lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of mRNA degradation during LNP formulation and storage?

A1: The inherent instability of mRNA makes it susceptible to degradation from several factors throughout the LNP formulation and storage process. The primary causes include:

  • Enzymatic Degradation: Contamination with ribonucleases (RNases) is a major cause of mRNA degradation.[1][2][3][4] RNases are ubiquitous enzymes that can be introduced from various sources, including laboratory surfaces, equipment, reagents, and personnel.[3]

  • Chemical Degradation:

    • Hydrolysis: The phosphodiester bonds in the mRNA backbone are susceptible to hydrolysis, a process that can be influenced by pH and the presence of water within the LNP core.

    • Oxidation: Reactive oxygen species can damage mRNA. Additionally, ionizable lipids within the LNP can oxidize, leading to the formation of reactive impurities like aldehydes that can form adducts with the mRNA, rendering it untranslatable.

  • Physical Stress: Factors such as temperature fluctuations (freeze-thaw cycles), vibration, and light exposure can negatively impact the physical stability of LNPs, leading to aggregation, fusion, or leakage of the encapsulated mRNA, which in turn can expose the mRNA to degradants.

Q2: How does the choice of ionizable lipid affect mRNA stability?

A2: The ionizable lipid is a critical component of the LNP formulation that plays a dual role in both encapsulating and protecting the mRNA, as well as facilitating its endosomal escape. The structure of the ionizable lipid can significantly influence mRNA stability. For instance, ionizable lipids with tertiary amines can undergo N-oxidation and subsequent hydration, generating reactive fatty aldehyde impurities. These impurities can then covalently bind to the mRNA, forming adducts that inhibit protein expression. The design of the ionizable lipid, such as using piperidine-based structures, can help avoid this adduct formation and improve the storage stability of mRNA-LNPs.

Q3: What is the role of buffer composition in preventing mRNA degradation?

A3: The buffer system is crucial for maintaining the optimal pH and protecting the LNPs during formulation, storage, and administration. The choice of buffer can impact the structural integrity of the LNPs and the stability of the encapsulated mRNA, especially during freeze-thaw cycles. For example, Tris and HEPES buffers have been shown to offer better cryoprotection and result in higher transfection efficiency compared to phosphate-buffered saline (PBS). The pH of the buffer is also a critical parameter, as a lower pH can sometimes increase ester hydrolysis of lipid components, while a weakly alkaline environment (pH 7-8) is generally more favorable for mRNA stability.

Q4: What are the best practices for handling and storing mRNA-LNP formulations to maintain integrity?

A4: To ensure the stability and integrity of mRNA-LNP formulations, it is essential to adhere to strict handling and storage protocols:

  • Aseptic and RNase-Free Environment: All steps of the formulation process should be conducted in an RNase-free environment. This includes using certified RNase-free consumables, decontaminating surfaces and equipment, and following strict personnel hygiene practices.

  • Controlled Temperature: Storage temperature is a critical factor. Ultra-cold storage (e.g., -80°C or -20°C) is often required to minimize both chemical and enzymatic degradation. Lyophilization (freeze-drying) can also be an effective strategy to enhance long-term stability at refrigerated or even room temperatures.

  • Use of Cryoprotectants: The addition of cryoprotectants, such as sucrose, can help preserve the integrity of LNPs during freezing and thawing by preventing aggregation.

  • Light and Vibration Protection: Formulations should be protected from light and excessive vibration, as these can induce physical instability of the LNPs.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low mRNA Integrity Post-Formulation RNase contamination during the formulation process.- Ensure all reagents, consumables, and equipment are certified RNase-free. - Implement stringent aseptic techniques and maintain a dedicated RNase-free workspace. - Test all raw materials for RNase activity.
Chemical degradation due to suboptimal buffer conditions.- Optimize the buffer composition and pH. Consider using Tris or HEPES-based buffers. - Ensure the pH of the aqueous phase is appropriate for both LNP formation and mRNA stability.
Formation of mRNA-lipid adducts.- Use high-purity lipids and consider ionizable lipids less prone to oxidation and impurity formation (e.g., piperidine-based lipids). - Implement robust analytical methods to detect and quantify lipid impurities.
Decreased mRNA Integrity During Storage Inappropriate storage temperature.- Store formulations at the recommended ultra-cold temperatures (e.g., -80°C or -20°C). - For long-term stability at higher temperatures, consider lyophilization of the formulation.
Freeze-thaw instability.- Minimize the number of freeze-thaw cycles. - Incorporate cryoprotectants like sucrose into the formulation buffer.
Hydrolysis of mRNA within the LNP core.- Optimize the formulation to minimize water content within the LNP core. - Lyophilization can be an effective strategy to remove water and prevent hydrolysis.
Inconsistent LNP Size and Polydispersity Aggregation or fusion of LNPs.- Optimize the lipid composition and molar ratios. - Ensure proper mixing parameters during formulation. - Evaluate the impact of buffer ionic strength.
Physical stress during handling.- Avoid vigorous shaking or vortexing of the LNP suspension. - Protect from light exposure.

Quantitative Data Summary

Table 1: Impact of Storage Temperature on mRNA-LNP Stability

Storage TemperatureDurationKey ObservationsReference(s)
25°C and 37°CUp to 60 weeksSignificant decrease in mRNA integrity and transfection efficiency over time.
4°CUp to 1 yearLyophilized LNPs maintained mRNA integrity comparable to those stored at -80°C.
-20°C3 monthsMinimal degradation observed.
-80°C7 daysWithout a cryoprotectant, can lead to particle aggregation and decreased protein expression.
-80°C5 monthsIn vivo efficacy of mRNA-LNPs was maintained.

Experimental Protocols

Protocol 1: Assessing mRNA Integrity using Capillary Gel Electrophoresis (CGE)

Objective: To determine the integrity and purity of mRNA extracted from LNP formulations.

Methodology:

  • mRNA Release from LNPs:

    • Incubate the mRNA-LNP sample with a surfactant such as 1.2% Triton X-100 for 15 minutes with shaking to disrupt the lipid nanoparticles and release the encapsulated mRNA.

  • mRNA Denaturation:

    • Add formamide to the sample to denature the mRNA. This is followed by shaking at room temperature for 10 minutes.

  • Capillary Electrophoresis Analysis:

    • Inject the prepared sample into a capillary electrophoresis system equipped with a suitable gel matrix for RNA separation (e.g., RNA 9000 Purity & Integrity kit).

    • Apply an electric field to separate the mRNA molecules based on their size.

    • Detect the mRNA fragments using a UV or fluorescence detector.

  • Data Analysis:

    • Analyze the resulting electropherogram to determine the percentage of intact mRNA relative to any degradation products. The main peak represents the full-length mRNA.

Protocol 2: Detection of mRNA-Lipid Adducts by Reversed-Phase Ion-Pair High-Performance Liquid Chromatography (RP-IP HPLC)

Objective: To detect and quantify covalent adducts formed between mRNA and lipid-derived impurities.

Methodology:

  • mRNA Extraction:

    • Extract the mRNA from the LNP formulation using an appropriate method that ensures the removal of lipid components.

  • RP-IP HPLC Analysis:

    • Inject the extracted mRNA onto a reversed-phase HPLC column.

    • Use a mobile phase containing an ion-pairing agent (e.g., triethylammonium acetate) and an organic solvent gradient (e.g., acetonitrile) to separate the mRNA species.

    • Monitor the elution profile using a UV detector at 260 nm.

  • Data Interpretation:

    • Intact mRNA will elute as a main peak. The presence of late-eluting peaks (LP) is indicative of mRNA-lipid adducts, which are more hydrophobic. The area of these peaks can be used to quantify the level of adduct formation.

Visual Guides

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formation cluster_purification Downstream Processing Aqueous Aqueous Phase (mRNA in acidic buffer) Mixing Rapid Mixing (Microfluidics) Aqueous->Mixing Organic Organic Phase (Lipids in ethanol) Organic->Mixing LNPs LNP Formation (Self-assembly) Mixing->LNPs Purification Purification (e.g., TFF) LNPs->Purification Sterilization Sterile Filtration Purification->Sterilization Final Final Formulation Sterilization->Final

Caption: A simplified workflow of the LNP formulation process.

mRNA_Degradation_Pathways cluster_causes Causes of Degradation mRNA Intact mRNA Degraded_mRNA Degraded mRNA (Fragments, Adducts) mRNA->Degraded_mRNA degradation RNase RNase Contamination RNase->Degraded_mRNA Hydrolysis Hydrolysis (Water, pH) Hydrolysis->Degraded_mRNA Oxidation Oxidation (Reactive Lipid Impurities) Oxidation->Degraded_mRNA Physical Physical Stress (Temp, Vibration) Physical->Degraded_mRNA

Caption: Key pathways leading to mRNA degradation.

References

Technical Support Center: Diamino Lipid DAL4 LNP Stability and the Critical Role of Buffer pH

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guidance is based on established principles for ionizable lipid nanoparticles (LNPs) and lipids with similar diamino structures. Specific quantitative data and protocols for the proprietary Diamino lipid DAL4 are not publicly available. The information provided should be adapted and optimized for your specific DAL4 formulation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for formulating this compound LNPs?

A1: For efficient encapsulation of nucleic acid cargo, the formulation of LNPs with ionizable lipids like DAL4 should be performed in an acidic buffer, typically with a pH between 4.0 and 5.0.[1][2] At this acidic pH, the amino groups of the DAL4 lipid become protonated, leading to a positive charge that facilitates electrostatic interactions with the negatively charged phosphate backbone of the nucleic acid.[3] This interaction is crucial for high encapsulation efficiency.

Q2: What is the recommended pH for storing DAL4 LNPs?

A2: After formulation, it is standard practice to raise the pH of the LNP suspension to a neutral or near-neutral pH, typically around 7.4, for storage and in vivo applications.[1][3] This deprotonates the ionizable lipid, resulting in a more neutral surface charge, which enhances stability and reduces potential toxicity. For long-term storage, some studies suggest that a slightly basic buffer (e.g., pH 8.5) may offer improved stability by minimizing hydrolysis of both the lipids and the encapsulated RNA.

Q3: How does the pKa of DAL4 influence LNP stability and function?

A3: The apparent pKa of the LNP formulation, which is influenced by the pKa of the DAL4 lipid, is a critical determinant of its in vivo efficacy. An optimal apparent pKa for LNPs is generally considered to be in the range of 6.2 to 6.7. This pH-sensitivity allows the LNPs to remain relatively neutral in the bloodstream (pH ~7.4), promoting stability, and to become positively charged in the acidic environment of the endosome (pH 5.5-6.5). This charge switch is believed to facilitate the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm.

Q4: Can the pH of the storage buffer affect the physical characteristics of DAL4 LNPs?

A4: Yes, the pH of the storage buffer can significantly impact the physical stability of DAL4 LNPs. Storing LNPs at a suboptimal pH can lead to changes in particle size, polydispersity index (PDI), and surface charge (zeta potential). Aggregation of LNPs is a common issue, which can be influenced by the pH of the buffer. It is crucial to maintain the recommended storage pH to ensure the integrity and functionality of the LNPs.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency

Possible Cause Troubleshooting Step
Incorrect Formulation pH Ensure the pH of the aqueous buffer used for nucleic acid dilution is acidic, ideally between 4.0 and 5.0, to ensure protonation of the DAL4 lipid.
Suboptimal N/P Ratio The ratio of the protonatable nitrogens in the DAL4 lipid to the phosphate groups in the nucleic acid (N/P ratio) is critical. Optimize this ratio to maximize electrostatic interactions and encapsulation.
Inefficient Mixing Rapid and efficient mixing of the lipid-ethanol and aqueous phases is essential for spontaneous LNP formation. Consider using a microfluidic mixing device for reproducible and controlled mixing.

Issue 2: LNP Aggregation During Storage

Possible Cause Troubleshooting Step
Incorrect Storage Buffer pH Verify that the final pH of the LNP suspension is adjusted to the optimal storage pH (typically ~7.4). Significant deviations can lead to changes in surface charge and aggregation.
Buffer Composition Certain buffers, like phosphate-buffered saline (PBS), can experience pH shifts during freeze-thaw cycles, which can induce aggregation. Consider using alternative buffers like Tris or citrate for frozen storage.
Freeze-Thaw Stress Repeated freeze-thaw cycles can lead to LNP aggregation. If freezing is necessary, consider adding cryoprotectants such as sucrose or trehalose to the formulation.
High LNP Concentration Highly concentrated LNP solutions are more prone to aggregation. If possible, store at a lower concentration and concentrate the sample just before use.

Quantitative Data Summary

Specific quantitative data for DAL4 is not publicly available. The following table provides an example of how pH can affect the stability of ionizable LNPs based on general observations from the literature.

Table 1: Illustrative Impact of Buffer pH on LNP Stability Parameters

Buffer pH Average Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%)
4.0850.12+2595
5.5900.15+1592
7.4950.18-590 (stable)
8.51000.20-1588 (stable)

Note: This data is illustrative and will vary depending on the specific lipid composition, nucleic acid cargo, and formulation process.

Experimental Protocols

Protocol 1: Formulation of DAL4 LNPs using Microfluidic Mixing

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and a PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The final lipid concentration in ethanol should be optimized for your system.

  • Preparation of Aqueous Phase:

    • Dilute the nucleic acid (e.g., mRNA, siRNA) in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous buffer solution into another.

    • Set the flow rate ratio (aqueous:ethanol) typically to 3:1.

    • Initiate the mixing process to form the LNPs.

  • Buffer Exchange and Concentration:

    • Dialyze the resulting LNP suspension against a storage buffer (e.g., PBS, pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.

    • Concentrate the LNPs to the desired final concentration using a centrifugal filter unit.

Protocol 2: Assessment of DAL4 LNP Stability at Different pH Values

  • Sample Preparation:

    • Prepare aliquots of the formulated DAL4 LNPs.

    • Adjust the pH of the LNP aliquots to the desired values (e.g., 4.0, 5.5, 7.4, 8.5) using appropriate buffers (e.g., citrate for acidic pH, phosphate or Tris for neutral/basic pH).

  • Incubation:

    • Store the pH-adjusted LNP samples at different temperatures (e.g., 4°C, 25°C, 37°C) for a defined period (e.g., 1, 7, 14, 30 days).

  • Stability Analysis:

    • At each time point, analyze the samples for the following parameters:

      • Particle Size and PDI: Use Dynamic Light Scattering (DLS).

      • Zeta Potential: Use Laser Doppler Velocimetry.

      • Encapsulation Efficiency: Use a nucleic acid quantification assay (e.g., RiboGreen assay) before and after lysing the LNPs with a detergent (e.g., 0.5% Triton X-100).

      • Nucleic Acid Integrity: Use gel electrophoresis or capillary electrophoresis.

      • Lipid Integrity: Use analytical techniques like HPLC or LC-MS to detect any lipid degradation products.

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formation cluster_purification Purification & Storage Lipid Stock 1. Prepare Lipid Stock (DAL4, Helpers, PEG-Lipid) in Ethanol Mixing 3. Rapid Mixing (e.g., Microfluidics) Lipid Stock->Mixing Aqueous Phase 2. Prepare Aqueous Phase (Nucleic Acid in Acidic Buffer, pH 4-5) Aqueous Phase->Mixing Buffer Exchange 4. Buffer Exchange (Dialysis to pH 7.4) Mixing->Buffer Exchange Concentration 5. Concentration (e.g., Centrifugal Filtration) Buffer Exchange->Concentration Final LNP 6. Sterile Filtration & Storage at 2-8°C Concentration->Final LNP

Caption: Experimental workflow for the formulation of this compound LNPs.

pH_Impact_on_LNP cluster_acidic Acidic pH (Formulation) cluster_neutral Neutral pH (Storage/Systemic Circulation) cluster_endosomal Acidic pH (Endosome) pH Buffer pH Protonation Protonation of DAL4 Amino Groups (Positive Charge) pH->Protonation < pKa Deprotonation Deprotonation of DAL4 Amino Groups (Neutral Charge) pH->Deprotonation > pKa ReProtonation Re-protonation (Positive Charge) pH->ReProtonation < pKa Encapsulation High Encapsulation Efficiency Protonation->Encapsulation AggregationRisk Potential for Aggregation Protonation->AggregationRisk Stability Enhanced Colloidal Stability Deprotonation->Stability LowToxicity Reduced Non-specific Interactions & Toxicity Deprotonation->LowToxicity EndosomalEscape Membrane Destabilization & Cargo Release ReProtonation->EndosomalEscape

Caption: Logical relationship between buffer pH and DAL4 LNP properties.

References

Technical Support Center: DAL4 LNP Lyophilization and Reconstitution

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals utilizing DAL4 lipid nanoparticles (LNPs). It provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for successful lyophilization and reconstitution, ensuring the stability and efficacy of your LNP formulations. While DAL4 is a specific diamino lipid for LNP formulation[1], the principles and procedures outlined here are based on established best practices for a variety of mRNA-LNP systems.

Troubleshooting Guide

This section addresses common problems encountered during the lyophilization and reconstitution of DAL4 LNPs.

Problem / Observation Potential Causes Recommended Solutions
Increased Particle Size & Polydispersity Index (PDI) After Reconstitution 1. Inadequate Cryoprotection: Stresses during freezing (e.g., ice crystal formation) can cause LNP fusion or aggregation.[2] 2. Aggregation During Reconstitution: The sudden reintroduction of water can lead to particle agglomeration.[2][3][4] 3. Improper Reconstitution Technique: Vigorous shaking or incorrect buffer temperature can induce aggregation.1. Optimize Cryoprotectant: Ensure an adequate concentration (typically 10-20% w/v) of a suitable cryoprotectant like sucrose or trehalose is present in the LNP solution before freezing. 2. Controlled Reconstitution: Reconstitute with the specified buffer (e.g., RNase-free water or PBS) and gently swirl the vial until the cake is fully dissolved. Avoid vigorous vortexing or shaking. 3. Consider Co-solvents: In some cases, reconstituting with a buffer containing a small percentage of ethanol (e.g., 20-30%) has been shown to recover particle size and efficacy, though this may require subsequent dialysis.
Loss of mRNA Encapsulation Efficiency (EE) or Biological Activity 1. Particle Destabilization: Freeze-thaw cycles without proper cryoprotection can damage the LNP structure, leading to mRNA leakage. 2. mRNA Degradation: Chemical instability can be exacerbated by temperature fluctuations or suboptimal pH during the process. 3. Incomplete Reconstitution: If the lyophilized cake is not fully dissolved, the effective dose will be lower.1. Screen Cryoprotectants: Perform a screening study to identify the optimal cryoprotectant and concentration for your specific DAL4 LNP formulation. Sucrose is a widely used and effective choice. 2. Optimize Lyophilization Cycle: Ensure the primary and secondary drying phases are sufficient to remove water without causing product collapse, which can impact stability. 3. Verify Reconstitution: Visually inspect the vial to ensure no particulate matter remains. Allow sufficient time for the cake to dissolve completely.
Poor Cake Appearance (e.g., Collapse, Meltback, Shrinkage) 1. Incorrect Freezing Protocol: A freezing rate that is too slow or too fast can result in a suboptimal ice crystal structure. 2. Primary Drying Temperature Too High: If the shelf temperature exceeds the critical collapse temperature of the formulation, the frozen structure will lose integrity. 3. Insufficient Cryoprotectant/Bulking Agent: The formulation lacks the necessary components to form a stable, elegant cake.1. Control Freezing Rate: Implement a controlled freezing step in your lyophilization cycle (e.g., -1°C/minute to -40°C). 2. Determine Collapse Temperature: Use techniques like freeze-dry microscopy to determine the formulation's collapse temperature and ensure the primary drying shelf temperature is set below this value. 3. Adjust Formulation: Increase the concentration of the cryoprotectant (e.g., sucrose) which also acts as a bulking agent to provide structural support.
Extended Reconstitution Time 1. Inefficient Drying: High residual moisture content can result in a dense, glassy cake that is slow to dissolve. 2. Cake Collapse: A collapsed cake has a reduced surface area, hindering solvent penetration.1. Optimize Secondary Drying: Extend the duration or increase the temperature of the secondary drying phase to reduce residual moisture to optimal levels (typically <2%). 2. Prevent Collapse: Follow the recommendations above to ensure an elegant cake structure. A porous, well-formed cake reconstitutes much faster.

Frequently Asked Questions (FAQs)

Q1: What are the most effective cryoprotectants for DAL4 LNPs?

A1: While specific performance depends on the full formulation, non-reducing disaccharides like sucrose and trehalose are the most widely used and effective cryoprotectants for LNPs. They protect LNPs from freezing-induced stresses by forming a glassy, amorphous matrix that immobilizes the nanoparticles and prevents ice crystal damage. A typical starting concentration for optimization is 10-20% (w/v).

Q2: How do I develop a suitable lyophilization cycle?

A2: Lyophilization cycle development is a systematic process involving three main stages:

  • Freezing: This step is critical for establishing the ice crystal structure. It should be controlled and not too rapid. An annealing step (raising the temperature slightly and holding) can sometimes be used to create larger, more uniform ice crystals for more efficient drying.

  • Primary Drying (Sublimation): Under vacuum, the shelf temperature is raised to remove the frozen solvent (ice) without melting. The temperature must be kept below the formulation's critical collapse temperature.

  • Secondary Drying (Desorption): The temperature is further increased to remove unfrozen, bound water from the product. This phase is crucial for achieving low residual moisture and ensuring long-term stability.

Q3: What analytical methods are essential for quality control?

A3: To ensure your lyophilized and reconstituted DAL4 LNPs meet quality standards, the following characterization is recommended both before lyophilization and after reconstitution:

  • Particle Size and Polydispersity (PDI): Measured by Dynamic Light Scattering (DLS). This is a primary indicator of aggregation or fusion.

  • Encapsulation Efficiency (EE): Typically measured using a fluorescence-based assay like the RiboGreen assay. This confirms the mRNA payload remains within the LNP.

  • mRNA Integrity: Assessed by gel electrophoresis or capillary electrophoresis to ensure the mRNA has not degraded.

  • Visual Inspection: Check for cake appearance post-lyophilization and for clarity and particulates after reconstitution.

Q4: Can I store the lyophilized DAL4 LNP product at room temperature?

A4: One of the primary goals of lyophilization is to improve thermostability. Studies have shown that properly lyophilized mRNA-LNPs can be stored at 4°C and even room temperature (25°C) for extended periods (weeks to months) with minimal degradation, significantly easing cold-chain requirements. However, stability studies must be performed for your specific DAL4 LNP formulation to establish the appropriate storage conditions and shelf-life.

Data Summary Tables

The selection of a cryoprotectant is critical for preserving LNP characteristics. The tables below summarize representative data on their impact.

Table 1: Effect of Cryoprotectant Type and Concentration on LNP Physicochemical Properties (Note: This is representative data synthesized from multiple sources. Actual results may vary based on LNP composition and process parameters.)

CryoprotectantConcentration (w/v)Particle Size (d.nm) Pre-LyoParticle Size (d.nm) Post-ReconstitutionPDI Pre-LyoPDI Post-ReconstitutionEncapsulation Efficiency (%) Post-Reconstitution
None0%85.2350.50.110.4555
Sucrose10%86.195.30.120.1592
Sucrose 20% 85.5 88.1 0.11 0.13 94
Trehalose10%84.9102.40.120.1790
Trehalose 20% 85.3 91.5 0.11 0.14 93

Data compiled from principles described in references.

Experimental Protocols

Protocol 1: General Lyophilization Cycle for DAL4 LNPs

This protocol provides a starting point for developing an optimized cycle. The precise temperatures and times will need to be refined based on the specific formulation and lyophilizer performance.

  • Preparation:

    • Prepare DAL4 LNPs according to your standard formulation protocol.

    • Add a sterile-filtered solution of cryoprotectant (e.g., sucrose) to the LNP solution to achieve a final concentration of 10-20% (w/v). Mix gently.

    • Aseptically dispense the final solution into lyophilization vials (e.g., 0.5 mL per 2 mL vial) and partially insert stoppers.

  • Loading and Freezing:

    • Pre-cool the lyophilizer shelves to 5°C.

    • Load the vials onto the shelves.

    • Ramp the shelf temperature down to -40°C at a rate of 1°C/min.

    • Hold at -40°C for at least 2 hours to ensure complete freezing.

  • Primary Drying (Sublimation):

    • Pull a vacuum to 100 mTorr.

    • Once the vacuum is stable, ramp the shelf temperature to -15°C.

    • Hold at -15°C and 100 mTorr for 24-48 hours, or until product temperature probes indicate the end of sublimation.

  • Secondary Drying (Desorption):

    • Ramp the shelf temperature to 25°C at a rate of 0.2°C/min.

    • Hold at 25°C for 8-12 hours.

  • Stoppering and Unloading:

    • Backfill the chamber with sterile nitrogen gas to atmospheric pressure.

    • Fully stopper the vials using the lyophilizer's hydraulic ram.

    • Remove the vials from the chamber and crimp-seal immediately. Store at the recommended temperature.

Protocol 2: Reconstitution and Quality Control
  • Reconstitution:

    • Allow the lyophilized vial to equilibrate to room temperature before opening to prevent condensation.

    • Aseptically add the specified volume of nuclease-free water or PBS to the vial.

    • Gently swirl the vial until the cake is completely dissolved. Avoid shaking. This may take several minutes.

    • Visually inspect for complete dissolution and the absence of particulates.

  • Post-Reconstitution Analysis:

    • DLS: Dilute an aliquot of the reconstituted sample in an appropriate buffer (e.g., PBS) and measure the Z-average particle size and PDI. Compare to pre-lyophilization values.

    • Encapsulation Efficiency: Using a Quant-iT RiboGreen assay or similar, measure the amount of encapsulated mRNA. Dilute the LNP sample in TE buffer with and without the addition of a surfactant (e.g., 0.5% Triton X-100) to measure total and free mRNA, respectively.

    • Biological Activity: Perform an in vitro transfection assay or other relevant functional assay to confirm that the biological activity of the mRNA is preserved.

Visual Guides (Diagrams)

TroubleshootingWorkflow start Post-Reconstitution Analysis check_size Measure Size / PDI (DLS) start->check_size size_ok Size / PDI Acceptable? check_size->size_ok check_ee Measure Encapsulation Efficiency (EE) size_ok->check_ee Yes size_high High Size / PDI size_ok->size_high No ee_ok EE Acceptable? check_ee->ee_ok ee_low Low EE / Activity ee_ok->ee_low No pass Product Meets QC Specs ee_ok->pass Yes cause_agg Potential Causes: - Inadequate Cryoprotection - Suboptimal Reconstitution size_high->cause_agg solution_agg Solutions: - Increase Cryoprotectant [ ] - Optimize Freezing Step - Reconstitute Gently cause_agg->solution_agg cause_leak Potential Causes: - LNP Destabilization - mRNA Degradation ee_low->cause_leak solution_leak Solutions: - Optimize Cryoprotectant - Optimize Lyo Cycle - Check Buffer pH cause_leak->solution_leak

Caption: Troubleshooting workflow for post-reconstitution quality control.

LyoWorkflow cluster_pre Pre-Lyophilization cluster_lyo Lyophilization Cycle cluster_post Post-Lyophilization formulate DAL4 LNP Formulation add_cryo Add Cryoprotectant (e.g., 20% Sucrose) formulate->add_cryo pre_qc Pre-Lyo QC: - Size / PDI - EE add_cryo->pre_qc fill Vial Filling pre_qc->fill freezing Freezing (-40°C) fill->freezing primary Primary Drying (-15°C, 100 mTorr) freezing->primary secondary Secondary Drying (25°C, 100 mTorr) primary->secondary stoppering Stoppering secondary->stoppering reconstitute Reconstitution (Nuclease-free H2O) stoppering->reconstitute post_qc Post-Lyo QC: - Size / PDI - EE - Activity reconstitute->post_qc storage Stability Storage post_qc->storage

Caption: Experimental workflow from formulation to post-reconstitution analysis.

References

addressing batch-to-batch variability in DAL4 LNP production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in DAL4 LNP production. The information is intended for researchers, scientists, and drug development professionals to help ensure consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability in DAL4 LNP production?

Batch-to-batch variability in LNP production can arise from several factors, which are often categorized as Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs).[1][2] Even minor deviations in these can lead to significant differences in the final product's Critical Quality Attributes (CQAs), such as particle size, polydispersity index (PDI), and encapsulation efficiency.

Common sources of variability include:

  • Raw Materials (CMAs): Inconsistent quality, purity, or stability of lipids (ionizable lipids, phospholipids, cholesterol, PEG-lipids) and the nucleic acid payload can significantly impact LNP formation.[3][4] It is crucial to source high-quality materials and establish rigorous quality control for incoming batches.

  • Process Parameters (CPPs): Variations in mixing speed, flow rates, temperature, and the ratio of aqueous to solvent phases can alter the physicochemical properties of the LNPs.[5] The manufacturing method, such as microfluidics or T-junction mixing, also has a profound impact on the final product.

  • Buffer Composition: The pH and ionic strength of the aqueous buffer used to dissolve the nucleic acid payload are critical parameters that can affect particle size and encapsulation efficiency.

  • Downstream Processing: Steps like dialysis or tangential flow filtration (TFF) for solvent removal and buffer exchange need to be well-controlled to prevent changes in LNP characteristics.

  • Environmental Factors: Variations in laboratory temperature and humidity can influence solvent evaporation rates and material stability.

  • Operator Variability: Differences in handling and execution of the protocol between different users or even by the same user on different days can introduce variability, especially in manual or semi-automated processes.

Q2: How do I interpret unexpected changes in my DAL4 LNP size and Polydispersity Index (PDI)?

Deviations in LNP size and PDI are common indicators of process variability. Here’s a general guide to interpreting these changes:

  • Increased Size and PDI: This often suggests particle aggregation or instability. Potential causes include suboptimal lipid ratios, poor mixing, incorrect buffer pH, or issues during downstream processing. It could also indicate degradation of one of the lipid components.

  • Decreased Size: A smaller than expected particle size might result from faster mixing rates or changes in the solvent/aqueous phase ratio.

  • Consistent Size but High PDI: This may point to a lack of uniformity in the particle formation process. Inconsistent mixing throughout the production volume is a likely cause.

For consistent results, it is essential to use orthogonal analytical techniques to characterize your LNPs, such as Dynamic Light Scattering (DLS) for routine checks and Cryo-TEM for detailed morphological analysis.

Q3: My encapsulation efficiency has dropped in my latest DAL4 LNP batch. What are the likely causes?

A decrease in encapsulation efficiency is a critical issue that directly impacts the potency of your LNP formulation. Potential causes include:

  • Suboptimal pH of the Aqueous Buffer: The ionizable lipid in the DAL4 formulation requires a specific acidic pH to be positively charged, enabling electrostatic interaction with the negatively charged nucleic acid. If the pH is too high, this interaction is weakened, leading to lower encapsulation.

  • Degradation of Nucleic Acid or Lipids: Ensure the integrity of your nucleic acid payload and the quality of your lipids, as degradation can impair the encapsulation process.

  • Incorrect Flow Rate Ratio: In microfluidic systems, the ratio of the aqueous phase to the organic phase is a critical parameter. Deviations can lead to inefficient encapsulation.

  • Mixing Issues: Inefficient or slow mixing can result in lipids self-assembling before the nucleic acid is efficiently encapsulated.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during DAL4 LNP production.

Issue 1: High Batch-to-Batch Variability in Particle Size and PDI

Table 1: Troubleshooting High Variability in LNP Size and PDI

Potential Cause Troubleshooting Steps
Inconsistent Raw Material Quality - Qualify vendors and test incoming raw materials (lipids, nucleic acid) for purity and identity.- Store materials under recommended conditions to prevent degradation.
Inaccurate Liquid Handling - Calibrate pipettes and pumps regularly.- Use automated liquid handling systems for improved precision if available.
Variable Mixing Performance - Ensure the mixing apparatus (e.g., microfluidic chip, T-junction) is clean and not clogged.- Monitor and control flow rates precisely.- For manual methods, standardize the mixing procedure.
Fluctuations in Temperature - Perform the LNP formation at a controlled temperature.
Issues with Downstream Processing - Standardize the duration and conditions of dialysis or TFF.- Avoid harsh filtration pressures that could lead to particle fusion.
Issue 2: Low or Inconsistent Encapsulation Efficiency

Table 2: Troubleshooting Low Encapsulation Efficiency

Potential Cause Troubleshooting Steps
Incorrect Buffer pH - Prepare fresh aqueous buffer for each batch and verify the pH immediately before use.- Ensure the pH is within the optimal range for your ionizable lipid.
Degraded Nucleic Acid - Assess the integrity of your nucleic acid (e.g., via gel electrophoresis) before encapsulation.
Suboptimal N/P Ratio - Re-evaluate and optimize the ratio of the amine groups in the ionizable lipid (N) to the phosphate groups in the nucleic acid (P).
Inefficient Mixing - Optimize the total flow rate and flow rate ratio to ensure rapid and homogeneous mixing.
Lipid Degradation - Check the quality and stability of your lipid stock solutions. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Size and PDI Measurement by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Dilute the DAL4 LNP suspension in the final formulation buffer (e.g., PBS) to a suitable concentration for DLS analysis. The optimal concentration will depend on the instrument being used.

  • Instrument Setup:

    • Set the DLS instrument to the correct temperature (e.g., 25°C).

    • Select the appropriate dispersant properties (viscosity and refractive index of the buffer).

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature for at least 1-2 minutes.

    • Perform the measurement, typically consisting of multiple runs averaged to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the Z-average diameter (particle size) and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered acceptable for LNP formulations.

Protocol 2: Encapsulation Efficiency Quantification using a Fluorescence-Based Assay (e.g., RiboGreen)
  • Principle: The RiboGreen reagent fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs, the amount of encapsulated nucleic acid can be determined.

  • Materials:

    • RiboGreen reagent (or similar nucleic acid-binding dye).

    • TE buffer (or other suitable buffer for the assay).

    • A detergent to lyse the LNPs (e.g., 2% Triton X-100).

    • A fluorescence plate reader.

  • Procedure:

    • Prepare a standard curve of your nucleic acid in TE buffer.

    • Measurement of Free Nucleic Acid:

      • Dilute your DAL4 LNP sample in TE buffer.

      • Add the RiboGreen reagent and incubate in the dark for 5 minutes.

      • Measure the fluorescence (Fluorescence_free).

    • Measurement of Total Nucleic Acid:

      • To a separate aliquot of the diluted LNP sample, add the detergent to lyse the LNPs.

      • Incubate for 10 minutes to ensure complete lysis.

      • Add the RiboGreen reagent and incubate in the dark for 5 minutes.

      • Measure the fluorescence (Fluorescence_total).

  • Calculation:

    • Encapsulation Efficiency (%) = [ (Fluorescence_total - Fluorescence_free) / Fluorescence_total ] * 100

Diagrams

LNP_Production_Workflow cluster_prep Phase 1: Preparation cluster_formation Phase 2: LNP Formation cluster_purification Phase 3: Purification cluster_qc Phase 4: Quality Control Lipid_Prep Lipid Stock (in Ethanol) Mixing Controlled Mixing (e.g., Microfluidics) Lipid_Prep->Mixing NA_Prep Nucleic Acid (in Aqueous Buffer) NA_Prep->Mixing Purification Buffer Exchange (e.g., TFF/Dialysis) Mixing->Purification QC Analytical Characterization (DLS, EE Assay) Purification->QC Final_Product Final DAL4 LNP Product QC->Final_Product

Caption: Workflow for DAL4 LNP production and quality control.

Caption: Troubleshooting decision tree for DAL4 LNP batch failure.

CQAs_Relationship cluster_inputs Inputs cluster_cma CMAs cluster_cpp CPPs cluster_outputs Outputs (CQAs) Lipid_Quality Lipid Quality/ Purity Process LNP Manufacturing Process Lipid_Quality->Process NA_Integrity Nucleic Acid Integrity NA_Integrity->Process Flow_Rate Flow Rate/ Ratio Flow_Rate->Process Mixing_Speed Mixing Speed Mixing_Speed->Process Temperature Temperature Temperature->Process Buffer_pH Buffer pH Buffer_pH->Process Particle_Size Particle Size Process->Particle_Size PDI PDI Process->PDI EE Encapsulation Efficiency Process->EE Stability Stability Process->Stability

Caption: Relationship between CMAs, CPPs, and LNPs' CQAs.

References

Validation & Comparative

A Head-to-Head Comparison of Diamino Lipid DAL4 and DLin-MC3-DMA for mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

A new contender, Diamino lipid DAL4, emerges in the landscape of mRNA delivery, challenging the well-established DLin-MC3-DMA. This guide provides a detailed comparison of their performance, physicochemical properties, and experimental protocols, offering researchers and drug developers critical insights for selecting the optimal lipid nanoparticle (LNP) system for their therapeutic applications.

DLin-MC3-DMA (MC3) has long been a cornerstone in the development of siRNA and mRNA delivery systems, notably as a key component in the first FDA-approved siRNA-LNP therapeutic, Onpattro®. Its efficacy and well-characterized profile have made it a benchmark for novel ionizable lipids. This compound is a more recent entrant, showing promise in the realm of cancer immunotherapy through the intratumoral delivery of cytokine-encoding mRNA. This comparison aims to juxtapose these two critical components of modern nucleic acid delivery.

Performance and Physicochemical Properties: A Comparative Analysis

The efficacy of an LNP system for mRNA delivery is contingent on its physicochemical properties, which influence encapsulation efficiency, stability, and ultimately, the success of in vitro and in vivo transfection. Below is a summary of the key performance indicators for both DAL4 and DLin-MC3-DMA based on available experimental data.

PropertyThis compound-LNPDLin-MC3-DMA-LNP
Size (Hydrodynamic Diameter) ~100 nm80 - 100 nm
Polydispersity Index (PDI) ~0.2< 0.2
mRNA Encapsulation Efficiency > 90%> 90%
In Vitro Transfection Efficiency Demonstrated effective delivery and expression of IL-12 and IL-27 mRNA in B16F10 melanoma cells.High transfection efficiency demonstrated in various cell lines, including HeLa and HepG2.
In Vivo Efficacy Intratumoral administration of DAL4-LNP loaded with IL-12 and IL-27 mRNA led to significant tumor growth inhibition in a B16F10 melanoma mouse model.[1] The treatment induced robust infiltration of immune effector cells into the tumor.[1]Well-established for potent in vivo gene silencing (siRNA) and mRNA expression, primarily targeting the liver after systemic administration.
Key Application Intratumoral delivery for cancer immunotherapy.[1]Systemic delivery of siRNA and mRNA, with a tropism for hepatocytes.

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies used for the formulation and characterization of DAL4 and DLin-MC3-DMA LNPs.

Formulation of Lipid Nanoparticles

The preparation of LNPs for both DAL4 and DLin-MC3-DMA involves the rapid mixing of a lipid-containing organic phase with an aqueous phase containing the mRNA cargo. A common method for this is microfluidic mixing.

This compound-LNP Formulation:

The formulation of DAL4-LNPs for the delivery of IL-12 and IL-27 mRNA was achieved through a self-assembly method. The specific molar ratios of the lipid components are proprietary to the research that introduced DAL4. However, a general representation of the process is as follows:

  • Lipid Mixture Preparation: this compound, a helper lipid (such as DSPC), cholesterol, and a PEG-lipid are dissolved in ethanol.

  • mRNA Solution Preparation: The mRNA encoding the cytokine of interest is diluted in a low pH buffer, such as a citrate buffer (pH 4.0).

  • Microfluidic Mixing: The lipid solution and the mRNA solution are rapidly mixed using a microfluidic device. The flow rate ratio of the aqueous to the ethanolic phase is typically maintained at 3:1.

  • Purification: The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH, leading to the formation of stable LNPs with encapsulated mRNA.

DLin-MC3-DMA-LNP Formulation:

The formulation of DLin-MC3-DMA LNPs is well-documented and typically follows a standard molar ratio of 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:PEG-lipid).[2]

  • Lipid Stock Solution Preparation: Individual stock solutions of DLin-MC3-DMA, DSPC, cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) are prepared in ethanol.

  • Lipid Mixture Preparation: The lipid stock solutions are combined in the desired molar ratio (50:10:38.5:1.5) to form the final lipid mixture in ethanol.

  • mRNA Solution Preparation: The mRNA is diluted in a citrate buffer (e.g., 10 mM, pH 4.0).

  • LNP Formation: The lipid mixture in ethanol is rapidly mixed with the mRNA-containing aqueous buffer. This can be achieved through various methods, including vortex mixing or using a microfluidic mixing device.

  • Purification and Buffer Exchange: The LNP dispersion is then dialyzed against PBS (pH 7.4) to remove ethanol and non-encapsulated mRNA.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipids Ionizable Lipid (DAL4 or MC3) + Helper Lipid + Cholesterol + PEG-Lipid Ethanol Ethanol Lipids->Ethanol dissolve Mixer Rapid Mixing (e.g., Microfluidics) Ethanol->Mixer mRNA mRNA Cargo Buffer Low pH Buffer (e.g., Citrate) mRNA->Buffer dilute Buffer->Mixer Purification Dialysis vs. PBS (pH 7.4) Mixer->Purification Final_LNP mRNA-LNP Suspension Purification->Final_LNP

Figure 1: Generalized workflow for the formulation of mRNA-loaded lipid nanoparticles.

Characterization of Lipid Nanoparticles

Following formulation, a series of characterization assays are performed to ensure the quality and consistency of the LNPs.

  • Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and the size distribution of the LNPs.

  • Zeta Potential: The surface charge of the LNPs is determined using electrophoretic light scattering.

  • mRNA Encapsulation Efficiency: A RiboGreen assay is commonly employed to quantify the amount of mRNA encapsulated within the LNPs. This involves measuring the fluorescence of the RiboGreen dye before and after lysis of the LNPs with a detergent like Triton X-100.

  • Morphology: Cryogenic Transmission Electron Microscopy (Cryo-TEM) can be used to visualize the morphology of the LNPs.

LNP_Characterization_Workflow cluster_assays Characterization Assays LNP_Sample mRNA-LNP Sample DLS Dynamic Light Scattering (DLS) LNP_Sample->DLS ELS Electrophoretic Light Scattering LNP_Sample->ELS RiboGreen RiboGreen Assay LNP_Sample->RiboGreen CryoTEM Cryo-Transmission Electron Microscopy LNP_Sample->CryoTEM Size_PDI Size (Diameter) Polydispersity Index (PDI) DLS->Size_PDI determines Zeta_Potential Zeta Potential ELS->Zeta_Potential determines Encapsulation Encapsulation Efficiency (%) RiboGreen->Encapsulation determines Morphology Morphology CryoTEM->Morphology visualizes

Figure 2: Key characterization techniques for mRNA-loaded lipid nanoparticles.

In Vitro and In Vivo Evaluation

The ultimate test of an LNP's performance is its ability to deliver its mRNA cargo to target cells and induce protein expression, both in cell culture and in living organisms.

In Vitro Transfection:

  • Cell Culture: Target cells (e.g., B16F10 for DAL4, HeLa or HepG2 for DLin-MC3-DMA) are seeded in multi-well plates and cultured to a desired confluency.

  • LNP Treatment: The cells are then treated with the mRNA-LNPs at various concentrations.

  • Protein Expression Analysis: After a set incubation period (e.g., 24-48 hours), the expression of the protein encoded by the delivered mRNA is quantified. This can be done through various methods such as ELISA for secreted proteins (like IL-12 and IL-27) or luciferase assays for reporter genes.

In Vivo Evaluation:

  • Animal Model: An appropriate animal model is selected (e.g., tumor-bearing mice for cancer immunotherapy studies).

  • LNP Administration: The mRNA-LNPs are administered to the animals via the desired route (e.g., intratumoral injection for DAL4, intravenous injection for DLin-MC3-DMA).

  • Efficacy Assessment: The therapeutic effect is monitored over time. For cancer immunotherapy, this would involve measuring tumor volume and survival rates. For other applications, protein expression in target tissues can be assessed.

  • Biodistribution: The distribution of the LNPs and the expression of the delivered mRNA in different organs can be analyzed using techniques like in vivo imaging (for reporter genes) or qPCR and ELISA on tissue homogenates.

InVivo_Signaling_Pathway cluster_delivery Intratumoral Delivery cluster_cellular Cellular Response cluster_immune Immune Activation LNP_mRNA DAL4-LNP (IL-12 & IL-27 mRNA) Tumor_Microenvironment Tumor Microenvironment LNP_mRNA->Tumor_Microenvironment Injection APC Antigen-Presenting Cells (APCs) & Tumor Cells Tumor_Microenvironment->APC Uptake Endosomal_Escape Endosomal Escape APC->Endosomal_Escape Translation mRNA Translation Endosomal_Escape->Translation Cytokine_Secretion IL-12 & IL-27 Secretion Translation->Cytokine_Secretion NK_T_Cell_Activation NK & CD8+ T Cell Activation Cytokine_Secretion->NK_T_Cell_Activation IFNg_TNFa_Production IFN-γ & TNF-α Production NK_T_Cell_Activation->IFNg_TNFa_Production Tumor_Cell_Killing Tumor Cell Killing IFNg_TNFa_Production->Tumor_Cell_Killing

Figure 3: Proposed signaling pathway for DAL4-LNP mediated cancer immunotherapy.

Conclusion

Both this compound and DLin-MC3-DMA are potent ionizable lipids for the formulation of LNPs for mRNA delivery. While DLin-MC3-DMA is a well-established and versatile lipid with a proven track record for systemic delivery, particularly to the liver, DAL4 has demonstrated significant promise for localized, intratumoral applications in cancer immunotherapy. The choice between these two lipids will ultimately depend on the specific therapeutic application, the desired route of administration, and the target cell or tissue. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the rapidly evolving field of mRNA therapeutics.

References

A Comparative Guide to Clinically-Validated Ionizable Lipids: DLin-MC3-DMA, SM-102, and ALC-0315

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of nucleic acid therapeutics, the choice of a delivery vehicle is paramount to ensuring the efficacy and safety of the therapy. Lipid nanoparticles (LNPs) have emerged as the leading platform for delivering RNA-based drugs, with the ionizable lipid being a critical component governing their success. This guide provides a detailed comparison of three clinically-validated ionizable lipids: DLin-MC3-DMA (DAL4), SM-102, and ALC-0315, which are integral to approved siRNA and mRNA therapeutics.

Introduction to the Lipids

DLin-MC3-DMA (MC3) was a pioneering ionizable lipid developed for the delivery of small interfering RNA (siRNA). Its success in the FDA-approved drug Onpattro for the treatment of hereditary transthyretin-mediated amyloidosis marked a significant milestone in RNAi therapeutics.[1][2][3]

SM-102 and ALC-0315 are newer generation ionizable lipids that have been instrumental in the development of mRNA-based vaccines. SM-102 is a key component of the Moderna COVID-19 vaccine (Spikevax), while ALC-0315 is used in the Pfizer-BioNTech COVID-19 vaccine (Comirnaty).[1][4] Structurally, ALC-0315 and SM-102 are more similar to each other than to MC3.

Performance Comparison

The selection of an ionizable lipid is dictated by the specific application, balancing the need for high transfection efficiency with a favorable safety profile. The following tables summarize the key performance characteristics of DAL4, SM-102, and ALC-0315 based on available experimental data.

Physicochemical Properties
PropertyDLin-MC3-DMA (DAL4)SM-102ALC-0315
pKa ~6.44~6.68 - 6.75~6.09
Application siRNA deliverymRNA deliverymRNA and siRNA delivery
Approved Drug OnpattroSpikevax (Moderna)Comirnaty (Pfizer/BioNTech)
In Vitro Performance
ParameterDLin-MC3-DMA (DAL4)SM-102ALC-0315
mRNA Transfection Efficiency Lower than SM-102 and ALC-0315Superior in inducing protein expression compared to ALC-0315 and MC3 in some cell lines.Generally lower than SM-102 in vitro.
Cellular Uptake Efficient uptake by various cell types.Efficient uptake by immortalized and primary immune cells.Efficient uptake by various cell types.
In Vivo Performance
ParameterDLin-MC3-DMA (DAL4)SM-102ALC-0315
mRNA Expression (Intramuscular) Significantly lower than SM-102 and ALC-0315.Higher luciferase protein expression compared to ALC-0315 in one study. In another study, protein expression was similar to ALC-0315.Similar protein expression levels to SM-102 in zebrafish embryos and mice in one study.
siRNA-mediated Knockdown (Hepatocytes) Less potent than ALC-0315.Not directly compared in the cited studies.Achieved a two-fold greater knockdown of Factor VII compared to MC3.
siRNA-mediated Knockdown (Hepatic Stellate Cells) Minimal knockdown.Not directly compared in the cited studies.Achieved a ten-fold greater knockdown of ADAMTS13 compared to MC3.
Safety Profile Generally well-tolerated at therapeutic doses.Favorable safety profile.At high doses (5 mg/kg of siRNA), increased markers of liver toxicity (ALT and bile acids) were observed, which was not seen with MC3 at the same dose.
Stability (LNP formulation at 4°C) Not specified in the provided results.Moderately more stable than ALC-0315 LNPs.Moderately less stable than SM-102 LNPs.

Signaling Pathways and Experimental Workflows

The primary function of these ionizable lipids is to facilitate the delivery of nucleic acids into the cytoplasm of target cells. This involves encapsulation of the nucleic acid, cellular uptake via endocytosis, and subsequent escape from the endosome.

Endosomal Escape Mechanism

The acidic environment of the endosome is crucial for the function of ionizable lipids. At physiological pH, these lipids are largely neutral, but within the acidic endosome, their amine groups become protonated. This positive charge facilitates interaction with negatively charged endosomal lipids, leading to the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm. This process is often associated with a transition of the lipid mixture to a non-lamellar hexagonal (HII) phase, which promotes membrane fusion and pore formation.

Endosomal_Escape Endosomal Escape of Lipid Nanoparticles cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (Acidic pH) LNP_neutral LNP with Neutral Ionizable Lipid LNP_protonated LNP with Protonated Ionizable Lipid (+) LNP_neutral->LNP_protonated Endocytosis Membrane_Destabilization Membrane Destabilization & Formation of Non-lamellar Phases LNP_protonated->Membrane_Destabilization Electrostatic Interaction Endosomal_Membrane Endosomal Membrane (-) Endosomal_Membrane->Membrane_Destabilization mRNA_release mRNA Release Membrane_Destabilization->mRNA_release Cytoplasm Cytoplasm mRNA_release->Cytoplasm

Caption: Mechanism of LNP endosomal escape.

LNP Formulation Workflow

The formulation of lipid nanoparticles typically involves the rapid mixing of a lipid mixture dissolved in an organic solvent (e.g., ethanol) with an aqueous solution containing the nucleic acid at an acidic pH. This process, often performed using a microfluidic device, allows for the self-assembly of the lipids into nanoparticles encapsulating the nucleic acid. The resulting LNPs are then purified, for example, by dialysis, to remove the organic solvent and non-encapsulated material.

LNP_Formulation General LNP Formulation Workflow Lipid_Ethanol Lipid Mixture in Ethanol (Ionizable Lipid, Helper Lipids, Cholesterol, PEG-Lipid) Mixing Rapid Mixing (e.g., Microfluidics) Lipid_Ethanol->Mixing NA_Aqueous Nucleic Acid in Aqueous Buffer (Acidic pH) NA_Aqueous->Mixing Self_Assembly LNP Self-Assembly Mixing->Self_Assembly Purification Purification (e.g., Dialysis) Self_Assembly->Purification Final_LNP Final LNP Formulation Purification->Final_LNP

Caption: LNP formulation workflow.

Experimental Protocols

The following are generalized protocols for the formulation of lipid nanoparticles using SM-102 and ALC-0315, based on commonly cited methodologies. Specific ratios and concentrations may require optimization depending on the nucleic acid cargo and desired particle characteristics.

LNP Formulation using SM-102

1. Lipid Stock Solution Preparation:

  • Dissolve SM-102, DSPC, Cholesterol, and DMG-PEG 2000 in absolute ethanol to prepare individual stock solutions (e.g., 10 mg/mL).

  • Note: Cholesterol solutions may require gentle warming to maintain solubility.

2. Lipid Mixture Preparation:

  • Combine the lipid stock solutions in ethanol to achieve a molar ratio of approximately 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:DMG-PEG 2000).

3. Nucleic Acid Solution Preparation:

  • Dissolve the mRNA or siRNA in an acidic aqueous buffer, such as 100 mM sodium acetate buffer at pH 5.0.

4. LNP Formation (Microfluidic Mixing):

  • Set up a microfluidic mixing system.

  • Load the lipid mixture in ethanol into one syringe and the nucleic acid solution into another.

  • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).

5. Purification:

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and unencapsulated nucleic acids.

  • Sterile filter the final LNP formulation through a 0.2 µm filter.

LNP Formulation using ALC-0315

1. Lipid Stock Solution Preparation:

  • Prepare individual stock solutions of ALC-0315, DSPC, Cholesterol, and ALC-0159 (PEGylated lipid) in ethanol (e.g., 10 mg/mL).

2. Lipid Mixture Preparation:

  • Combine the lipid stock solutions in ethanol to achieve a molar ratio of approximately 46.3:9.4:42.7:1.6 (ALC-0315:DSPC:Cholesterol:ALC-0159).

3. Nucleic Acid Solution Preparation:

  • Dissolve the mRNA or siRNA in an acidic aqueous buffer (e.g., citrate buffer).

4. LNP Formation (Pipette Mixing Method):

  • Rapidly add the aqueous nucleic acid solution to the ethanolic lipid mixture (typically at a 3:1 volume ratio).

  • Immediately pipette the mixture up and down for 20-30 seconds to ensure rapid mixing.

  • Incubate the mixture at room temperature for a short period (e.g., 15 minutes).

5. Purification:

  • Dialyze the LNP dispersion against PBS (pH 7.4).

  • Sterile filter the final formulation.

Conclusion

DLin-MC3-DMA, SM-102, and ALC-0315 are all highly effective ionizable lipids that have enabled the clinical success of RNA-based therapeutics. The choice between them depends heavily on the specific application. MC3 has a proven track record for siRNA delivery to the liver. SM-102 and ALC-0315 are the frontrunners for mRNA vaccine development, with subtle differences in their in vivo performance and stability profiles. The provided data and protocols offer a foundation for researchers to make informed decisions in the design and development of novel nucleic acid delivery systems. Further head-to-head comparative studies under identical experimental conditions will be invaluable in fully elucidating the nuanced performance differences between these critical delivery components.

References

In Vivo Efficacy of Diamino Lipid DAL4 in Tumor Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of cancer immunotherapy, the delivery of messenger RNA (mRNA) therapeutics to the tumor microenvironment presents a promising strategy. Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery, owing to their biocompatibility and efficiency. This guide provides a comparative analysis of the in-vivo efficacy of the novel Diamino lipid DAL4 against other well-established ionizable lipids—SM-102, D-Lin-MC3-DMA, and ALC-0315—in the context of tumor models.

Comparative Analysis of In Vivo Efficacy

The following table summarizes the in vivo performance of LNPs formulated with this compound and notable alternatives in murine tumor models. The data is compiled from peer-reviewed studies to facilitate a direct comparison of their anti-tumor effects.

Lipid NanoparticleIonizable LipidPayloadTumor ModelAdministration RouteKey In Vivo Efficacy ResultsReference
DAL4-LNP This compoundIL-12 & IL-27 mRNAB16F10 MelanomaIntratumoral- Synergistic suppression of tumor growth. - Increased infiltration of IFN-γ and TNF-α producing NK and CD8+ T cells. - No observed systemic toxicity.[1][2][3]
SM-102 LNP SM-102IFNβ mRNALLC & MOC1 Lung CarcinomaIntratumoral- Significant inhibition of tumor growth. - Increased CD8:CD4 T-cell ratio in the tumor. - Minimal systemic exposure to IFNβ.[2][4]
DLin-MC3-DMA LNP D-Lin-MC3-DMAOVA mRNAE.G7-OVA LymphomaIntravenous- Induced clear therapeutic antitumor effects. - Enhanced transgene expression and maturation in dendritic cells.
ALC-0315 LNP ALC-0315OVA mRNAB16F10 MelanomaSubcutaneous- Improved protective and therapeutic effect in a melanoma model. - Increased CD8+ T cell response. - Enhanced mRNA expression in lymph nodes compared to liver.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are the protocols for the key experiments cited in this guide.

This compound-LNP Study Protocol
  • LNP Formulation: The DAL4-LNPs were formulated with the this compound, DSPC, cholesterol, and DMG-PEG2000 at a molar ratio of 50:10:38.5:1.5. The LNPs encapsulated mRNA encoding for murine IL-12 and IL-27.

  • Animal Model: C57BL/6 mice were subcutaneously inoculated with 5 x 10^5 B16F10 melanoma cells in the flank. Tumors were allowed to grow to approximately 50-100 mm³.

  • Treatment Regimen: Mice were treated with intratumoral injections of DAL4-LNP carrying IL-12 mRNA and IL-27 mRNA. Each mouse received a 10 µg dose of each mRNA construct.

  • Efficacy Evaluation: Tumor volumes were measured every two to three days. For immunological analysis, tumors were harvested, and tumor-infiltrating immune cells were analyzed by flow cytometry to quantify the populations of NK and CD8+ T cells and their cytokine production (IFN-γ and TNF-α).

General Protocol for Comparator LNP Studies

While specific parameters vary between studies, a general experimental workflow for evaluating comparator lipids like SM-102, D-Lin-MC3-DMA, and ALC-0315 in tumor models is as follows:

  • LNP Formulation: The ionizable lipid (e.g., SM-102, D-Lin-MC3-DMA, or ALC-0315) is combined with helper lipids such as DSPC, cholesterol, and a PEGylated lipid at optimized molar ratios. The resulting LNPs are loaded with the mRNA payload of interest (e.g., a cytokine or a tumor antigen).

  • Animal Model: Syngeneic mouse models are commonly used, where mice are inoculated with a cancer cell line compatible with their genetic background (e.g., B16F10 in C57BL/6 mice).

  • Administration and Dosing: LNPs are administered via a route relevant to the therapeutic hypothesis, such as intratumoral, intravenous, or subcutaneous injection. Dosing schedules can range from a single administration to multiple injections over several days or weeks.

  • Efficacy Assessment: The primary endpoint is typically the measurement of tumor growth over time. Survival analysis is also a key measure of efficacy. For immunotherapeutic approaches, analysis of the tumor microenvironment and systemic immune responses is conducted through techniques like flow cytometry, ELISA, and immunohistochemistry.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the experimental processes described.

DAL4_In_Vivo_Workflow cluster_prep Preparation cluster_model Tumor Model cluster_treatment Treatment cluster_analysis Efficacy Analysis formulation LNP Formulation (DAL4, DSPC, Chol, PEG) + IL-12/IL-27 mRNA injection Intratumoral Injection of DAL4-LNPs formulation->injection cell_culture B16F10 Cell Culture inoculation Subcutaneous Inoculation in C57BL/6 Mice cell_culture->inoculation tumor_growth Tumor Growth to 50-100 mm³ inoculation->tumor_growth tumor_growth->injection tumor_measurement Tumor Volume Measurement injection->tumor_measurement flow_cytometry Flow Cytometry of Tumor Infiltrates (NK, CD8+ T cells) injection->flow_cytometry

In vivo experimental workflow for DAL4-LNP.

Comparator_In_Vivo_Workflow cluster_prep_comp Preparation cluster_model_comp Tumor Model cluster_treatment_comp Treatment cluster_analysis_comp Efficacy & Immune Analysis formulation_comp LNP Formulation (Ionizable Lipid, Helper Lipids) + mRNA Payload administration LNP Administration (Intratumoral, IV, etc.) formulation_comp->administration cell_line Cancer Cell Line Culture inoculation_comp Tumor Inoculation in Syngeneic Mice cell_line->inoculation_comp tumor_establishment Tumor Establishment inoculation_comp->tumor_establishment tumor_establishment->administration tumor_monitoring Tumor Growth & Survival Monitoring administration->tumor_monitoring immune_analysis Immunological Analysis (Flow Cytometry, ELISA) administration->immune_analysis

Generalized workflow for comparator LNP studies.

References

Navigating the Biological Fate of mRNA Delivery: A Comparative Guide to the Biodistribution and Clearance of Diamino Lipid DAL4-Analogue LNPs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the in vivo journey of lipid nanoparticles (LNPs) is paramount to designing safe and effective mRNA therapeutics. This guide provides a comparative analysis of the biodistribution and clearance of a novel diamino lipid-based LNP, exemplified by a well-characterized ethanolamine-based amino lipid (referred to here as a DAL4-analogue), against the established benchmark, MC3 LNPs.

The systemic distribution and subsequent clearance of LNPs are critical determinants of both therapeutic efficacy and potential toxicity. An ideal LNP formulation for many applications would exhibit high transfection efficiency at the target site, coupled with a rapid and complete clearance from the body to minimize the risk of lipid accumulation and associated adverse effects, particularly with chronic dosing. This guide synthesizes experimental data to offer a clear comparison of these key pharmacokinetic parameters.

Comparative Biodistribution and Clearance

Experimental data reveals a distinct biodistribution and clearance profile for the DAL4-analogue LNP when compared to the widely used MC3 LNP. Following intravenous administration, both LNP types primarily accumulate in the liver, a common destination for nanoparticles of their size and composition. However, the clearance kinetics from this primary organ of accumulation, as well as from other tissues, show significant divergence.

The DAL4-analogue, particularly an optimized version with ester linkages in its lipid tails (referred to as "Optimized DAL4-analogue (Lipid 5)" in the table below), demonstrates a markedly faster clearance profile from the liver and other tissues compared to MC3. This accelerated clearance is a significant advantage for therapeutic applications requiring repeat dosing, as it mitigates the potential for lipid accumulation.

Parameter DAL4-analogue LNP (Lipid 1) Optimized DAL4-analogue LNP (Lipid 5) MC3 LNP Primary Organ of Accumulation
Liver Clearance (24h post-dose) 66% of original dose remaining in mice[1]No lipid detected in mice[1]High concentrations still present at 48h in rats[1]Liver[1]
Liver Half-life (t½) Similar to MC3[1]5.8 hours in rats>50 hours in rats-
Spleen Distribution Lower levels than MC3 after repeat dosingLower levels than MC3 after repeat dosingHighest concentration along with liverSpleen
Other Tissues (after repeat dosing) Detected in plasma, lung, and kidney; not in heartDetected in plasma, lung, and kidney; not in heartDetected in plasma, kidney, heart, and lung-

Experimental Methodologies

The data presented is derived from rigorous preclinical studies. Below are the typical experimental protocols employed to assess the biodistribution and clearance of these LNPs.

LNP Formulation

Lipid nanoparticles are typically prepared using a microfluidic mixing technique. The lipid components, including the ionizable diamino lipid (or MC3), a phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid, are dissolved in ethanol at specific molar ratios (e.g., 50:10:38.5:1.5). This organic phase is rapidly mixed with an aqueous buffer (e.g., sodium acetate, pH 5) containing the mRNA cargo. The resulting mixture is then dialyzed against a physiological buffer like PBS (pH 7.4) to remove ethanol and non-encapsulated components.

In Vivo Biodistribution and Clearance Studies

Animal models, typically mice or rats, are used for in vivo assessment. A defined dose of the LNP-encapsulated mRNA (e.g., encoding a reporter protein like luciferase) is administered intravenously. At various time points post-administration, animals are euthanized, and tissues of interest (liver, spleen, lungs, kidneys, heart, etc.) are harvested.

To quantify the amount of the ionizable lipid in each tissue, a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed. Tissue samples are first homogenized, and then lipids are extracted using an organic solvent. The LC-MS/MS system separates the lipid of interest from other tissue components and accurately measures its concentration. This data is then used to calculate the percentage of the injected dose per gram of tissue (%ID/g) and to determine the clearance half-life of the lipid from each organ.

For assessing protein expression, which serves as a surrogate for LNP delivery and functional mRNA release, whole-body or ex vivo organ imaging can be performed if the mRNA encodes a reporter like luciferase.

Experimental Workflow for Biodistribution and Clearance Assessment

experimental_workflow cluster_prep LNP Preparation cluster_invivo In Vivo Study cluster_analysis Analysis prep_lipids Dissolve Lipids (incl. DAL4-analogue/MC3) in Ethanol mixing Microfluidic Mixing prep_lipids->mixing prep_mrna Prepare mRNA in Aqueous Buffer prep_mrna->mixing dialysis Dialysis against PBS mixing->dialysis admin Intravenous Administration to Mice/Rats dialysis->admin harvest Tissue Harvesting (Liver, Spleen, etc.) at Time Points admin->harvest homogenize Tissue Homogenization harvest->homogenize extraction Lipid Extraction homogenize->extraction lcms LC-MS/MS Quantification of Ionizable Lipid extraction->lcms data_analysis Data Analysis (%ID/g, Half-life) lcms->data_analysis

Figure 1. A generalized workflow for assessing the in vivo biodistribution and clearance of LNPs.

Signaling Pathways and Logical Relationships

The journey of an LNP from injection to clearance involves a series of biological interactions. The following diagram illustrates the key steps in this process.

lnp_clearance_pathway cluster_circulation Systemic Circulation cluster_uptake Organ Uptake (Liver Example) cluster_clearance Lipid Clearance injection IV Injection of LNP protein_corona Protein Corona Formation (e.g., ApoE binding) injection->protein_corona receptor_binding Receptor-Mediated Endocytosis (e.g., LDLR) protein_corona->receptor_binding endosome Endosomal Trafficking receptor_binding->endosome endosomal_escape Endosomal Escape of mRNA endosome->endosomal_escape metabolism Lipid Metabolism (e.g., via Esterases for Optimized DAL4-analogue) endosomal_escape->metabolism Released Lipid excretion Excretion metabolism->excretion

Figure 2. Key biological steps involved in the biodistribution and clearance of LNPs.

References

A Comparative Guide to mRNA Delivery Systems for Anti-Tumor Response Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics has revolutionized the landscape of cancer immunotherapy. The efficacy of these therapies is, however, critically dependent on the delivery system used to transport the mRNA cargo to its target. This guide provides an objective comparison of a hypothetical next-generation lipid nanoparticle (LNP) system, DAL4, against other prominent mRNA delivery platforms. The performance of these systems is evaluated based on key preclinical metrics, with supporting experimental protocols and visual representations of workflows and biological pathways.

Section 1: Overview of mRNA Delivery Technologies

The primary challenge in mRNA therapy is the safe and efficient delivery of the mRNA molecule into the cytoplasm of target cells. Delivery systems are designed to protect the mRNA from degradation, facilitate cellular uptake, and enable endosomal escape. Here, we compare four distinct platforms:

  • DAL4 (Hypothetical Advanced LNP): A novel, hypothetical lipid nanoparticle platform engineered for enhanced tumor targeting and payload delivery. It is presumed to be composed of proprietary ionizable lipids, helper lipids, cholesterol, and a stealth polymer-lipid conjugate to improve circulation time.

  • Standard LNP: Represents the current gold standard in clinical mRNA delivery, composed of ionizable lipids, phospholipids, cholesterol, and PEG-lipids.[1][2] These have been successfully utilized in FDA-approved vaccines.[3]

  • Polymer-Based Nanoparticles: These systems utilize cationic polymers that condense mRNA into nanoparticles through electrostatic interactions.[4][5] Their chemical versatility allows for tunable properties and functionalization for targeted delivery.

  • Extracellular Vesicles (EVs): Naturally occurring, cell-derived vesicles that can be engineered to carry mRNA. Their innate biocompatibility makes them a promising platform with potentially low immunogenicity.

General Mechanism of Action for mRNA-based Cancer Immunotherapy

The overarching goal of these delivery systems in cancer therapy is to deliver mRNA encoding for tumor-associated antigens (TAAs) or immunostimulatory proteins to antigen-presenting cells (APCs), such as dendritic cells. This triggers a downstream immune response leading to the destruction of tumor cells.

G cluster_delivery Delivery and Uptake cluster_translation Antigen Presentation cluster_activation T-Cell Activation & Response mRNA Nanoparticle mRNA Nanoparticle APC Antigen Presenting Cell (APC) mRNA Nanoparticle->APC Targeting & Endocytosis Endosome Endosome APC->Endosome Internalization mRNA Release mRNA Release (Endosomal Escape) Endosome->mRNA Release Translation Translation to Tumor Antigen mRNA Release->Translation MHC Presentation Antigen Presentation on MHC-I and MHC-II Translation->MHC Presentation T-Cell Activation CD4+ & CD8+ T-Cell Activation MHC Presentation->T-Cell Activation T-Cell Infiltration T-Cell Infiltration of Tumor T-Cell Activation->T-Cell Infiltration Tumor Cell Tumor Cell Tumor Lysis Tumor Cell Lysis Tumor Cell->Tumor Lysis T-Cell Infiltration->Tumor Cell Recognition G Tumor_Implantation Day 0: 4T1 Tumor Cell Implantation in BALB/c mice Tumor_Growth Days 1-6: Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment_Start Day 7: Begin Treatment (Intratumoral Injection) Tumor_Growth->Treatment_Start Treatment_Regimen Days 7, 10, 13: Repeat Injections Treatment_Start->Treatment_Regimen Tumor_Measurement Bi-weekly Tumor Volume Measurement (Calipers) Treatment_Regimen->Tumor_Measurement Survival_Monitoring Daily Survival Monitoring Treatment_Regimen->Survival_Monitoring Endpoint Day 21 (or humane endpoint): Endpoint Analysis Tumor_Measurement->Endpoint Survival_Monitoring->Endpoint Analysis Tumor Excision for Histology (CD8+ Staining) & Spleen for ELISpot Endpoint->Analysis G cluster_innate Innate Immune Activation in DC cluster_adaptive Adaptive Immune Response mRNA_in_Endosome mRNA in Endosome TLR7_8 TLR7/8 Signaling mRNA_in_Endosome->TLR7_8 Antigen_Presentation Antigen Presentation (MHC-I & MHC-II) mRNA_in_Endosome->Antigen_Presentation via translation MyD88 MyD88 Pathway TLR7_8->MyD88 NFkB_Activation NF-κB Activation MyD88->NFkB_Activation Cytokine_Production Pro-inflammatory Cytokine Production (e.g., IL-12, Type I IFN) NFkB_Activation->Cytokine_Production T_Cell_Priming T-Cell Priming & Differentiation Cytokine_Production->T_Cell_Priming Co-stimulation Naive_T_Cell Naive T-Cell Antigen_Presentation->Naive_T_Cell Naive_T_Cell->T_Cell_Priming Effector_T_Cells Effector CD8+ and CD4+ T-Cells T_Cell_Priming->Effector_T_Cells

References

Benchmarking Diamino Lipid DAL4: A Comparative Guide to Novel Lipids for siRNA and mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) emerging as a leading platform for the delivery of siRNA and mRNA. The choice of ionizable lipid is a critical determinant of the efficacy and safety of these delivery systems. This guide provides an objective comparison of the novel diamino lipid DAL4 against other widely used ionizable lipids, supported by experimental data to aid researchers in the selection of optimal delivery vehicles for their therapeutic applications.

Performance Benchmarks of Novel Ionizable Lipids

The following tables summarize the performance of this compound in comparison to other notable ionizable lipids in preclinical studies.

Table 1: In Vitro Performance of DAL4 vs. MC3 for mRNA Delivery

This table presents a direct comparison of DAL4 and the well-established lipid MC3 in their ability to deliver cytokine-encoding mRNA to B16F10 melanoma cells in vitro. Data is sourced from a study by Liu et al. focused on cancer immunotherapy.

Ionizable LipidCargoCell LineIn Vitro Protein Expression (pg/mL)Source
DAL4 IL-12 mRNAB16F10~3500--INVALID-LINK--
MC3 IL-12 mRNAB16F10~1500--INVALID-LINK--
DAL4 IL-27 mRNAB16F10~4000--INVALID-LINK--
MC3 IL-27 mRNAB16F10~2000--INVALID-LINK--
DAL4 GM-CSF mRNAB16F10~2500--INVALID-LINK--
MC3 GM-CSF mRNAB16F10~1000--INVALID-LINK--

Note: Protein expression levels are approximated from graphical data presented in the source publication.

Table 2: In Vivo Performance of DAL4-LNP for mRNA-based Cancer Immunotherapy

This table showcases the in vivo efficacy of DAL4-LNPs in a murine melanoma model, as reported by Liu et al.

Treatment GroupCargoTumor ModelEndpointResultSource
DAL4-LNPIL-12 mRNAB16F10 MelanomaTumor Volume (mm³) at Day 18~250--INVALID-LINK--
DAL4-LNPIL-27 mRNAB16F10 MelanomaTumor Volume (mm³) at Day 18~500--INVALID-LINK--
DAL4-LNPIL-12 + IL-27 mRNAB16F10 MelanomaTumor Volume (mm³) at Day 18~100--INVALID-LINK--
Control (PBS)-B16F10 MelanomaTumor Volume (mm³) at Day 18~1200--INVALID-LINK--

Note: Tumor volumes are approximated from graphical data presented in the source publication.

Table 3: Performance of Other Novel Ionizable Lipids for mRNA Delivery

This table provides a summary of the in vitro and in vivo performance of other widely used novel ionizable lipids from a separate study, offering a broader context for evaluating LNP performance.

Ionizable LipidIn Vitro Transfection Efficiency (Relative Luciferase Expression) - HEK293T CellsIn Vivo Protein Expression (Luciferase) in Liver (photons/s)Source
SM-102 HighHigh--INVALID-LINK--[1]
ALC-0315 ModerateModerate--INVALID-LINK--[1]
C12-200 LowLow--INVALID-LINK--[1]
DLin-MC3-DMA ModerateModerate--INVALID-LINK--[1]

Note: Performance levels are summarized based on the findings of the cited study. For detailed quantitative data, please refer to the source publication.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

LNP Formulation Protocol (Based on Liu et al.)
  • Lipid Stock Solution Preparation: The ionizable lipid (DAL4 or MC3), helper lipid (DSPC), cholesterol, and PEG-lipid (DMG-PEG 2000) are dissolved in ethanol at a specific molar ratio.

  • mRNA Solution Preparation: The mRNA cargo is diluted in a low pH buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA-buffer solution are mixed using a microfluidic device (e.g., a NanoAssemblr from Precision NanoSystems). The rapid mixing at a controlled flow rate facilitates the self-assembly of the lipids and mRNA into LNPs.

  • Dialysis: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to a physiological level.

  • Characterization: The formulated LNPs are characterized for their size, polydispersity index (PDI), and encapsulation efficiency.

In Vitro Transfection and Protein Expression Assay (Based on Liu et al.)
  • Cell Culture: B16F10 melanoma cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum) in 24-well plates until they reach a desired confluency.

  • LNP Treatment: The cells are treated with LNP-mRNA formulations at a specified mRNA concentration.

  • Incubation: The treated cells are incubated for a defined period (e.g., 24 hours) to allow for LNP uptake and mRNA translation.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • ELISA: The concentration of the secreted cytokine (IL-12, IL-27, or GM-CSF) in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit specific for the target protein.

In Vivo Murine Melanoma Model (Based on Liu et al.)
  • Tumor Inoculation: C57BL/6 mice are subcutaneously inoculated with B16F10 melanoma cells.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size.

  • Intratumoral Injection: LNP-mRNA formulations or PBS (as a control) are injected directly into the tumor at specified doses and time points.

  • Tumor Measurement: Tumor volume is measured periodically using calipers.

  • Data Analysis: The tumor growth curves for different treatment groups are plotted and analyzed to determine the anti-tumor efficacy.

Visualizing the Processes

To further clarify the experimental workflows and underlying biological mechanisms, the following diagrams have been generated using Graphviz.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipids Ionizable Lipid (DAL4) + Helper Lipid + Cholesterol + PEG-Lipid Ethanol Ethanol Lipids->Ethanol dissolve Mixer Microfluidic Mixing Ethanol->Mixer mRNA mRNA Cargo Buffer Low pH Buffer mRNA->Buffer dilute Buffer->Mixer Dialysis Dialysis (vs. PBS) Mixer->Dialysis Characterization Characterization (Size, PDI, Encapsulation) Dialysis->Characterization

LNP Formulation Workflow

In_Vitro_Workflow Culture Culture B16F10 Cells Treat Treat cells with LNP-mRNA Culture->Treat Incubate Incubate for 24h Treat->Incubate Collect Collect Supernatant Incubate->Collect ELISA Quantify Protein (ELISA) Collect->ELISA

In Vitro Transfection Workflow

In_Vivo_Workflow Inoculate Inoculate Mice with B16F10 Tumor Cells TumorGrowth Allow Tumor Growth Inoculate->TumorGrowth Inject Intratumoral Injection of LNP-mRNA TumorGrowth->Inject Measure Measure Tumor Volume Inject->Measure Analyze Analyze Anti-tumor Efficacy Measure->Analyze

In Vivo Experiment Workflow

RNAi_Pathway LNP LNP-siRNA Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm RISC RISC Loading Cytoplasm->RISC siRNA release Target_mRNA Target mRNA RISC->Target_mRNA Cleavage mRNA Cleavage Target_mRNA->Cleavage Silencing Gene Silencing Cleavage->Silencing

RNA Interference (RNAi) Pathway

References

Navigating In Vivo Toxicity: A Comparative Guide to Ionizable Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the in vivo toxicity of lipid nanoparticles (LNPs) remains a critical hurdle in the development of mRNA-based therapeutics. While specific data on the in vivo toxicity profile of the DAL4 lipid is not publicly available, this guide provides a comparative analysis of the in vivo toxicity of other widely used ionizable lipids, offering valuable insights into the key safety considerations for LNP-based drug delivery.

The success of mRNA vaccines has underscored the potential of LNPs as a delivery platform. However, components of these formulations, particularly the ionizable lipids essential for mRNA encapsulation and endosomal escape, can trigger innate immune responses and cause off-target effects. Understanding the toxicological profiles of different ionizable lipids is therefore paramount for the rational design of safer and more effective mRNA therapies.

This guide focuses on the in vivo toxicity of three clinically relevant ionizable lipids: DLin-MC3-DMA (MC3) , SM-102 , and ALC-0315 . These lipids have been integral to the development of approved and investigational mRNA therapeutics and serve as important benchmarks in the field.

Comparative Analysis of In Vivo Toxicity

The in vivo toxicity of LNPs is typically assessed by monitoring a panel of key indicators, including liver enzyme levels, inflammatory cytokine profiles, and histopathological changes in major organs. The liver is a primary site of LNP accumulation and therefore a key organ for toxicity assessment.

Liver Toxicity

Elevated levels of the liver enzymes alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum are hallmark indicators of liver damage. Studies have shown that the administration of LNPs can lead to a dose-dependent increase in these enzymes.

A comparative study in mice revealed that at a high dose (5 mg/kg), LNPs formulated with ALC-0315 led to an increase in ALT and bile acids, while the same dose of MC3-formulated LNPs did not show a significant increase in these liver toxicity markers[1]. Another study comparing a novel ketal ester lipid, (4S)‐KEL12, with SM-102 and DLin-MC3-DMA, found that at a dose of 1.0 mg/kg, DLin-MC3-DMA LNPs induced a significant increase in ALT and AST levels, suggesting hepatotoxicity[2]. In contrast, (4S)‐KEL12 LNP-treated groups showed significantly lower ALT and AST levels compared to SM-102 LNP-treated groups at a 3.0 mg/kg dosage in males, indicating lower hepatotoxicity for (4S)‐KEL12[2]. Empty LNPs containing the ionizable lipid YSK13 have also been shown to elevate plasma levels of ALT and AST through hepatic neutrophil infiltration[3].

Ionizable LipidAnimal ModelDoseKey Findings
DLin-MC3-DMA Rat1.0 mg/kg (IV)Significant increase in ALT and AST levels.[2]
Mouse5 mg/kg (IV)No significant increase in measured liver toxicity markers.
SM-102 Rat3.0 mg/kg (IV)Higher ALT and AST levels compared to (4S)-KEL12 LNPs in males.
ALC-0315 Mouse5 mg/kg (IV)Increased markers of liver toxicity (ALT and bile acids).

Table 1: Summary of In Vivo Liver Toxicity Data for Selected Ionizable Lipids.

Inflammatory Responses

The ionizable lipids within LNPs can be recognized by the innate immune system, leading to the production of pro-inflammatory cytokines and chemokines. This response, while potentially beneficial as an adjuvant effect in vaccines, can be a significant safety concern for therapeutic applications requiring repeated dosing.

The inflammatory nature of LNPs is well-documented, with studies showing that intradermal, intramuscular, or intranasal delivery can trigger robust inflammatory responses characterized by neutrophil infiltration and the production of various inflammatory cytokines and chemokines. Ionizable lipids can activate Toll-like receptors (TLRs), particularly TLR4, which triggers downstream signaling pathways leading to the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), C-C motif chemokine ligand 2 (CCL2), and C-X-C motif chemokine ligand 2 (CXCL2). This immunostimulatory effect has been observed with lipids like DLin-MC3-DMA and C12-200. Stimulation of human monocyte-derived dendritic cells with ionizable LNPs has been shown to elicit the production of cytokines such as IL-1, IL-6, IL-12, IFNα, and IFNγ.

Signaling Pathways in LNP-Induced Toxicity

The diagram below illustrates the key signaling pathways involved in the inflammatory response to ionizable lipid nanoparticles.

LNP_Toxicity_Pathway cluster_cell Antigen-Presenting Cell (e.g., Macrophage, Dendritic Cell) LNP Ionizable Lipid Nanoparticle (LNP) Endosome Endosome LNP->Endosome Endocytosis TLR4 TLR4 Endosome->TLR4 Activation MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB IRFs IRFs MyD88->IRFs Pro_Cytokines Pro-inflammatory Cytokines & Chemokines (IL-6, TNF-α, IL-1β, CCL2, CXCL2) NFkB->Pro_Cytokines Transcription IRFs->Pro_Cytokines Transcription Systemic_Inflammation Systemic Inflammation (Fever, Fatigue) Pro_Cytokines->Systemic_Inflammation Local_Inflammation Local Inflammation (Pain, Swelling) Pro_Cytokines->Local_Inflammation

Caption: Signaling pathway of LNP-induced inflammation.

Experimental Protocols for In Vivo Toxicity Assessment

A standardized approach is crucial for the reliable assessment of LNP toxicity. The following outlines a general experimental workflow for in vivo toxicity studies in a murine model.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Sample Collection cluster_analysis Analysis LNP_Formulation LNP Formulation (e.g., DAL4 vs. Other Lipids) Dosing Dose Escalation Study (e.g., IV or IM injection) LNP_Formulation->Dosing Animal_Model Animal Model Selection (e.g., C57BL/6 Mice) Animal_Model->Dosing Clinical_Signs Monitor Clinical Signs (Weight, Behavior) Dosing->Clinical_Signs Blood_Collection Blood Collection (e.g., 6h, 24h, 48h post-dose) Dosing->Blood_Collection Tissue_Harvesting Tissue Harvesting (Liver, Spleen, etc.) Clinical_Signs->Tissue_Harvesting Serum_Analysis Serum Analysis - ALT/AST Levels - Cytokine Panel (ELISA) Blood_Collection->Serum_Analysis Histopathology Histopathological Examination (H&E Staining) Tissue_Harvesting->Histopathology Gene_Expression Gene Expression Analysis (qPCR of inflammatory genes) Tissue_Harvesting->Gene_Expression

Caption: Experimental workflow for in vivo LNP toxicity assessment.

Detailed Methodologies

1. LNP Formulation and Characterization:

  • Lipids: Specify the ionizable lipid (e.g., DAL4, MC3), helper lipids (e.g., DSPC, cholesterol), and PEGylated lipid used, along with their molar ratios.

  • Encapsulation: Detail the method of mRNA encapsulation (e.g., microfluidic mixing).

  • Characterization: Report the particle size, polydispersity index (PDI), and encapsulation efficiency.

2. Animal Studies:

  • Model: Use a relevant animal model, such as C57BL/6 mice (typically 6-8 weeks old).

  • Administration: Administer LNPs via a clinically relevant route, such as intravenous (IV) or intramuscular (IM) injection. Include a vehicle control group (e.g., PBS).

  • Dose: Conduct a dose-escalation study to determine the dose-dependent toxicity.

3. Sample Collection and Analysis:

  • Blood Sampling: Collect blood at multiple time points (e.g., 2, 6, 24, and 48 hours) post-administration to assess serum chemistry and cytokine levels.

  • Serum Chemistry: Measure ALT and AST levels using commercially available assay kits.

  • Cytokine Analysis: Quantify the levels of key inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using enzyme-linked immunosorbent assay (ELISA) or multiplex assays.

  • Histopathology: At the study endpoint, perfuse animals and collect major organs (liver, spleen, kidneys, heart, lungs). Fix tissues in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination of any pathological changes.

Conclusion

The in vivo toxicity of lipid nanoparticles is a multifaceted issue directly influenced by the choice of ionizable lipid. While direct comparative data for DAL4 is not publicly available, the analysis of established lipids like MC3, SM-102, and ALC-0315 provides a valuable framework for assessing potential safety risks. Key toxicity endpoints, including hepatotoxicity and inflammatory responses, must be rigorously evaluated using standardized in vivo protocols. A thorough understanding of the underlying signaling pathways of LNP-induced inflammation will further guide the development of next-generation lipid-based delivery systems with improved safety profiles, ultimately advancing the therapeutic promise of mRNA technology.

References

The In Vitro-In Vivo Correlation of Lipid Nanoparticles: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the predictive power of in vitro experiments for in vivo outcomes is a cornerstone of preclinical development. However, in the realm of lipid nanoparticle (LNP) delivery systems, this correlation is often weak and unreliable. This guide provides a comparative analysis of LNP performance, highlighting the discrepancies between in vitro and in vivo results, and offers standardized protocols for their evaluation.

The development of LNPs as carriers for nucleic acid therapeutics has been a significant advancement in medicine.[1] Despite this, a major challenge remains the translation of promising in vitro results to successful in vivo applications.[1] Studies have consistently demonstrated that the performance of LNPs in static cell cultures does not accurately predict their behavior in a complex biological system.[2][3][4] This guide explores this "in vitro-in vivo gap," providing a framework for comparing different LNP formulations and understanding the factors that influence their translational potential.

Comparative Performance of Common LNP Formulations

To illustrate the in vitro-in vivo discrepancy, this section compares several well-characterized ionizable lipids used in LNP formulations: SM-102, ALC-0315, DLin-MC3-DMA (MC3), and C12-200. While all can be formulated into LNPs with similar physicochemical properties, their biological performance varies significantly across different experimental settings.

Physicochemical Properties

Successful LNP formulations typically exhibit a particle size between 70-100 nm, a low polydispersity index (PDI), a near-neutral zeta potential at physiological pH, and high mRNA encapsulation efficiency. These parameters are critical for stability and systemic circulation.

LNP FormulationIonizable LipidAverage Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
Formulation 1SM-10270-100< 0.2Near-neutral>90
Formulation 2ALC-031570-100< 0.2Near-neutral>90
Formulation 3DLin-MC3-DMA70-100< 0.2Near-neutral>90
Formulation 4C12-20070-100< 0.2Near-neutral>90

Table 1: Typical physicochemical properties of LNPs formulated with different ionizable lipids. Data compiled from multiple sources indicating that LNPs can be manufactured with comparable physical characteristics.

In Vitro vs. In Vivo mRNA Expression

The disparity between cell culture and animal models is most evident when comparing mRNA expression levels. In one study, SM-102-based LNPs induced significantly higher protein expression in vitro compared to other formulations. However, in vivo, both ALC-0315 and SM-102 LNPs resulted in comparable and significantly higher protein expression than MC3 and C12-200 formulations. This highlights the limitations of using in vitro potency as the sole predictor for in vivo efficacy.

LNP FormulationIonizable LipidRelative In Vitro Expression (HEK293 cells)Relative In Vivo Expression (mouse model)
Formulation 1SM-102+++++++
Formulation 2ALC-0315+++++
Formulation 3DLin-MC3-DMA++
Formulation 4C12-200++

Table 2: A qualitative comparison of in vitro and in vivo mRNA expression for different LNP formulations. The number of "+" symbols indicates the relative level of protein expression. This table summarizes findings that in vitro performance does not always correlate with in vivo outcomes.

Factors Contributing to the In Vitro-In Vivo Discrepancy

The weak correlation between in vitro and in vivo LNP performance can be attributed to several factors that are not adequately modeled in simple cell culture systems.

cluster_in_vitro In Vitro Environment cluster_in_vivo In Vivo Environment invitro_cells Static 2D Cell Culture (e.g., HeLa, HEK293) invivo_system Complex Biological System (e.g., Mouse Model) invitro_cells->invivo_system Weak Correlation invitro_media Serum-containing Media protein_corona Protein Corona Formation invivo_system->protein_corona immune_cells Immune Cell Interaction invivo_system->immune_cells biodistribution Organ Biodistribution (Liver, Spleen, etc.) invivo_system->biodistribution endothelial_barriers Endothelial Barriers invivo_system->endothelial_barriers

Figure 1. Key factors contributing to the discrepancy between in vitro and in vivo LNP performance.

In the bloodstream, LNPs are rapidly coated with proteins, forming a "protein corona" that alters their size, surface charge, and interactions with cells. This phenomenon, which is not fully replicated in vitro, significantly impacts LNP biodistribution and cellular uptake. Furthermore, interactions with immune cells and the challenge of crossing endothelial barriers are critical in vivo factors that are absent in standard cell culture models.

Experimental Protocols

Standardized protocols are essential for the reproducible synthesis and evaluation of LNPs.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing provides a reproducible method for LNP synthesis with controlled properties.

  • Lipid Preparation: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratio.

  • Nucleic Acid Preparation: Dilute the mRNA or siRNA cargo in a low pH buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing: Concurrently flow the lipid-ethanol solution and the nucleic acid-buffer solution through a microfluidic mixing chip at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic).

  • Dialysis: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

cluster_inputs Inputs cluster_process Process cluster_output Output & Analysis lipids Lipids in Ethanol mixing Microfluidic Mixing lipids->mixing mrna mRNA in Citrate Buffer mrna->mixing dialysis Dialysis vs. PBS mixing->dialysis lnps Formulated LNPs dialysis->lnps dls DLS (Size, PDI) lnps->dls zeta Zeta Potential lnps->zeta ribogreen RiboGreen (Encapsulation) lnps->ribogreen

References

Navigating the Cytokine Delivery Landscape: A Comparative Guide to Diamino Lipid DAL4 Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of mRNA therapeutics, the choice of a delivery vehicle is paramount. This guide provides a comprehensive comparison of alternatives to the Diamino lipid DAL4 for the delivery of cytokine-encoding mRNA. We delve into the performance of established and novel lipid nanoparticles (LNPs), presenting key experimental data, detailed methodologies, and visual pathways to inform your selection process.

The delivery of cytokine mRNA holds immense promise for immunotherapy, enabling transient, localized expression of potent immune modulators. The this compound has demonstrated efficacy in this arena, particularly for cytokines like IL-12 and IL-27. However, the continuous evolution of lipid nanoparticle technology offers a range of alternatives with distinct performance profiles. This guide will compare DAL4 with the clinically advanced ionizable lipids SM-102 and ALC-0315, the widely studied DLin-MC3-DMA (MC3), and emerging biodegradable and acid-degradable platforms.

Performance Comparison of Ionizable Lipids for Cytokine mRNA Delivery

The efficacy of an LNP formulation is a multifactorial equation involving encapsulation efficiency, particle size, and, most critically, the in vivo expression of the mRNA payload. The following tables summarize the quantitative data from various studies, offering a comparative overview of different ionizable lipids.

In Vitro mRNA Delivery Efficiency
Ionizable LipidCell LinemRNA CargoTransfection Efficiency (relative to control)Encapsulation Efficiency (%)Particle Size (nm)PDICitation
DAL4 B16F10Luc mRNAHighest among DAL series~90%~130<0.2[1]
DAL4 B16F10IL-12, IL-27 mRNAMore efficient than MC3~90%~130<0.2[1]
MC3 B16F10IL-12, IL-27 mRNA----[1]
MC3 HeLaLuc mRNALower than SM-102 & ALC-0315~95%~80~0.1[2]
SM-102 HeLaLuc mRNASignificantly higher than MC3 & ALC-0315>95%~80~0.1[2]
ALC-0315 HeLaLuc mRNAHigher than MC3>95%~80~0.1
In Vivo Cytokine mRNA Expression
Ionizable LipidAnimal ModelCytokine mRNAAdministration RouteCytokine Expression LevelCitation
DAL4 B16F10 tumor-bearing miceIL-12 mRNAIntratumoralPotent inhibition of tumor growth
DAL4 B16F10 tumor-bearing miceIL-12 + IL-27 mRNAIntratumoralSynergistic tumor growth suppression
MC3 Mice(Various)IntramuscularLower than ALC-0315
SM-102 MiceOVA mRNAIntramuscularComparable to iso-A11B5C1
ALC-0315 MiceRBD mRNAIntramuscularHigher IgG and T-cell activation than MC3

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Here, we provide protocols for key experiments cited in this guide.

LNP Formulation via Microfluidic Mixing

This protocol is a generalized procedure for formulating mRNA-LNPs using a microfluidic device, which can be adapted for different ionizable lipids.

Materials:

  • Ionizable lipid (e.g., DAL4, SM-102, ALC-0315) dissolved in ethanol.

  • Helper lipids: DSPC or DOPE, and Cholesterol dissolved in ethanol.

  • PEG-lipid (e.g., DMG-PEG2000) dissolved in ethanol.

  • mRNA encoding the cytokine of interest dissolved in a low pH buffer (e.g., 10 mM citrate buffer, pH 3.0-4.0).

  • Microfluidic mixing device and syringe pumps.

  • Dialysis cassettes (10 kDa MWCO).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare the lipid solution by combining the ionizable lipid, helper lipids, and PEG-lipid in ethanol at the desired molar ratio. For example, a common molar ratio for SM-102 LNPs is 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:DMG-PEG2000).

  • Prepare the aqueous mRNA solution by diluting the mRNA stock in the low pH buffer.

  • Set up the microfluidic mixing device with two syringe pumps, one for the lipid-ethanol solution and one for the aqueous mRNA solution.

  • Set the flow rate ratio of the aqueous to the organic phase (typically 3:1) and the total flow rate.

  • Initiate the flow to mix the two solutions, leading to the self-assembly of LNPs.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP solution against PBS at 4°C for at least 6 hours to remove ethanol and raise the pH to physiological levels.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterize the LNPs for particle size, polydispersity index (PDI), and mRNA encapsulation efficiency.

In Vivo Cytokine mRNA Delivery and Tumor Growth Inhibition

This protocol outlines a typical in vivo experiment to assess the efficacy of cytokine mRNA-LNP formulations in a tumor model.

Materials:

  • Tumor-bearing mice (e.g., C57BL/6 mice with established B16F10 melanoma tumors).

  • Cytokine mRNA-LNP formulation (e.g., IL-12 mRNA-DAL4-LNP).

  • Calipers for tumor measurement.

  • Flow cytometer and relevant antibodies for immune cell analysis.

  • ELISA kits for cytokine quantification.

Procedure:

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.

  • Administer the cytokine mRNA-LNP formulation via the desired route (e.g., intratumoral injection). A typical dose might be 10-20 µg of mRNA per mouse.

  • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • At the end of the study, or at specified time points, euthanize the mice and harvest tumors and spleens.

  • Analyze the tumor microenvironment by flow cytometry to quantify the infiltration of immune cells (e.g., CD8+ T cells, NK cells).

  • Measure the concentration of the expressed cytokine and other relevant cytokines in the tumor homogenates or serum using ELISA.

  • Assess systemic toxicity by monitoring body weight changes and analyzing serum chemistry.

Signaling Pathways and Immunological Response

The delivery of cytokine mRNA via LNPs not only results in the expression of the desired cytokine but also inherently stimulates the innate immune system. The ionizable lipid component of the LNP can be recognized by pattern recognition receptors (PRRs), leading to the production of endogenous cytokines and chemokines. Understanding these pathways is critical for designing effective and safe immunotherapies.

Different ionizable lipids can trigger distinct innate immune signaling pathways. For instance, some LNPs have been shown to activate Toll-like receptor 4 (TLR4), a key sensor of bacterial lipopolysaccharide. This activation can lead to the production of pro-inflammatory cytokines through the MyD88-dependent and TRIF-dependent pathways, ultimately influencing the nature of the adaptive immune response. The activation of the STING pathway has also been implicated in the immune response to some LNP formulations.

G cluster_extracellular Extracellular cluster_cell Antigen Presenting Cell (APC) cluster_endosome Endosome cluster_cytoplasm Cytoplasm LNP Lipid Nanoparticle (LNP) Endosome_LNP LNP LNP->Endosome_LNP Endocytosis mRNA_release mRNA Release Endosome_LNP->mRNA_release Endosomal Escape TLR4 TLR4 Endosome_LNP->TLR4 LNP Recognition mRNA Cytokine mRNA mRNA_release->mRNA MyD88 MyD88 TLR4->MyD88 Signaling Cascade Translation Translation mRNA->Translation Cytokine Secreted Cytokine (e.g., IL-12) Translation->Cytokine T_Cell_Activation T-Cell Activation & Differentiation (Th1) Cytokine->T_Cell_Activation Paracrine/Autocrine Signaling NK_Cell_Activation NK Cell Activation Cytokine->NK_Cell_Activation Paracrine/Autocrine Signaling NFkB NF-κB MyD88->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines->T_Cell_Activation Adjuvant Effect

Cytokine mRNA Delivery and Immune Activation Pathway

The diagram above illustrates the general mechanism of LNP-mediated cytokine mRNA delivery and the concomitant activation of innate immunity. The specific signaling pathways and the magnitude of the immune response can vary depending on the ionizable lipid used in the LNP formulation.

Novel Alternatives on the Horizon

Beyond the established ionizable lipids, research into novel delivery platforms continues to yield promising alternatives.

  • Biodegradable Lipids: To address potential long-term toxicity concerns associated with lipid accumulation, biodegradable ionizable lipids are being developed. These lipids contain cleavable ester or disulfide bonds that are designed to break down into smaller, more easily cleared components after delivering their mRNA cargo.

  • Acid-Degradable LNPs: These LNPs are engineered to be stable at physiological pH but rapidly degrade in the acidic environment of the endosome. This "smart" release mechanism can enhance the efficiency of mRNA delivery to the cytoplasm and potentially reduce off-target effects.

While direct comparative data for these novel platforms against DAL4 for cytokine mRNA delivery is still emerging, they represent an exciting frontier in the field and warrant consideration for future therapeutic development.

Conclusion

The selection of an optimal lipid nanoparticle for cytokine mRNA delivery is a critical decision that can significantly impact the efficacy and safety of a therapeutic candidate. While DAL4 has proven to be a capable delivery vehicle, alternatives such as the clinically validated SM-102 and ALC-0315, and the well-characterized MC3, offer a range of performance characteristics to consider. Furthermore, the development of biodegradable and acid-degradable platforms provides new avenues for optimizing delivery and minimizing potential toxicity. This guide provides a foundational comparison to aid researchers in navigating this complex landscape and selecting the most appropriate delivery system for their specific cytokine mRNA therapeutic goals. Continued research and head-to-head comparative studies will be invaluable in further refining our understanding and advancing the clinical translation of these powerful immunotherapies.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Diamino Lipid DAL4

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Personnel

Core Principles for Safe Disposal

Due to the lack of specific toxicological data for Diamino lipid DAL4, all waste containing this lipid, whether in solid, liquid, or solution form, should be managed as hazardous chemical waste. This includes any contaminated laboratory consumables. The primary goal is to prevent the release of the chemical into the environment and to minimize exposure to laboratory personnel.

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol outlines the necessary steps for the safe segregation, containment, and disposal of waste generated from the use of this compound.

Materials:

  • Designated hazardous waste containers (for solid and liquid waste)

  • Waste labels

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Sealable plastic bags (≥ 2 mil thickness for solid waste)

  • Chemical fume hood

Procedure:

  • Waste Segregation:

    • At the point of generation, separate waste contaminated with this compound from non-hazardous laboratory trash.

    • Maintain separate waste streams for solid and liquid waste.

  • Solid Waste Disposal:

    • Description: This includes items such as used gloves, weigh boats, paper towels, and other disposable labware contaminated with DAL4 powder.

    • Containment: Place all contaminated solid waste into a designated, leak-proof hazardous waste container. For added safety, double-bagging of these items in thick plastic bags before placing them in the container is recommended.[1]

    • Labeling: Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), and any associated hazards (e.g., "Caution: Novel Chemical, Handle as Hazardous").

  • Liquid Waste Disposal:

    • Description: This pertains to solutions containing this compound, such as unused formulations or solvent rinses.

    • Containment: Collect all liquid waste in a designated, leak-proof, and chemically compatible container. Ensure the container is securely capped to prevent spills and evaporation.

    • Labeling: Affix a hazardous waste label to the container, specifying all constituents, including solvents and their approximate concentrations, along with "this compound."

  • Sharps Disposal:

    • Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container.[2]

  • Decontamination:

    • Thoroughly decontaminate any non-disposable equipment that has come into contact with DAL4 using an appropriate solvent. The solvent used for decontamination should then be disposed of as hazardous liquid waste.

  • Storage and Pickup:

    • Store all hazardous waste containers in a designated satellite accumulation area within the laboratory.[3][4]

    • Ensure containers are properly sealed and labeled.

    • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not dispose of any this compound waste down the drain or in the regular trash.[5]

Data Presentation: Waste Container Specifications

For easy reference, the following table summarizes the recommended specifications for waste containers to be used for the disposal of this compound.

Waste TypeContainer SpecificationRecommended Practices
Solid Waste Rigid, leak-proof container or a ≥ 2 mil plastic bag.Double-bagging is recommended for enhanced safety.
Liquid Waste Rigid, leak-proof, and chemically compatible container.Use a vented cap if there is a risk of gas buildup.
Sharps Standard, puncture-resistant, and sealable sharps box.Do not overfill the container.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Containment cluster_3 Labeling and Storage cluster_4 Final Disposal A This compound Waste Generated B Solid Waste (Gloves, Wipes, Labware) A->B Solid C Liquid Waste (Solutions, Rinsates) A->C Liquid D Sharps Waste (Needles, Syringes) A->D Sharps E Sealable Plastic Bag (>=2 mil) or Lined Rigid Container B->E F Leak-Proof, Chemically Compatible Container C->F G Puncture-Resistant Sharps Container D->G H Label as 'Hazardous Waste' (List all components) E->H F->H G->H I Store in Designated Satellite Accumulation Area H->I J Arrange Pickup by Institutional EHS Department I->J

Caption: Disposal workflow for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.